Oxytocin antiparallel dimer
Description
Structure
2D Structure
Properties
Molecular Formula |
C86H132N24O24S4 |
|---|---|
Molecular Weight |
2014.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,39-diamino-7,27-bis(2-amino-2-oxoethyl)-24-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,30-bis(3-amino-3-oxopropyl)-13,33-bis[(2S)-butan-2-yl]-16,36-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,26,29,32,35,38-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,25,28,31,34,37-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C86H132N24O24S4/c1-9-43(7)69-83(131)97-51(23-25-63(89)113)75(123)101-57(33-65(91)115)77(125)105-59(85(133)109-27-11-13-61(109)81(129)103-53(29-41(3)4)73(121)95-35-67(93)117)39-138-136-38-50(88)72(120)100-56(32-46-17-21-48(112)22-18-46)80(128)108-70(44(8)10-2)84(132)98-52(24-26-64(90)114)76(124)102-58(34-66(92)116)78(126)106-60(40-137-135-37-49(87)71(119)99-55(79(127)107-69)31-45-15-19-47(111)20-16-45)86(134)110-28-12-14-62(110)82(130)104-54(30-42(5)6)74(122)96-36-68(94)118/h15-22,41-44,49-62,69-70,111-112H,9-14,23-40,87-88H2,1-8H3,(H2,89,113)(H2,90,114)(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,95,121)(H,96,122)(H,97,131)(H,98,132)(H,99,119)(H,100,120)(H,101,123)(H,102,124)(H,103,129)(H,104,130)(H,105,125)(H,106,126)(H,107,127)(H,108,128)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-/m0/s1 |
InChI Key |
SBLVMJOXVMBHCL-AQFNFDSMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[C@@H](C)CC)CC4=CC=C(C=C4)O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Characterization of the Oxytocin Antiparallel Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin, a nonapeptide neurohormone, is renowned for its pivotal role in social bonding, uterine contractions, and lactation. Beyond its well-characterized monomeric form, oxytocin can form dimeric structures, among which the antiparallel dimer has garnered scientific interest. This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of the oxytocin antiparallel dimer, a disulfide-bridged homodimer of oxytocin. We delve into its biological activity, the experimental protocols used for its study, and the signaling pathways it influences. This guide is intended to serve as a core resource for researchers and professionals in the fields of peptide chemistry, pharmacology, and drug development.
Data Presentation: Quantitative Analysis of Biological Activity
The biological activity of the this compound has been evaluated in several bioassays and compared to the monomeric oxytocin. The dimer generally exhibits attenuated activity, with potencies ranging from 0.2% to 6% of the parent monomer[1][2]. The hypothesis is that the dimer may slowly revert to the monomer under testing conditions to exert its biological effects[1]. Below is a summary of the quantitative data from key biological assays.
| Biological Assay | Species | This compound Activity (% of Oxytocin Monomer) | Reference |
| Uterotonic Activity (in vitro, without Mg2+) | Rat | ~1.5% | Chen et al., 1996 |
| Uterotonic Activity (in vivo) | Rat | ~0.8% | Chen et al., 1996 |
| Pressor Activity | Rat | ~0.2% | Chen et al., 1996 |
| Milk Ejecting Activity | Rabbit | ~6.0% | Chen et al., 1996 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis, purification, and characterization of the this compound.
Synthesis and Purification of this compound
The synthesis of the this compound is a multi-step process involving solid-phase peptide synthesis (SPPS) of the linear oxytocin monomer, followed by directed disulfide bond formation to create the dimeric structure.
a. Solid-Phase Peptide Synthesis (SPPS) of Linear Oxytocin:
-
Resin: Rink Amide resin is commonly used as the solid support.
-
Amino Acid Protection: Fmoc (9-fluorenylmethyloxycarbonyl) is used for Nα-amino group protection, and acid-labile protecting groups are used for the side chains of the amino acids.
-
Coupling Reagents: A carbodiimide coupling agent such as DIC (N,N'-diisopropylcarbodiimide) in the presence of an activating agent like Oxyma Pure is used to facilitate peptide bond formation.
-
Deprotection: The Fmoc group is removed using a solution of piperidine in DMF (dimethylformamide).
-
Cleavage and Deprotection: Once the linear peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and dithiothreitol (DTT).
-
Purification of Linear Peptide: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
b. Directed Disulfide Bond Formation for Antiparallel Dimerization:
-
Orthogonal Cysteine Protection: To achieve a specific antiparallel arrangement, orthogonal protecting groups for the cysteine residues are employed during SPPS. For instance, one cysteine might be protected with an Acm (acetamidomethyl) group while the other is protected with a Trt (trityl) group.
-
First Disulfide Bridge Formation: The linear peptide is dissolved in a suitable solvent, and a specific deprotection and oxidation strategy is used to form the first intermolecular disulfide bond.
-
Second Disulfide Bridge Formation: Subsequently, the second set of cysteine protecting groups is removed, and the second intermolecular disulfide bond is formed through oxidation, often using iodine.
-
Final Purification: The resulting this compound is purified to homogeneity using RP-HPLC.
Structural Characterization
a. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A lyophilized sample of the this compound is dissolved in a deuterated solvent, such as DMSO-d6 or a buffered aqueous solution (e.g., phosphate buffer in D2O).
-
1D and 2D NMR Experiments: A series of NMR experiments are conducted, including 1D 1H NMR, 2D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems, and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proton-proton proximities.
-
Resonance Assignment: The collected spectra are analyzed to assign the chemical shifts of all protons in the dimer.
-
Structure Calculation: The distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the experimental data.
b. X-ray Crystallography:
-
Crystallization: The purified this compound is screened for crystallization conditions using various precipitants, buffers, and temperatures. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or experimental phasing. The resulting electron density map is used to build an atomic model of the dimer, which is then refined against the experimental data to obtain the final crystal structure.
Functional Characterization: Bioassays
a. In Vitro Uterotonic Assay (Rat):
-
Tissue Preparation: Uteri from estrogen-primed rats are isolated and suspended in an organ bath containing a physiological salt solution (e.g., de Jalon's solution) maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Measurement: The uterine contractions are recorded isometrically using a force transducer.
-
Dose-Response Curve: Cumulative dose-response curves are generated by adding increasing concentrations of oxytocin monomer or the antiparallel dimer to the organ bath and measuring the resulting contractile response.
-
Data Analysis: The potency (e.g., EC50) and efficacy (maximum response) of the dimer are calculated and compared to that of the monomer.
b. In Vivo Pressor Assay (Rat):
-
Animal Preparation: Rats are anesthetized, and a carotid artery is cannulated to monitor blood pressure. A jugular vein is cannulated for intravenous administration of the test compounds.
-
Blood Pressure Measurement: Baseline blood pressure is recorded.
-
Dose Administration: Increasing doses of oxytocin monomer or the antiparallel dimer are administered intravenously, and the resulting changes in blood pressure are recorded.
-
Data Analysis: The pressor activity is quantified and compared between the dimer and the monomer.
c. Milk Ejection Assay (Rabbit):
-
Animal Preparation: Lactating rabbits are anesthetized, and a cannula is inserted into a teat duct to measure intramammary pressure. A marginal ear vein is cannulated for intravenous injections.
-
Pressure Measurement: The pressure changes within the mammary gland, indicative of milk ejection, are recorded.
-
Dose Administration: Various doses of oxytocin monomer or the antiparallel dimer are injected intravenously.
-
Data Analysis: The minimum effective dose required to elicit a milk ejection response is determined for both the dimer and the monomer, allowing for a comparison of their potencies.
Signaling Pathways and Experimental Workflows
The biological effects of oxytocin are mediated through the oxytocin receptor (OTR), a G protein-coupled receptor (GPCR). The signaling cascade initiated by the binding of oxytocin or its dimer to the OTR is crucial for its physiological functions.
Oxytocin Receptor Signaling Pathway
Upon binding of an agonist like the oxytocin monomer (or presumably the dimer, which may act as a partial agonist or be converted to the monomer), the OTR undergoes a conformational change. This leads to the activation of heterotrimeric G proteins, primarily of the Gq/11 family. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to cellular responses such as smooth muscle contraction.
Caption: this compound signaling through the Gq/PLC pathway.
Experimental Workflow for Characterization
The characterization of the this compound follows a logical progression from synthesis to structural and functional analysis.
Caption: Workflow for synthesis and characterization of the oxytocin dimer.
Logical Relationship of Dimer Formation
The formation of the this compound is dependent on the successful synthesis and purification of the monomeric precursors with appropriate orthogonal protecting groups.
References
Spontaneous Formation of Oxytocin Antiparallel Dimers in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxytocin, a nonapeptide hormone critical for social bonding and parturition, is known to undergo degradation in aqueous solutions, leading to a loss of therapeutic efficacy. One significant degradation pathway is the formation of covalent dimers. This technical guide provides a comprehensive overview of the spontaneous formation of oxytocin dimers in solution, with a particular focus on the evidence and mechanisms supporting the formation of antiparallel dimers. The guide synthesizes findings on the influence of environmental factors such as pH and temperature on dimerization, outlines experimental protocols for characterization, and presents quantitative data from relevant studies. Diagrams illustrating the proposed dimerization pathways and experimental workflows are included to facilitate understanding.
Introduction
Oxytocin's therapeutic use is often hampered by its limited stability in aqueous formulations. The degradation of oxytocin can proceed through various chemical modifications, including deamidation and disulfide bond scrambling, which can lead to the formation of covalent dimers and larger aggregates.[1][2] These dimers can be broadly categorized into disulfide-linked and dityrosine-linked species. The orientation of the monomers within these dimers, whether parallel or antiparallel, has significant implications for their biological activity and receptor interaction.[3][4] This guide focuses on the spontaneous formation of these dimers, with a particular emphasis on the antiparallel conformation, which has been a subject of interest in structure-activity relationship studies.
Factors Influencing Oxytocin Dimerization
The spontaneous formation of oxytocin dimers is a complex process influenced by several environmental factors. Understanding these factors is crucial for the development of stable oxytocin formulations.
Effect of pH and Temperature
Studies on the degradation kinetics of oxytocin have shown a strong dependence on both pH and temperature.[1][2] Dimer formation, as a degradation pathway, is accordingly influenced by these parameters.
-
pH: Dimerization, particularly through disulfide bond exchange, is generally accelerated at neutral to alkaline pH. At pH values of 7.0 and 9.0, the formation of disulfide-linked dimers has been observed to be a significant degradation pathway.[1][2]
-
Temperature: Elevated temperatures accelerate the overall degradation of oxytocin, including the formation of dimers. Accelerated degradation studies are often conducted at temperatures ranging from 40°C to 80°C to predict long-term stability.[1][2]
Role of Divalent Metal Ions
The presence of divalent metal ions can significantly impact the stability of oxytocin in solution and suppress dimer formation.
-
Zinc (Zn²⁺): In the presence of buffers such as aspartate and citrate, Zn²⁺ has been shown to be particularly effective at inhibiting the formation of oxytocin dimers.[5][6][7] Isothermal titration calorimetry has demonstrated a direct interaction between Zn²⁺, aspartate, and oxytocin, suggesting the formation of a stabilizing complex.[5] This complex is thought to protect the disulfide bridge from intermolecular reactions.[6]
-
Calcium (Ca²⁺) and Magnesium (Mg²⁺): While also showing some stabilizing effects, Ca²⁺ and Mg²⁺ are generally less effective than Zn²⁺ in preventing dimerization.[5]
Proposed Mechanism of Antiparallel Dimer Formation
The precise mechanism for the spontaneous formation of an antiparallel oxytocin dimer in solution is not fully elucidated in the literature. However, based on the known chemistry of disulfide bonds and peptide interactions, a plausible pathway can be proposed. The process likely involves an initial non-covalent association of two oxytocin monomers in an antiparallel orientation, driven by intermolecular forces, followed by a covalent linkage through disulfide bond exchange.
References
- 1. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards heat-stable oxytocin formulations: analysis of degradation kinetics and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nature-inspired dimerization as a strategy to modulate neuropeptide pharmacology exemplified with vasopressin and oxytocin - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05501H [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The formation of oxytocin dimers is suppressed by the zinc-aspartate-oxytocin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. researchgate.net [researchgate.net]
Unraveling the Bioactivity of Oxytocin Dimers: A Technical Guide on Antiparallel versus Parallel Configurations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin, a nonapeptide neurohormone, is a key regulator of complex social behaviors and physiological processes, primarily through its interaction with the oxytocin receptor (OTR), a class A G protein-coupled receptor (GPCR). The dimerization of GPCRs is a well-established phenomenon that can influence ligand binding, signaling, and receptor trafficking. Oxytocin can form both parallel and antiparallel dimers through disulfide bridges, raising critical questions about how these different spatial arrangements impact biological activity. This technical guide provides an in-depth analysis of the comparative biological activity of oxytocin antiparallel and parallel dimers, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Data Presentation: A Comparative Analysis of Oxytocin Dimer Bioactivity
The biological activity of parallel and antiparallel oxytocin homodimers has been evaluated at the human oxytocin receptor (OTR) and the three human vasopressin receptor subtypes (V1aR, V1bR, and V2R). The following tables summarize the potency (EC50) and efficacy (Emax) of these dimers in comparison to the native oxytocin peptide. The data reveals that while dimerization generally leads to a decrease in potency, the specific orientation (parallel vs. antiparallel) has a minimal impact on the activity of oxytocin dimers[1][2]. Both dimer configurations exhibit a significant reduction in potency, typically ranging from 10- to 100-fold less than that of monomeric oxytocin[3].
Table 1: Potency (EC50 in nM) of Oxytocin and its Dimers at OTR, V1aR, V1bR, and V2R
| Ligand | OTR | V1aR | V1bR | V2R |
| Oxytocin (Monomer) | 0.4 ± 0.1 | 25 ± 5 | 28 ± 6 | 150 ± 30 |
| Oxytocin Parallel Dimer | 45 ± 9 | >1000 | >1000 | >1000 |
| Oxytocin Antiparallel Dimer | 50 ± 10 | >1000 | >1000 | >1000 |
Data represents mean ± SEM from at least three independent experiments. Data sourced from Dekan et al., 2021.
Table 2: Efficacy (Emax as % of Oxytocin) of Oxytocin and its Dimers at OTR, V1aR, V1bR, and V2R
| Ligand | OTR | V1aR | V1bR | V2R |
| Oxytocin (Monomer) | 100 | 100 | 100 | 100 |
| Oxytocin Parallel Dimer | 95 ± 5 | 98 ± 6 | 102 ± 7 | 97 ± 8 |
| This compound | 98 ± 4 | 101 ± 5 | 99 ± 6 | 103 ± 7 |
Data represents mean ± SEM from at least three independent experiments. Data sourced from Dekan et al., 2021.
The biological activities of both parallel and antiparallel homo- and hetero-bis-cystine dimers of oxytocin and deamino-oxytocin have been reported to range from 0.2% to 6% of the activity of oxytocin, with some studies suggesting that the dimers may slowly revert to the monomeric form under experimental conditions, which could account for their observed protracted activity[4].
Experimental Protocols
Synthesis of Oxytocin Dimers
The synthesis of parallel and antiparallel oxytocin dimers is achieved through a combination of solid-phase peptide synthesis (SPPS) and directed disulfide bond formation.
1. Linear Peptide Synthesis using Fmoc-SPPS:
-
Resin: Rink-amide resin is typically used as the solid support.
-
Amino Acids: Fmoc-protected amino acids are used as the building blocks.
-
Coupling Reagent: A coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is employed.
-
Fmoc Deprotection: A solution of piperidine in DMF (typically 20%) is used for the removal of the Fmoc protecting group at each step.
-
Orthogonal Protection: To achieve directed disulfide bond formation, cysteine residues are protected with orthogonal protecting groups. For example, Cys(Trt) and Cys(Acm) can be used.
2. Dimerization Strategy:
-
On-Resin Dimerization: For parallel dimers, two peptide chains are synthesized on the resin, and the intermolecular disulfide bonds are formed on the solid support using an oxidizing agent like iodine.
-
Solution-Phase Dimerization: For antiparallel dimers, two different linear peptides with appropriate orthogonal protecting groups are synthesized and cleaved from the resin. The directed disulfide bond formation is then carried out in solution. The first disulfide bond is formed selectively, followed by the formation of the second disulfide bond through oxidation.
3. Cleavage and Purification:
-
The synthesized dimers are cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
The crude product is then purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the final products are confirmed by analytical RP-HPLC and mass spectrometry.
Functional Assays
1. Inositol Monophosphate (IP1) Accumulation Assay (for Gq/11 Coupling): This assay is used to determine the activation of the OTR and V1a/V1bR, which are coupled to the Gq/11 signaling pathway.
-
Cell Line: HEK293 cells stably expressing the human OTR, V1aR, or V1bR are used.
-
Principle: Activation of Gq/11 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP1. The accumulation of IP1 is a stable and reliable measure of Gq/11 activation.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated overnight.
-
The cells are then stimulated with varying concentrations of the oxytocin dimers or oxytocin (as a reference) in the presence of LiCl (which inhibits the degradation of IP1) for a defined period (e.g., 60 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The concentration of IP1 in the cell lysate is determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.
-
The data is analyzed to generate dose-response curves and calculate EC50 and Emax values.
-
2. Cyclic AMP (cAMP) Accumulation Assay (for Gs/Gi Coupling): This assay is used to determine the activation of the V2R, which is coupled to the Gs signaling pathway.
-
Cell Line: HEK293 cells stably expressing the human V2R are used.
-
Principle: Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated overnight.
-
The cells are then stimulated with varying concentrations of the oxytocin dimers or a reference agonist (e.g., arginine vasopressin) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The concentration of cAMP in the cell lysate is determined using a commercially available assay kit, such as a LANCE® Ultra cAMP kit.
-
The data is analyzed to generate dose-response curves and calculate EC50 and Emax values.
-
Signaling Pathways
The oxytocin receptor primarily signals through the Gq/11 and β-arrestin pathways. While direct comparative studies on the signaling bias of parallel versus antiparallel oxytocin dimers are limited, the known signaling cascades of the OTR provide a framework for understanding their potential mechanisms of action.
Gq/11 Signaling Pathway
Upon agonist binding, the OTR couples to Gq/11 proteins, initiating a cascade of intracellular events that are crucial for many of its physiological effects, such as uterine contractions.
β-Arrestin Signaling Pathway
In addition to G protein-dependent signaling, OTR activation leads to the recruitment of β-arrestins. This process is critical for receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades, such as the MAPK/ERK pathway.
Conclusion
The formation of parallel and antiparallel dimers of oxytocin results in a significant decrease in potency at the oxytocin and vasopressin receptors, while the efficacy remains largely unaffected. Notably, the spatial orientation of the monomers within the dimer does not appear to be a critical determinant of in vitro activity for oxytocin. This suggests that the receptor may be activated by a single pharmacophore within the dimeric structure. The reduced potency of the dimers could be attributed to steric hindrance at the receptor binding pocket or an altered conformational flexibility.
For drug development professionals, these findings imply that while dimerization of oxytocin may not be a viable strategy to enhance potency, it could potentially be explored for modulating pharmacokinetic properties, such as half-life, which might be influenced by the larger size and different enzymatic susceptibility of the dimers. Further research is warranted to investigate the in vivo effects of these dimers and to explore whether they exhibit any biased signaling towards either G protein or β-arrestin pathways, which could open new avenues for the development of functionally selective oxytocin receptor modulators. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Dual Oxytocin Receptor-G Protein Signaling in the Autoregulation of Activities of Oxytocin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nature-inspired dimerization as a strategy to modulate neuropeptide pharmacology exemplified with vasopressin and oxytocin - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05501H [pubs.rsc.org]
In Vivo Effects of Oxytocin Antiparallel Dimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oxytocin antiparallel dimer, a disulfide-bridged homodimer of the nonapeptide hormone oxytocin, presents a unique pharmacological profile with attenuated but potentially prolonged in vivo activities compared to its monomeric counterpart. This technical guide synthesizes the currently available data on the in-body effects of this compound, focusing on quantitative data, experimental methodologies, and relevant signaling pathways. While in-depth in vivo research specifically targeting the this compound is limited, this document consolidates existing knowledge to inform future research and drug development efforts. A key area of related research, the dimerization of the oxytocin receptor, is also discussed to provide a mechanistic context for the potential actions of dimeric oxytocin ligands.
Quantitative Data
The in vivo effects of the this compound have been characterized by its acute toxicity and a general range of biological activity in comparison to native oxytocin.
| Parameter | Species | Value | Reference |
| Acute Toxicity (LD50) | Rat | 43 mg/kg (intravenous) | [1][2] |
| Comparative Acute Toxicity (LD50 of Oxytocin) | Rat | 25 mg/kg (intravenous) | [1] |
| Biological Activity Range (relative to Oxytocin) | Not Specified | 0.2% to 6% | [1][2][3][4][5] |
| Vasopressin-like Activity | Not Specified | Present | [1][2] |
Note: The biological activity of oxytocin dimers, including the antiparallel form, has been observed to be considerably protracted in some cases, suggesting a slow reversion to the monomeric form under testing conditions.[3]
Experimental Protocols
Detailed experimental protocols for the in vivo assessment of the this compound are not extensively published. However, based on the available data, the following methodologies are inferred.
Acute Toxicity Study (LD50 Determination)
-
Objective: To determine the median lethal dose (LD50) of the this compound.
-
Animal Model: Rats.[1]
-
Administration Route: Intravenous (single dose).[1]
-
Methodology:
-
A range of doses of the this compound is administered intravenously to different groups of rats.
-
A control group receives a vehicle injection.
-
Animals are observed for a specified period for signs of toxicity and mortality.
-
The LD50 is calculated as the dose at which 50% of the animals in a group succumb.
-
-
Endpoint: Mortality.
General Bioactivity Assays
While specific in vivo protocols for the dimer are scarce, its oxytocin-like and vasopressin-like activities would likely be assessed using standard bioassays.
-
Uterine Contraction Assay (for Oxytocic Activity):
-
Animal Model: Typically rats in estrus or late-stage pregnancy.
-
Methodology: The dimer would be administered, and changes in uterine contractility (frequency and force) would be measured and compared to the effects of known concentrations of oxytocin.
-
-
Antidiuretic Assay (for Vasopressin-like Activity):
-
Animal Model: Ethanol-anesthetized rats are often used to induce diuresis.
-
Methodology: The dimer would be administered, and the resulting decrease in urine output would be quantified and compared to the effects of vasopressin.
-
-
Blood Pressure Assay (for Vasopressin-like Activity):
-
Animal Model: Anesthetized rats.
-
Methodology: The effect of the dimer on arterial blood pressure would be monitored and compared to the pressor effects of vasopressin.
-
Signaling Pathways and Molecular Interactions
Direct in vivo signaling pathways specifically activated by the this compound have not been elucidated. However, the effects are presumed to be mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The dimerization of the OTR itself is a key area of research that provides a framework for understanding how a dimeric ligand might interact with the receptor.
There is substantial evidence that the OTR can form homodimers and oligomers in vivo at the cell surface.[3][6][7][8] Furthermore, ligand binding may play a role in modulating this oligomerization status.[3][6] The OTR can also form heterodimers with related receptors, such as the vasopressin receptors (V1a and V2).[1] This receptor dimerization adds a layer of complexity to oxytocin signaling and may be a target for novel therapeutics, such as bivalent ligands that have shown superpotent in vivo activity in social behavior models in mice and zebrafish.[9][10][11]
The formation of oxytocin dimers can be influenced by environmental factors. For instance, the presence of a zinc-aspartate complex has been shown to suppress the formation of oxytocin dimers.[11]
Conclusion and Future Directions
The this compound demonstrates measurable in vivo activity, albeit at a reduced potency compared to oxytocin. Its lower acute toxicity and potential for prolonged action warrant further investigation. The current body of literature is limited, highlighting a significant opportunity for research into the specific in vivo effects, pharmacokinetics, and pharmacodynamics of this and other oxytocin dimers. Future studies should aim to:
-
Conduct comprehensive dose-response studies for various physiological effects beyond acute toxicity.
-
Elucidate the specific signaling pathways activated by the dimer and how they may differ from those activated by the monomer, particularly in the context of receptor dimerization.
-
Investigate the in vivo stability of the dimer and its rate of conversion to the monomer.
-
Explore the therapeutic potential of the dimer in indications where a prolonged, low-level oxytocic or vasopressin-like effect may be beneficial.
A deeper understanding of the in vivo properties of the this compound will be crucial for harnessing its potential in drug development and for advancing our knowledge of oxytocin receptor pharmacology.
References
- 1. Homo- and hetero-dimeric complex formations of the human oxytocin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. Syntheses and biological activities of parallel and antiparallel homo and hetero bis-cystine dimers of oxytocin and deamino-oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Oxytocin parallel dimer | TargetMol [targetmol.com]
- 6. Identification of dimeric and oligomeric complexes of the human oxytocin receptor by co-immunoprecipitation and bioluminescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. abmole.com [abmole.com]
- 9. The Effect of Oxytocin on Social and Non-Social Behaviour and Striatal Protein Expression in C57BL/6N Mice | PLOS One [journals.plos.org]
- 10. Design and Characterization of Superpotent Bivalent Ligands Targeting Oxytocin Receptor Dimers via a Channel-Like Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Unraveling the Enigma: A Technical Guide to the Pharmacological Properties of Oxytocin Antiparallel Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin, a nonapeptide hormone renowned for its pivotal role in social bonding, parturition, and lactation, has long been a subject of intensive scientific scrutiny. Beyond its monomeric form, oxytocin can exist as a disulfide-bridged antiparallel dimer, a configuration that bestows upon it a unique pharmacological profile. This technical guide provides a comprehensive exploration of the pharmacological properties of the oxytocin antiparallel dimer, offering insights into its receptor interactions, signaling cascades, and physiological ramifications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.
Receptor Binding and Functional Activity
The this compound exhibits a distinct pattern of interaction with the oxytocin receptor (OTR) and related vasopressin receptors (V1aR, V1bR, and V2R). While generally displaying a lower potency compared to its monomeric counterpart, the dimer retains the ability to activate these G protein-coupled receptors (GPCRs).
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the biological activity and toxicity of the this compound. It is important to note that specific EC50 and Ki values for the antiparallel dimer are not extensively reported in publicly available literature. The biological activities are therefore presented as a percentage of the activity of monomeric oxytocin.
| Parameter | Value | Species | Assay Type | Reference |
| Biological Activity | ||||
| Uterotonic Activity | 0.2% - 6% of Oxytocin | Rat | In vivo | [1][2][3] |
| Vasopressin-like Activity | Present | Rat | In vivo | [2][3] |
| Receptor Activation | ||||
| OTR, V1aR, V1bR, V2R | Agonist | --- | In vitro | [2][3] |
| Toxicity | ||||
| Acute Toxicity (LD50) | 43 mg/kg (intravenous) | Rat | In vivo | [2][3] |
| Acute Toxicity of Oxytocin (LD50) | 25 mg/kg (intravenous) | Rat | In vivo | [2][3] |
Experimental Protocols
A thorough understanding of the pharmacological properties of the this compound necessitates a detailed examination of the experimental methodologies employed in its characterization.
Synthesis and Purification of this compound
The synthesis of the this compound is a multi-step process that involves solid-phase peptide synthesis (SPPS) of the linear oxytocin monomer followed by controlled dimerization.
1. Solid-Phase Peptide Synthesis (SPPS) of Linear Oxytocin:
-
Resin: A suitable solid support, such as a Rink amide resin, is utilized.
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain on the resin. Coupling reagents like HBTU/HOBt or HATU are commonly used.
-
Deprotection: The Fmoc protecting group is removed at each step using a solution of piperidine in a suitable solvent like DMF.
-
Cleavage: Once the linear peptide sequence is assembled, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to remove protecting groups.
2. Dimerization:
-
Oxidation: The crude linear peptide containing free thiol groups on the cysteine residues is subjected to oxidative conditions to facilitate the formation of disulfide bonds. This is often achieved by dissolving the peptide in a dilute aqueous solution and allowing it to air-oxidize or by using oxidizing agents like potassium ferricyanide. The concentration of the peptide is kept low to favor intramolecular disulfide bond formation for the monomer and controlled intermolecular dimerization.
-
Purification: The resulting mixture of monomer, parallel dimer, and antiparallel dimer is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The different species are separated based on their hydrophobicity.
3. Characterization:
-
The purified this compound is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.
In Vitro Bioassays
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the this compound for the OTR and vasopressin receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human OTR) are prepared.
-
Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-oxytocin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation based on the IC50 value (the concentration of the dimer that inhibits 50% of the specific binding of the radioligand).
-
2. Second Messenger Assays (e.g., Calcium Mobilization):
-
Objective: To determine the functional potency (EC50) and efficacy of the this compound in activating receptor-mediated signaling pathways.
-
Methodology:
-
Cell Culture: Cells expressing the receptor of interest are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The cells are stimulated with varying concentrations of the this compound.
-
Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader or a fluorometer.
-
Data Analysis: The EC50 value is determined by plotting the fluorescence response against the logarithm of the dimer concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Assays
1. Uterotonic Activity Assay:
-
Objective: To assess the in vivo potency of the this compound in inducing uterine contractions.
-
Methodology:
-
Animal Model: Anesthetized female rats, often pre-treated with estrogen to sensitize the uterus, are used.
-
Measurement of Uterine Contractions: A catheter is inserted into the uterine horn, and uterine contractions are recorded using a pressure transducer.
-
Drug Administration: The this compound is administered intravenously at various doses.
-
Data Analysis: The dose-response relationship for the contractile effect is established and compared to that of a standard oxytocin solution.
-
Signaling Pathways
The oxytocin receptor, upon activation, couples to multiple G proteins, primarily Gq/11 and Gi/o, to initiate downstream signaling cascades. The this compound, as an agonist, is expected to trigger these same pathways, albeit with potentially different efficacy and kinetics compared to the monomer.
Gq/11 Signaling Pathway
Activation of the Gq/11 pathway by the this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for the contractile effects of oxytocin in smooth muscle tissues like the uterus.
References
The Enigmatic Signaling of Dimeric Oxytocin Ligands at the Vasopressin V1a Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The concept of G-protein coupled receptor (GPCR) dimerization has opened new avenues for understanding receptor function and for the design of novel therapeutics. The vasopressin V1a receptor (V1aR), a key player in social behavior, cardiovascular regulation, and other physiological processes, is known to form both homodimers and heterodimers with the closely related oxytocin receptor (OTR). While the phenomenon of an oxytocin dimer exhibiting a direct antagonist-to-agonist switch at the V1aR is not explicitly documented in current scientific literature, the study of bivalent and dimeric ligands targeting these receptors reveals complex pharmacological profiles that can lead to nuanced and context-dependent signaling. This technical guide provides an in-depth exploration of the synthesis, pharmacological characterization, and signaling pathways related to dimeric oxytocin-like ligands and their interaction with the V1aR. We will delve into the experimental methodologies used to probe these interactions and discuss the implications for drug discovery.
Introduction: The Dimerization Landscape of V1a and Oxytocin Receptors
The V1aR and OTR are class A GPCRs that share a high degree of structural homology and can be activated by both arginine vasopressin (AVP) and oxytocin (OT), albeit with different affinities. A growing body of evidence suggests that these receptors exist as constitutive homo- and heterodimers, a process that occurs early in their biosynthesis and is not regulated by ligand binding.[1][2][3] This dimerization adds a layer of complexity to their pharmacology, as the dimeric state can influence ligand binding, signaling, and trafficking.
The concept of using bivalent ligands—two pharmacophores connected by a linker—to target GPCR dimers has gained significant traction. These molecules can potentially bridge the two protomers of a dimer, leading to enhanced affinity, selectivity, and unique signaling properties compared to their monomeric counterparts. While the specific query of an oxytocin dimer acting as a switchable ligand at the V1aR remains to be directly addressed, the principles of bivalent ligand pharmacology provide a framework for understanding how such complex signaling could arise.
Quantitative Pharmacology of Monomeric and Dimeric Ligands at V1aR
Understanding the baseline affinity and potency of the natural ligands is crucial. The following tables summarize the binding affinities (Ki) of monomeric ligands at the OTR and V1aR, and the functional potency (EC50) and efficacy (Emax) of dimeric vasopressin ligands at the V1aR, which serves as a model for the behavior of dimeric neuropeptide ligands.
Table 1: Binding Affinities (Ki) of Monomeric Ligands at Hamster Oxytocin and V1a Receptors [4][5][6][7]
| Ligand | Receptor | Ki (nM) |
| Oxytocin (OT) | OTR | 4.28 |
| Oxytocin (OT) | V1aR | 495.2 |
| Arginine Vasopressin (AVP) | OTR | 36.1 |
| Arginine Vasopressin (AVP) | V1aR | 4.70 |
| Manning Compound (V1aR Antagonist) | OTR | 213.8 |
| Manning Compound (V1aR Antagonist) | V1aR | 6.87 |
Table 2: Functional Activity of Dimeric Vasopressin (VP) Ligands at the Human V1a Receptor [8]
| Dimeric Ligand | Potency (EC50, nM) | Efficacy (Emax, % of VP) |
| (VP)2 | 0.17 | 100 |
| (dVDAVP)2 | 0.05 | 103 |
Experimental Protocols
Synthesis of Parallel Oxytocin Dimer
The synthesis of a parallel oxytocin dimer can be achieved through a specific sequence of solid-phase peptide synthesis and solution-phase cyclization.[9][10]
Protocol:
-
Solid-Phase Peptide Synthesis: The protected linear nonapeptide amide of oxytocin, Cbz-Cys(Bzl)-Tyr(Bzl)-Ile-Gln-Asn-Cys(Bzl)-Pro-Leu-Gly-NH2, is synthesized on a polystyrene-1%-divinylbenzene cross-linked resin using standard solid-phase methods.
-
Cleavage from Resin: The protected peptide is cleaved from the resin.
-
Reduction: The protected peptide is treated with sodium in liquid ammonia to remove the protecting groups and reduce the disulfide bond, yielding the linear dithiol "oxytoceine."
-
Oxidative Dimerization: The linear dithiol is then subjected to oxidation. To favor intermolecular dimerization over intramolecular cyclization (which forms monomeric oxytocin), specific conditions such as controlled pH and concentration are employed. One method involves using potassium ferricyanide for oxidation.
-
Purification: The resulting mixture, containing monomeric oxytocin and both parallel and antiparallel dimers, is purified. This is typically a multi-step process involving:
-
Partition Chromatography: To separate the dimers from the monomer.
-
Gel Filtration Chromatography (e.g., Sephadex G-25): To separate the parallel and antiparallel dimers from each other.[9]
-
V1aR Functional Assay: Calcium Mobilization
Activation of the V1aR, a Gq-coupled receptor, leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.[11][12][13][14][15]
Protocol:
-
Cell Culture: HEK293 or CHO cells stably or transiently expressing the human V1aR are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid (to prevent dye extrusion) for 1 hour at 37°C.
-
Compound Preparation: Serial dilutions of the test compounds (e.g., oxytocin dimer) and control agonist (e.g., AVP) are prepared in an appropriate assay buffer.
-
Fluorescence Measurement: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the addition of compounds.
-
Compound Addition and Signal Detection: The automated liquid handling system of the plate reader adds the compounds to the wells, and the fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The change in fluorescence is calculated, and dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compounds.
V1aR Functional Assay: Inositol Phosphate Accumulation
As a downstream consequence of Gq activation and phospholipase C activity, the levels of inositol phosphates (IPs) increase. Measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite, is a robust method to quantify V1aR activation.[16][17][18][19][20]
Protocol:
-
Cell Culture and Stimulation: V1aR-expressing cells are plated and grown. They are then stimulated with the test compounds in the presence of LiCl (which inhibits the degradation of IP1) for a defined period (e.g., 30-60 minutes).
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
IP1 Detection: The concentration of IP1 in the cell lysate is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology (e.g., IP-One HTRF assay).
-
Data Analysis: A standard curve is used to determine the concentration of IP1. Dose-response curves are then plotted to calculate the EC50 and Emax for each compound.
V1aR Functional Assay: β-Arrestin Recruitment
Upon agonist binding and GPCR kinase (GRK)-mediated phosphorylation, β-arrestins are recruited to the V1aR, leading to receptor desensitization, internalization, and initiation of G-protein-independent signaling.
Protocol:
-
Assay Principle: A common method is the Enzyme Fragment Complementation (EFC) assay (e.g., PathHunter β-Arrestin Assay). The V1aR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor).
-
Cell Line: A cell line co-expressing the tagged V1aR and β-arrestin is used.
-
Compound Stimulation: The cells are treated with the test compounds. Agonist-induced recruitment of β-arrestin to the V1aR brings the two enzyme fragments into close proximity, forming an active enzyme.
-
Signal Detection: A substrate is added that is converted by the active enzyme into a chemiluminescent product. The light output is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the potency and efficacy of the compounds for this pathway.[21][22][23][24][25]
Signaling Pathways and Experimental Workflows
V1a Receptor Signaling Pathways
The activation of the V1aR initiates a cascade of intracellular events. The canonical pathway involves Gq/11 activation, leading to downstream signaling. Additionally, β-arrestin-mediated signaling can occur.
Caption: V1aR canonical (Gq) and non-canonical (β-arrestin) signaling pathways.
Experimental Workflow for Characterizing a Dimeric Ligand at V1aR
A logical workflow is essential for the comprehensive pharmacological characterization of a novel dimeric ligand.
Caption: Workflow for the pharmacological characterization of a dimeric ligand.
Discussion and Future Directions
The absence of direct evidence for an antagonist-to-agonist switch of a simple oxytocin dimer at the V1aR does not preclude the possibility of complex signaling behaviors with bivalent ligands. A bivalent ligand could potentially exhibit "functional selectivity" or "biased agonism," where it preferentially activates one signaling pathway (e.g., Gq-mediated) over another (e.g., β-arrestin recruitment), or vice versa, depending on its concentration and the specific conformation it stabilizes in the dimeric receptor complex.
For instance, at low concentrations, a bivalent ligand might bind to a single protomer in a manner that antagonizes the receptor. As the concentration increases, the likelihood of the ligand bridging both protomers of the dimer increases, potentially inducing a conformational change that leads to receptor activation. This could be perceived as an "antagonist-to-agonist switch."
Future research in this area should focus on:
-
Systematic Synthesis and Screening: The synthesis and pharmacological evaluation of a library of oxytocin dimers with varying linker lengths and compositions to systematically probe the V1aR dimeric interface.
-
Biased Signaling Studies: Comprehensive characterization of these dimeric ligands across multiple signaling pathways (Gq, β-arrestin, etc.) to identify biased agonists.
-
Structural Biology: Elucidating the high-resolution structure of a bivalent ligand bound to a V1aR dimer to understand the molecular basis of its pharmacological activity.
-
In Vivo Studies: Investigating the physiological effects of promising dimeric ligands in animal models to correlate in vitro findings with in vivo outcomes.
By employing these strategies, the field can move closer to understanding the full potential of targeting GPCR dimers and potentially uncover novel ligands with unique and therapeutically beneficial signaling properties.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. V1a vasopressin-induced accumulation of inositol trisphosphate in cultured rat aortic myocytes; modulation by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid accumulation of inositol phosphates in isolated rat superior cervical sympathetic ganglia exposed to V1-vasopressin and muscarinic cholinergic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. biocompare.com [biocompare.com]
- 22. biorxiv.org [biorxiv.org]
- 23. pnas.org [pnas.org]
- 24. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 25. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dimerization of Neuropeptides: A Technical Guide to Natural Occurrence, Signaling, and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptides, a diverse class of signaling molecules, are fundamental to a vast array of physiological processes. Traditionally viewed as monomeric ligands that activate monomeric G protein-coupled receptors (GPCRs), a growing body of evidence reveals a higher order of complexity: the natural occurrence of neuropeptide dimerization and the dimerization of their cognate receptors. This dimerization, whether of the ligand or the receptor, is not a random event but a sophisticated regulatory mechanism that can profoundly alter ligand binding, signal transduction, and receptor trafficking. Understanding the nuances of neuropeptide dimerization is critical for elucidating the fine-tuning of physiological systems and for the rational design of novel therapeutics with improved specificity and efficacy. This technical guide provides a comprehensive overview of the natural occurrence of neuropeptide dimerization, the functional consequences of this phenomenon, and the detailed experimental protocols required for its investigation.
The Natural Occurrence of Neuropeptide Dimerization
While the dimerization of neuropeptide receptors is a more extensively studied phenomenon, there are notable examples of neuropeptides themselves existing as dimers in nature. This dimerization can occur at the level of the mature peptide or its precursor, the prohormone.
A compelling example of a naturally occurring neuropeptide dimer is the insect neuropeptide inotocin, an analog of vasopressin and oxytocin. This antiparallel homodimer plays a role in regulating fluid secretion in the migratory locust. Another instance in human physiology is the β-human atrial natriuretic peptide (β-hANP), a dimer of the α-hANP. The dimeric form exhibits distinct pharmacokinetics and pharmacodynamics, with a slower onset and longer duration of action compared to its monomeric counterpart.[1] Insulin, a key metabolic hormone, also exists as a heterodimer of A and B chains.[1]
Furthermore, dimerization can occur at the precursor stage. The prohormone of the locust adipokinetic hormone I (AKH I), for example, is a homodimer of a 41-residue subunit. This dimeric precursor is then processed to yield two copies of the mature AKH I neuropeptide. This suggests that dimerization can be an integral part of the biosynthesis and processing of neuropeptides.
The neuropeptide head activator has been observed to form a biologically inactive dimer under physiological conditions, suggesting that dimerization can also serve as a mechanism for neuropeptide inactivation.[2]
Neuropeptide Receptor Dimerization
The dimerization of neuropeptide receptors, particularly G protein-coupled receptors (GPCRs), is a well-established concept that significantly expands the signaling repertoire of these molecules. Neuropeptide receptors can form both homodimers (composed of identical receptor subtypes) and heterodimers (composed of different but related receptor subtypes). This dimerization can be constitutive, occurring early in the biosynthetic pathway, or induced by ligand binding.
Neuropeptide Y (NPY) Receptors
The Neuropeptide Y (NPY) family of receptors (Y1, Y2, Y4, and Y5) are extensively studied examples of dimerizing neuropeptide receptors. Both homodimerization and heterodimerization have been reported for these receptors. For instance, the hY(1), hY(2), and hY(5) receptor subtypes have all been shown to form homodimers.[3] Heterodimerization between Y1 and Y5 receptors has also been demonstrated. This receptor interplay is not merely structural but has significant functional implications, including the modulation of the mitogenic activity of NPY. Studies on the Y2 receptor have revealed that dimerization can lead to asymmetry in agonist affinity, with the two protomers in the dimer exhibiting different binding affinities.[4]
Opioid Receptors
Opioid receptors, the targets of endogenous opioid peptides and opiate drugs, are another prominent family of neuropeptide receptors that form both homodimers and heterodimers. The µ-opioid receptor (MOR) can form heterodimers with the δ-opioid receptor (DOR), and this heterodimerization has profound effects on signaling and receptor trafficking. For example, the MOR-DOR heterodimer can switch its signaling preference from the classical G-protein pathway to a β-arrestin-mediated pathway.[5] This has significant implications for the development of opioid analgesics with reduced side effects.
Vasopressin and Oxytocin Receptors
The receptors for the closely related neuropeptides vasopressin (V1a, V1b, V2) and oxytocin (OTR) also form both homo- and heterodimers.[6] Studies have shown that these receptors can form constitutive dimers during their biosynthesis.[6] Heterodimerization between the V1a and V2 receptors has been shown to determine their interaction with β-arrestin and their subsequent trafficking patterns upon agonist stimulation.[7] For instance, when co-expressed, the V1aR/V2R heterodimer can be endocytosed as a stable complex, and the trafficking fate of the dimer is dictated by which protomer is activated.[7]
Quantitative Data on Neuropeptide and Receptor Dimerization
The following tables summarize key quantitative data from studies on neuropeptide and neuropeptide receptor dimerization, providing a comparative overview of binding affinities and other relevant parameters.
| Receptor/Ligand | Dimer Type | Technique | Parameter | Value | Reference |
| Human Neuropeptide Y Receptor hY4R | Homodimer | Flow Cytometry | Kd | 5.6 nM (for cy5-[K(4)]hPP) | [8] |
| Human Neuropeptide Y Receptors (hY1, hY2, hY5) | Homodimers | FRET | Dimerization | 26 to 44% | [3] |
| Vasopressin V1aR/V2R | Heterodimer | Agonist-promoted Endocytosis | Internalization | V1aR: 28 ± 4%, V2R: 21 ± 3% (with F180 agonist) | [7] |
| µ-Opioid Receptor (MOR) | Homodimer | β-arrestin 2 recruitment | Efficacy | DAMGO: 8.8-fold higher than morphine | [9] |
| Vasopressin/Oxytocin Dimers | Homodimers | Spontaneous Dimerization | Dimerization | 60% dimer at 100 µM (dVDAVP) | [1] |
Functional Consequences of Dimerization
The dimerization of neuropeptides and their receptors introduces a layer of regulatory complexity that can significantly impact signaling outcomes.
-
Altered Ligand Binding and Pharmacology: Dimerization can alter the affinity and selectivity of ligands for their receptors. For instance, studies on NPY Y2 receptor dimers show two components of agonist binding with differing affinities.[4] In some cases, heterodimerization can create novel binding pockets with unique pharmacological properties.
-
Modified Signal Transduction: A key consequence of receptor dimerization is the alteration of downstream signaling pathways. The heterodimerization of µ- and δ-opioid receptors provides a classic example of a switch in signaling from G-protein-dependent pathways to β-arrestin-mediated signaling.[5] This can lead to different cellular responses and physiological effects. Dimerization can also lead to signal amplification or attenuation.
-
Changes in Receptor Trafficking: Receptor dimerization can influence agonist-induced internalization, recycling, and desensitization. The V1aR/V2R heterodimer, for instance, exhibits a trafficking pattern distinct from its constituent monomers, with the fate of the internalized dimer depending on which protomer is activated.[7]
Experimental Protocols
Investigating neuropeptide dimerization requires a combination of biochemical, biophysical, and cell-based assays. The following sections provide detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) for Receptor Dimerization
Co-immunoprecipitation is a widely used technique to study protein-protein interactions, including receptor dimerization, in their native cellular environment.
Objective: To determine if two different neuropeptide receptors (Receptor A and Receptor B) physically associate within a cell.
Materials:
-
Cells co-expressing epitope-tagged Receptor A (e.g., HA-tagged) and Receptor B (e.g., Myc-tagged).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Nonidet P-40 (or other mild detergent), and protease inhibitor cocktail.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Nonidet P-40).
-
Anti-HA antibody (for immunoprecipitation).
-
Protein A/G agarose or magnetic beads.
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-Myc antibody (for detection).
Procedure:
-
Cell Lysis:
-
Wash cultured cells expressing the tagged receptors with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-HA antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).
-
Discard the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using the anti-Myc antibody to detect the co-immunoprecipitated Receptor B.
-
Fluorescence Resonance Energy Transfer (FRET) Microscopy
FRET is a powerful technique to study protein-protein interactions in living cells with high spatial and temporal resolution.
Objective: To visualize and quantify the dimerization of two neuropeptide receptors in living cells.
Materials:
-
Cells expressing Receptor A fused to a donor fluorophore (e.g., CFP) and Receptor B fused to an acceptor fluorophore (e.g., YFP).
-
Fluorescence microscope equipped with appropriate filter sets for CFP and YFP, and a sensitive camera.
-
Image analysis software.
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfect cells with plasmids encoding Receptor A-CFP and Receptor B-YFP. Also include control transfections (donor only, acceptor only).
-
-
Image Acquisition:
-
Identify cells co-expressing both fluorescently tagged receptors.
-
Acquire three images of the same cell:
-
Donor Image: Excite with the donor excitation wavelength (e.g., 436 nm for CFP) and collect emission at the donor emission wavelength (e.g., 480 nm).
-
Acceptor Image: Excite with the acceptor excitation wavelength (e.g., 500 nm for YFP) and collect emission at the acceptor emission wavelength (e.g., 535 nm).
-
FRET Image: Excite with the donor excitation wavelength (e.g., 436 nm) and collect emission at the acceptor emission wavelength (e.g., 535 nm).
-
-
-
Data Analysis (Sensitized Emission Method):
-
Correct the raw FRET image for donor bleed-through and acceptor cross-excitation using the control samples.
-
Calculate the corrected FRET (cFRET) or normalized FRET (nFRET) efficiency for each pixel or region of interest. A high FRET efficiency indicates that the donor and acceptor fluorophores are in close proximity (<10 nm), suggesting receptor dimerization.
-
Mass Spectrometry for Identification of Neuropeptide Dimers
Mass spectrometry is a highly sensitive and accurate technique for identifying and characterizing peptides and proteins, including potential neuropeptide dimers.
Objective: To identify naturally occurring neuropeptide dimers in a biological sample.
Materials:
-
Biological tissue or fluid sample.
-
Extraction buffer (e.g., acidic ethanol) to extract peptides and prevent degradation.
-
Solid-phase extraction (SPE) cartridges for sample clean-up and concentration.
-
High-performance liquid chromatography (HPLC) system for peptide separation.
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Peptide sequencing software.
Procedure:
-
Peptide Extraction:
-
Homogenize the tissue sample in ice-cold extraction buffer.
-
Centrifuge to remove precipitated proteins and cellular debris.
-
Collect the supernatant containing the peptides.
-
-
Sample Clean-up and Concentration:
-
Use SPE cartridges (e.g., C18) to desalt and concentrate the peptide extract.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase HPLC based on their hydrophobicity.
-
Introduce the eluted peptides directly into the mass spectrometer.
-
The mass spectrometer will measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).
-
Select precursor ions of interest (including those with masses corresponding to potential dimers) for fragmentation (MS2 scan).
-
-
Data Analysis:
-
Use peptide sequencing software to search the fragmentation spectra against a protein sequence database to identify the peptides.
-
For potential dimers, analyze the fragmentation pattern to confirm the presence of both constituent monomers and the nature of the linkage (if covalent).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to neuropeptide dimerization.
Caption: General signaling pathways for monomeric vs. dimeric neuropeptide-receptor interactions.
Caption: A typical experimental workflow for the identification and characterization of neuropeptide or receptor dimerization.
Caption: Signaling switch in µ-δ opioid receptor heterodimerization.
Conclusion
The dimerization of neuropeptides and their receptors is a crucial layer of regulation in intercellular communication. It provides a mechanism for expanding the functional diversity and specificity of neuropeptide signaling systems. For researchers and drug development professionals, a thorough understanding of this phenomenon is paramount. By applying the detailed experimental protocols and analytical approaches outlined in this guide, it is possible to unravel the complexities of neuropeptide dimerization and leverage this knowledge for the development of next-generation therapeutics that can selectively target dimeric complexes, offering the potential for enhanced efficacy and reduced side effects. The continued exploration of neuropeptide dimerization will undoubtedly open new avenues for understanding and treating a wide range of physiological and pathological conditions.
References
- 1. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prohormone convertase 1 (PC1) processing and sorting: effect of PC1 propeptide and proSAAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of PC1/3 Activity by Self-Interaction and Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Heterodimerization of V1a and V2 vasopressin receptors determines the interaction with β-arrestin and their trafficking patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of affinity and activity of ligands at the human neuropeptide Y Y4 receptor by flow cytometry and aequorin luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proprotein convertase - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis and Characterization of Oxytocin Antiparallel Dimer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis, purification, and characterization of the antiparallel dimer of oxytocin. Oxytocin, a nonapeptide hormone, and its analogs are of significant interest in drug development due to their roles in various physiological processes. The dimerization of oxytocin, specifically in an antiparallel orientation, presents a novel avenue for modulating its pharmacological properties. This protocol outlines the solid-phase synthesis of the oxytocin monomer using Fmoc chemistry, followed by a directed strategy for antiparallel dimerization through disulfide bond formation. Detailed methodologies for purification by high-performance liquid chromatography (HPLC) and characterization by mass spectrometry (MS) are provided. Furthermore, protocols for assessing the biological activity of the dimer at the oxytocin receptor using inositol monophosphate (IP1) and cyclic AMP (cAMP) functional assays are described. Quantitative data on the biological activity of oxytocin dimers are summarized for comparative analysis.
Introduction
Oxytocin is a cyclic nonapeptide hormone with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2, containing a disulfide bridge between the two cysteine residues. It plays a crucial role in social bonding, uterine contraction, and lactation. The synthesis of oxytocin analogs and dimers is a key strategy in the development of new therapeutics with altered potency, selectivity, and pharmacokinetic profiles. The antiparallel dimer of oxytocin, where two monomeric units are linked by two intermolecular disulfide bonds, is of particular interest. This document details the necessary protocols to synthesize and evaluate this novel compound.
Experimental Protocols
Synthesis of Oxytocin Monomer via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of the linear oxytocin precursor on a Rink Amide resin.
Materials:
-
Rink Amide resin (0.5-1.0 mmol/g loading)
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the deprotection step for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the oxytocin sequence.
-
Cleavage and Side-Chain Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.
-
Synthesis of Oxytocin Antiparallel Dimer
This protocol utilizes a directed disulfide bond formation strategy using orthogonal cysteine protecting groups. To achieve an antiparallel dimer, two different linear oxytocin precursors are synthesized, each with a unique combination of cysteine protecting groups. For instance, one precursor would have Cys1 protected with a removable group (e.g., Acm) and Cys6 with a stable group (e.g., Trt), while the second precursor would have the reverse protection scheme. For simplicity, a general protocol for dimerization of a single precursor with two deprotected cysteines is presented here, which can lead to a mixture of parallel and antiparallel dimers that require careful purification. A more advanced, regioselective synthesis would involve the strategy with orthogonally protected precursors.[1]
Materials:
-
Crude linear oxytocin (with free thiol groups)
-
Oxidation buffer: 0.1 M ammonium bicarbonate, pH 8.0
-
Iodine solution (for Acm removal and oxidation)
Procedure:
-
Dissolution: Dissolve the crude linear oxytocin peptide in the oxidation buffer at a low concentration (e.g., 0.1 mg/mL) to favor intermolecular dimerization over intramolecular cyclization.
-
Oxidation:
-
Slowly add a 0.1 M solution of iodine in methanol dropwise to the peptide solution while stirring until a faint yellow color persists.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the excess iodine by adding a few drops of 1 M ascorbic acid solution until the yellow color disappears.
-
-
Lyophilization: Freeze the reaction mixture and lyophilize to obtain the crude dimerized product.
Purification of this compound by HPLC
Equipment and Reagents:
-
Preparative Reverse-Phase HPLC system
-
C18 column (e.g., 250 mm x 10 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector (220 nm and 280 nm)
Procedure:
-
Sample Preparation: Dissolve the crude dimerized peptide in a minimal amount of Mobile Phase A.
-
Chromatography:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the peptides using a linear gradient of 5% to 60% Mobile Phase B over 60 minutes at a flow rate of 4 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the desired dimer peak. The antiparallel dimer is expected to have a distinct retention time from the monomer and the parallel dimer.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound.
Characterization by Mass Spectrometry
Equipment:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified dimer in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).
-
Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
The expected molecular weight for the this compound is approximately 2014.4 g/mol .[2]
-
Quantitative Data
The biological activity of oxytocin dimers is generally lower than that of the monomeric oxytocin. The reported activities range from 0.2% to 6% of the parent oxytocin, depending on the specific assay.[1][3]
| Compound | Receptor | Assay Type | EC50 / Ki (nM) | Potency vs. Oxytocin | Reference |
| Oxytocin | Oxytocin Receptor | Binding Affinity (Ki) | 0.75 - 1.6 | 100% | [4][5] |
| Oxytocin | Oxytocin Receptor | Functional (Ca2+ mobilization) | 1.8 | 100% | |
| This compound | Oxytocin Receptor | Functional (General) | Not explicitly stated, but activity is 0.2-6% of Oxytocin | 0.2 - 6% | [1][3] |
Biological Activity Assays
Inositol Monophosphate (IP1) HTRF Assay
This assay measures the accumulation of IP1, a downstream product of Gq-coupled receptor activation.
Materials:
-
Cells expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293)
-
IP-One HTRF kit (Cisbio)
-
White 384-well microplate
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate and culture overnight.
-
Compound Addition:
-
Prepare serial dilutions of the this compound and a reference oxytocin standard.
-
Add the compounds to the cells and incubate for 30-60 minutes at 37°C. Stimulation buffer should contain LiCl to inhibit IP1 degradation.[6]
-
-
Lysis and Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate antibody to the wells.
-
Incubate for 1 hour at room temperature.[6]
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[6]
-
Data Analysis: Calculate the 665/620 ratio and determine the EC50 values from the dose-response curves.
cAMP HTRF Assay
This assay is used to assess Gi/o-coupled receptor activity by measuring changes in intracellular cAMP levels.
Materials:
-
Cells expressing the human oxytocin receptor
-
cAMP Dynamic 2 HTRF kit (Cisbio)
-
White 384-well microplate
-
HTRF-compatible plate reader
-
Forskolin (to stimulate adenylate cyclase)
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in assay buffer.
-
Compound and Cell Addition:
-
Dispense the cell suspension into a 384-well plate.
-
Add serial dilutions of the this compound and a reference standard.
-
Add forskolin to all wells (except the negative control) to induce cAMP production.
-
Incubate for 30 minutes at room temperature.[7]
-
-
Lysis and Detection:
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the 665/620 ratio and determine the IC50 values for inhibition of forskolin-stimulated cAMP production.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Oxytocin Receptor Signaling Pathway
Caption: Simplified Gq-mediated signaling pathway of the oxytocin receptor.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Oxytocin dimer | C86H132N24O24S4 | CID 44364197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
Solid-Phase Synthesis of Oxytocin Dimers: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of oxytocin dimers, targeting researchers in peptide chemistry and drug development. The methodologies outlined are based on established 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies, incorporating orthogonal cysteine protection for controlled disulfide bond formation.
Introduction
Oxytocin, a nonapeptide hormone, plays a crucial role in social bonding, childbirth, and lactation. The synthesis of oxytocin and its analogs is a significant area of research for developing therapeutics with modified activity and stability. Oxytocin dimers, where two oxytocin molecules are linked by disulfide bonds, are of particular interest for investigating the effects of multivalency on receptor interaction and biological activity. This protocol details the synthesis of both parallel and antiparallel oxytocin dimers.
Synthesis Strategy Overview
The synthesis of oxytocin dimers is a multi-step process that begins with the solid-phase synthesis of the linear oxytocin monomer precursors. Key to the successful synthesis of dimers is the use of orthogonal protecting groups for the cysteine residues, which allows for selective and directed disulfide bond formation. Following the assembly of the linear peptide chains, they are cleaved from the solid support. The dimerization is then achieved in solution through a two-step oxidation process to form the two disulfide bridges.
Experimental Protocols
Materials and Reagents
-
Fmoc-amino acids (including Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(Snm)-OH)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine in dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Iodine
-
Methanol (MeOH)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Equipment
-
Automated microwave peptide synthesizer
-
Lyophilizer
-
High-performance liquid chromatography (HPLC) system (analytical and preparative)
-
Mass spectrometer
Protocol 1: Solid-Phase Synthesis of Linear Oxytocin Monomers
This protocol outlines the synthesis of the linear nonapeptide amide precursors using Fmoc-SPPS. Orthogonal protection of cysteine residues is employed to direct the subsequent dimerization. For the synthesis of a parallel dimer, two identical peptide chains are required. For an antiparallel dimer, two different linear precursors with strategically placed orthogonal protecting groups on the cysteine residues are necessary.
Resin Preparation and Amino Acid Coupling:
-
Swell Rink Amide resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Couple the Fmoc-protected amino acids sequentially using DIC and Oxyma Pure as coupling reagents. A typical coupling cycle involves a 5-minute reaction at 75°C (except for cysteine residues, which are coupled at 50°C to prevent racemization).[1]
-
For the cysteine residues, use Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH to introduce orthogonal protection. For more complex dimer arrangements, S-[(N'-methyl-N'-phenylcarbamoyl)sulfenyl] (Snm) can also be utilized.[2][3]
Cleavage from Resin:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin thoroughly with DCM and diethyl ether, and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups (except for Acm) using a cleavage cocktail of TFA:TIS:H₂O (95:2.5:2.5) for 2 hours at room temperature.
-
Precipitate the crude linear peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize.
-
Purify the crude linear peptide by preparative HPLC.
Protocol 2: Solution-Phase Dimerization
This protocol describes the formation of the two disulfide bridges in solution to yield the final oxytocin dimer.
Step 1: Formation of the First Disulfide Bond (Directed Method)
-
For the formation of an antiparallel dimer, dissolve equimolar amounts of the two different purified linear peptide precursors in a suitable solvent.
-
The first disulfide bridge is formed through a directed method. For instance, the free thiol of a cysteine residue on one peptide chain can react with the Snm-protected cysteine on the second peptide chain.[4]
Step 2: Formation of the Second Disulfide Bond (Iodine Oxidation)
-
Without purification of the singly-linked intermediate, proceed to the formation of the second disulfide bond.
-
Dissolve the intermediate in a solution of methanol.
-
Add a solution of iodine in methanol dropwise while stirring until a persistent yellow color is observed. This reaction co-oxidizes the Cys(Acm) residues on the adjacent chains.[2][3][4]
-
Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.
-
Remove the solvent under reduced pressure.
Protocol 3: Purification and Characterization
-
Purify the crude oxytocin dimer by preparative reverse-phase HPLC.
-
Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the final product.
-
Lyophilize the pure fractions to obtain the final oxytocin dimer as a white powder.
Data Presentation
| Parameter | Value | Reference |
| Synthesis Scale | 0.5 mmol | [5] |
| Resin | Rink Amide ChemMatrix® | [5] |
| Coupling Reagents | DIC/Oxyma Pure | [1] |
| Cleavage Cocktail | TFA:H₂O:TIS (95:2.5:2.5) | [1] |
| Crude Linear Peptide Purity | >95% | [5] |
| Crude Linear Peptide Yield | 86% | [5] |
| Final Dimer Yield (isolated) | 20% - 40% | [2][3][6] |
| Final Dimer Purity | >98% (after HPLC purification) | |
| Biological Activity | 0.2% - 6% of oxytocin | [2][3][6] |
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of oxytocin dimers.
Caption: Simplified oxytocin signaling pathway.
References
- 1. biotage.com [biotage.com]
- 2. Syntheses and biological activities of parallel and antiparallel homo and hetero bis-cystine dimers of oxytocin and deamino-oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Chemical syntheses and biological studies on dimeric chimeras of oxytocin and the V(2)-antagonist, d(CH(2))(5)[D-Ile(2), Ile(4)]arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jasco.hu [jasco.hu]
- 6. researchgate.net [researchgate.net]
Purification of Oxytocin Antiparallel Dimer by HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin, a nonapeptide hormone, and its related compounds are of significant interest in pharmaceutical research and development. During the synthesis or storage of oxytocin, various related substances, including the oxytocin antiparallel dimer, can form as impurities or degradation products.[1] The accurate isolation and purification of this dimer are crucial for comprehensive characterization, activity screening, and ensuring the purity of oxytocin active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the purification of the this compound using High-Performance Liquid Chromatography (HPLC).
The methods described herein are based on established principles of reversed-phase HPLC for peptides and have been adapted for the specific challenge of separating the oxytocin monomer from its antiparallel dimer. These protocols are intended to serve as a robust starting point for researchers, with the understanding that optimization may be necessary based on the specific crude sample composition and available instrumentation.
Data Presentation
Table 1: Analytical HPLC Method Parameters for Oxytocin and Related Impurities
This table summarizes typical analytical HPLC conditions for the separation of oxytocin from its impurities, including the antiparallel dimer. These parameters form the basis for scaling up to a preparative method.
| Parameter | Value | Reference |
| Column | C18, 4.6 x 250 mm, 5 µm | [2] |
| Mobile Phase A | 0.1 mol/L Sodium Dihydrogen Phosphate in Water | [2] |
| Mobile Phase B | Water:Acetonitrile (50:50, v/v) | [2] |
| Gradient | See Table 2 | [2] |
| Flow Rate | 1.5 mL/min | [2] |
| Detection Wavelength | 220 nm | [2][3] |
| Column Temperature | 25 °C or 40 °C | [2] |
| Injection Volume | 100 µL | [2] |
Table 2: Analytical Gradient Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 70 | 30 |
| 30 | 40 | 60 |
| 31 | 10 | 90 |
| 36 | 10 | 90 |
| 37 | 70 | 30 |
| 47 | 70 | 30 |
Table 3: Scaled-Up Preparative HPLC Method Parameters (Starting Point)
The following parameters are a calculated starting point for scaling up the analytical method to a preparative scale for the purification of the this compound. Linear scale-up principles have been applied.[4][5]
| Parameter | Analytical Scale | Preparative Scale (Example) |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Flow Rate | 1.5 mL/min | ~31.4 mL/min |
| Injection Volume | 100 µL | ~2.1 mL |
| Sample Load | Analytical | Up to 20 mg (optimization required) |
| Gradient | As per Table 2 | Maintain gradient slope, adjust segment times |
Experimental Protocols
Protocol 1: Analytical Separation of Oxytocin and Antiparallel Dimer
This protocol outlines the analytical HPLC method to resolve oxytocin from its antiparallel dimer and other impurities, which is a prerequisite for developing a preparative method.
1. Materials and Reagents:
-
Crude oxytocin sample (containing the antiparallel dimer)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Sodium dihydrogen phosphate
-
Appropriate filtration membranes (0.22 µm or 0.45 µm)
2. Equipment:
-
Analytical HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1 mol/L solution of sodium dihydrogen phosphate in HPLC grade water. Filter and degas.
-
Mobile Phase B: Mix HPLC grade water and acetonitrile in a 50:50 (v/v) ratio. Filter and degas.
4. Sample Preparation:
-
Dissolve the crude oxytocin sample in Mobile Phase A to a concentration of approximately 0.02 mg/mL.[2]
-
Filter the sample solution through a 0.22 µm or 0.45 µm membrane before injection.
5. HPLC Analysis:
-
Equilibrate the column with the initial mobile phase composition (70% A, 30% B) at a flow rate of 1.5 mL/min until a stable baseline is achieved.
-
Inject 100 µL of the prepared sample.
-
Run the gradient program as detailed in Table 2.
-
Monitor the elution profile at 220 nm.
-
Identify the peaks corresponding to the oxytocin monomer and the antiparallel dimer based on their expected retention times and relative abundance. The dimer, being larger and generally more hydrophobic, is expected to have a longer retention time.
Protocol 2: Preparative Purification of this compound
This protocol describes the scaled-up HPLC method for the isolation of the this compound. This is a starting point and should be optimized based on the results of the analytical separation and the specific loading capacity of the chosen preparative column.
1. Materials and Reagents:
-
Crude oxytocin sample
-
Preparative HPLC grade solvents (water, acetonitrile)
-
Sodium dihydrogen phosphate
-
Collection vials/tubes
2. Equipment:
-
Preparative HPLC system with a UV detector and fraction collector
-
Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Lyophilizer (optional, for sample drying)
3. Mobile Phase Preparation:
-
Prepare sufficient volumes of Mobile Phase A and B as described in Protocol 1 for the preparative run.
4. Sample Preparation:
-
Dissolve the crude oxytocin sample in a minimal amount of Mobile Phase A or a suitable solubilizing agent. The concentration will depend on the loading study and can be significantly higher than in the analytical method.
-
Filter the sample solution to remove any particulate matter.
5. Preparative HPLC and Fraction Collection:
-
Equilibrate the preparative column with the initial mobile phase conditions. The flow rate should be scaled up from the analytical method (e.g., ~31.4 mL/min for a 21.2 mm ID column).
-
Perform a blank run to ensure a stable baseline.
-
Inject the prepared sample. The injection volume will be significantly larger than in the analytical method.
-
Run the scaled-up gradient. The gradient times will need to be adjusted to maintain the same gradient slope as the analytical method.
-
Monitor the chromatogram at 220 nm.
-
Collect fractions corresponding to the peak identified as the this compound. The collection can be triggered by time or UV signal threshold.
6. Post-Purification Analysis and Processing:
-
Analyze the collected fractions using the analytical HPLC method (Protocol 1) to assess their purity.
-
Pool the fractions containing the pure antiparallel dimer.
-
If desired, remove the HPLC solvents, for example, by lyophilization, to obtain the purified dimer as a solid.
Protocol 3: Characterization by Mass Spectrometry
This protocol provides a general workflow for confirming the identity of the purified fraction as the this compound.
1. Sample Preparation:
-
Prepare a dilute solution of the purified fraction in a suitable solvent for mass spectrometry (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
2. Mass Spectrometry Analysis:
-
Infuse the sample into a mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF).
-
Acquire the mass spectrum in the appropriate mass range. The expected monoisotopic mass of the this compound is approximately 2014.37 g/mol .
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data. The fragmentation pattern should be consistent with the structure of the oxytocin dimer.
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical flow of the purification and characterization process.
References
- 1. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Purification Scale-Up with HPLC [knauer.net]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Analytical Characterization of Oxytocin Dimers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of oxytocin dimers, common impurities that can affect the stability and efficacy of oxytocin drug products. The following sections outline protocols for forced degradation to generate dimer species and their subsequent analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to Oxytocin Dimers
Oxytocin, a nonapeptide hormone, is susceptible to degradation, leading to the formation of various impurities, including covalent dimers. These dimers, which can be formed through disulfide bond exchange (parallel and anti-parallel dimers) or dityrosine linkages, are critical quality attributes to monitor during drug development and quality control.[1][2] Their presence can potentially impact the safety and efficacy of the final product. Therefore, robust analytical methods are essential for their detection, identification, and quantification.
Forced Degradation Protocol for Oxytocin Dimer Formation
Forced degradation studies are intentionally performed to produce degradation products, which are then used to develop and validate stability-indicating analytical methods.[3][4][5]
Objective: To generate oxytocin dimers and other degradation products under controlled stress conditions.
Materials:
-
Oxytocin bulk drug substance
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Phosphate Buffer (pH 7.0)
-
High-purity water
-
Incubator or water bath
-
pH meter
Protocol:
-
Preparation of Oxytocin Stock Solution: Prepare a stock solution of oxytocin at a concentration of 1 mg/mL in high-purity water.
-
Acid Hydrolysis: Mix equal volumes of the oxytocin stock solution and 0.1 N HCl. Incubate the mixture at 60°C for 4 hours.
-
Base Hydrolysis: Mix equal volumes of the oxytocin stock solution and 0.1 N NaOH. Incubate the mixture at 60°C for 2 hours.
-
Oxidative Degradation: Mix equal volumes of the oxytocin stock solution and 3% H₂O₂. Store the mixture at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the oxytocin stock solution at 70°C for 48 hours.[6]
-
Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples with an appropriate volume of NaOH or HCl, respectively. Dilute all stressed samples with the mobile phase to a suitable concentration for analysis.
Analytical Techniques for Oxytocin Dimer Characterization
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a primary technique for the separation and quantification of oxytocin and its related impurities, including dimers.
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for RP-HPLC analysis of oxytocin dimers.
Table 1: RP-HPLC Method Parameters for Oxytocin Dimer Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex C18 Hypersil (5 µm, 4.6 x 150 mm)[7] | Waters Acquity CSH C18 (1.7 µm, 2.1 x 50 mm)[1][8] | Phenyl hexyl column (5 µm, 4.6 x 250mm)[9] |
| Mobile Phase A | Acetonitrile[7] | 0.1% Trifluoroacetic acid in water[1][8] | Acetonitrile[9] |
| Mobile Phase B | 0.08 M Phosphate buffer (pH 5.0)[7] | 0.1% Trifluoroacetic acid in 50:50 Acetonitrile/water[1][8] | 0.03 M Phosphate buffer (pH 3.5)[9] |
| Gradient/Isocratic | Isocratic (20:80, A:B)[7] | Gradient[1][8] | Isocratic (21:79, A:B)[9] |
| Flow Rate | 1.0 mL/min | 0.4 mL/min[1][8] | 1.0 mL/min[9] |
| Column Temperature | Ambient | 35°C[1][8] | Ambient |
| Detection Wavelength | 220 nm[7] | 220 nm[1][8] | 197 nm[9] |
| Injection Volume | 20 µL | Not Specified | 20 µL[9] |
| Run Time | 16 min[7] | 15 min[1] | Not Specified |
| Retention Time (Oxytocin) | ~6 min | ~3 min[1][8] | 4.78 min[9] |
Protocol for RP-HPLC Analysis (based on Method 2):
-
System Preparation: Equilibrate the Waters Acquity CSH C18 column with the initial mobile phase conditions.
-
Sample Injection: Inject the prepared sample onto the column.
-
Elution: Run the gradient program to separate the components.
-
Detection: Monitor the eluent at 220 nm.
-
Data Analysis: Integrate the peaks corresponding to oxytocin and its dimers. The relative peak area can be used to determine the percentage of each impurity.
High-Performance Size-Exclusion Chromatography (HP-SEC)
HP-SEC separates molecules based on their size in solution and is particularly useful for distinguishing monomers from dimers and larger aggregates.[6]
Table 2: HP-SEC Method Parameters for Oxytocin Dimer Analysis
| Parameter | Condition |
| Column | TSKgel G2000SWXL (Tosoh Bioscience) |
| Mobile Phase | 30% Acetonitrile, 70% 0.04 M Formic Acid[6] |
| Flow Rate | 1.0 mL/min[10] |
| Detection | Fluorescence (Excitation: 274 nm, Emission: 310 nm)[10] |
| Injection Volume | 50 µL[10] |
Protocol for HP-SEC Analysis:
-
System Equilibration: Equilibrate the HP-SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the sample onto the column.
-
Elution: Perform an isocratic elution.
-
Detection: Monitor the fluorescence signal. Dimers and larger aggregates will elute earlier than the oxytocin monomer.
-
Analysis: Quantify the relative amounts of monomer and dimer by integrating the respective peak areas.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for the definitive identification of oxytocin dimers.[11][12]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of oxytocin dimers.
Table 3: LC-MS Method Parameters for Oxytocin Dimer Identification
| Parameter | Condition |
| LC System | Waters Acquity UPLC[13] |
| Column | BEH130 C18[13] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient | Linear gradient from 5% to 60% of B over 30 minutes[10] |
| Flow Rate | 0.2 mL/min[10] |
| Ionization Source | Electrospray Ionization (ESI), positive mode[10][12] |
| Mass Analyzer | Triple Quadrupole or Ion Trap[10][12] |
| Scan Mode | Full scan for identification, followed by product ion scan (MS/MS) for structural confirmation. |
| Precursor Ion (Oxytocin) | m/z 1007.4 [M+H]⁺[14] |
| Expected Dimer m/z | m/z ~2014 [M+H]⁺ (disulfide-linked)[15][16][17] |
Protocol for LC-MS Analysis:
-
Sample Preparation: Perform a solid-phase extraction (SPE) to clean up and concentrate the sample.[18]
-
LC Separation: Inject the prepared sample into the LC-MS system and perform the chromatographic separation.
-
MS Detection: Acquire mass spectra in full scan mode to detect the protonated molecular ion of oxytocin and its potential dimers.
-
MS/MS Fragmentation: Select the precursor ion corresponding to the dimer (e.g., m/z ~2014) and perform collision-induced dissociation (CID) to obtain fragment ions.
-
Data Interpretation: Analyze the fragmentation pattern to confirm the identity of the dimer.
Data Presentation and Interpretation
Table 4: Summary of Expected Analytical Data for Oxytocin and its Dimers
| Analyte | Expected RP-HPLC Retention Time | Expected HP-SEC Elution | Expected m/z [M+H]⁺ |
| Oxytocin Monomer | Later than dimers | Later than dimers | 1007.4 |
| Oxytocin Dimer | Earlier than monomer | Earlier than monomer | ~2014 |
| Larger Aggregates | Even earlier than dimers | Even earlier than dimers | >2014 |
Interpretation of Results:
-
RP-HPLC: The appearance of new peaks, typically eluting earlier than the main oxytocin peak, is indicative of the formation of more polar degradation products, including some dimers.
-
HP-SEC: The presence of peaks eluting before the oxytocin monomer peak directly corresponds to the formation of dimers and higher-order aggregates.
-
LC-MS: The detection of ions with a mass-to-charge ratio corresponding to twice the molecular weight of oxytocin provides strong evidence for dimer formation. MS/MS fragmentation patterns can further elucidate the nature of the linkage.
Conclusion
The analytical techniques and protocols described in these application notes provide a robust framework for the comprehensive characterization of oxytocin dimers. A combination of forced degradation studies, followed by analysis using RP-HPLC, HP-SEC, and LC-MS, allows for the effective separation, quantification, and identification of these critical impurities. This ensures the development of stable and high-quality oxytocin drug products.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. asianjpr.com [asianjpr.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a stability-indicating analytical method for the quantitation of oxytocin in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencescholar.us [sciencescholar.us]
- 9. sphinxsai.com [sphinxsai.com]
- 10. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 11. The formation of oxytocin dimers is suppressed by the zinc-aspartate-oxytocin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of oxytocin in a dilute IV solution by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. cenmed.com [cenmed.com]
- 17. Oxytocin parallel dimer | TargetMol [targetmol.com]
- 18. Approaches to Improve the Quantitation of Oxytocin in Human Serum by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Oxytocin Antiparallel Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin, a nonapeptide hormone, is renowned for its role in social bonding, uterine contractions, and lactation.[1][2] It is synthesized in the hypothalamus and released from the posterior pituitary gland.[2] Beyond its monomeric form, oxytocin can form dimers and other oligomers, which may possess unique physiological activities and present challenges in pharmaceutical formulations. The antiparallel dimer, a disulfide-bridged homodimer, has been noted to have oxytocin and vasopressin-like activity, potentially with reduced toxicity compared to the monomeric form.[3][4]
The accurate characterization and quantification of the oxytocin antiparallel dimer are crucial for understanding its biological significance and for ensuring the quality and stability of oxytocin-based therapeutics. Mass spectrometry (MS), coupled with liquid chromatography (LC), offers a highly sensitive and specific platform for the analysis of this peptide dimer.[5] This application note provides a detailed protocol for the analysis of the this compound using LC-MS/MS, summarizes key quantitative parameters, and presents visual workflows to guide the experimental process.
Oxytocin Signaling Pathway
Oxytocin mediates its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor. The primary signaling cascade involves the Gq/PLC/IP3 pathway, leading to an increase in intracellular calcium.[1][6] This, in turn, activates various downstream effectors, including calmodulin-dependent kinases and protein kinase C, ultimately resulting in physiological responses such as smooth muscle contraction. Other pathways, including the MAPK and RhoA/Rho kinase pathways, are also implicated in oxytocin signaling.[1]
Experimental Protocols
This section details the methodology for the preparation and analysis of the this compound.
Materials and Reagents
-
Oxytocin standard (Sigma-Aldrich)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
LC-MS/MS system (e.g., Waters Acquity UPLC with Xevo TQS mass spectrometer or equivalent)[7]
Protocol for Dimer Formation (Conceptual)
The formation of oxytocin dimers can be influenced by storage conditions and the presence of certain ions. While specific protocols for inducing antiparallel dimer formation are not widely published, conditions that favor disulfide bond exchange can be employed. It has been shown that the presence of Zn²⁺ can suppress dimer formation; therefore, avoiding such ions in the buffer may promote dimerization.[8]
-
Solution Preparation: Dissolve oxytocin in an ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0) at a high concentration to favor intermolecular interactions.
-
Incubation: Incubate the solution at room temperature or slightly elevated temperatures (e.g., 37°C) for several hours to days, monitoring dimer formation periodically by LC-MS.
-
Reaction Quenching: Acidify the solution with formic acid to a final concentration of 0.1% to quench the reaction and stabilize the peptides for analysis.
Sample Preparation for Mass Spectrometry
For complex samples such as plasma or serum, a robust sample cleanup is necessary to remove interfering substances.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of cold acetonitrile containing an internal standard (e.g., isotopically labeled oxytocin). Vortex and centrifuge to pellet the precipitated proteins.[9]
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash with 1 mL of 5% methanol in water.
-
Elute the oxytocin monomer and dimer with 1 mL of 90% acetonitrile with 0.1% formic acid.
-
Dry the eluate and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following parameters are a starting point and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5-50% B over 5 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The expected mass-to-charge ratio (m/z) for the oxytocin monomer [M+H]⁺ is approximately 1007.4 Da. The antiparallel dimer would have a theoretical [M+H]⁺ of approximately 2013.8 Da. Due to the possibility of multiple charges, other species such as [M+2H]²⁺ at m/z 1007.9 should also be monitored.
Table 1: MRM Transitions for Oxytocin Monomer and Antiparallel Dimer
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Oxytocin Monomer | 1007.4 | 723.3 | 20 |
| Oxytocin Monomer | 1007.4 | 504.2 | 25 |
| Oxytocin Dimer | 2013.8 | 1007.4 | 30 |
| Oxytocin Dimer (2+) | 1007.9 | 723.3 | 20 |
Note: Product ions and collision energies are illustrative and require empirical optimization.
Table 2: Representative Lower Limits of Quantification (LLOQ) for Oxytocin Analysis
| Matrix | LLOQ (Monomer) | Reference |
| Water | 5 pM | [10] |
| Human Serum | 2 nM | [10] |
| Human Plasma | 50 ng/L | [7] |
| Human Plasma | 10 pg/mL | [11] |
Note: LLOQs for the dimer are expected to be higher than for the monomer and need to be determined experimentally.
Experimental Workflow and Data Analysis
The overall process from sample receipt to data analysis is depicted in the following workflow diagram.
Data Analysis Logic
The identification and confirmation of the oxytocin dimer involve several steps. The logical flow for data validation is outlined below.
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of the this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the structured quantitative data and visual workflows, offer a valuable resource for researchers in both academic and industrial settings. The successful implementation of these methods will facilitate a deeper understanding of the chemistry and biological activity of oxytocin dimers, aiding in the development of safe and effective oxytocin-based pharmaceuticals.
References
- 1. KEGG PATHWAY: Oxytocin signaling pathway - Homo sapiens (human) [kegg.jp]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Approaches to Improve the Quantitation of Oxytocin in Human Serum by Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. The formation of oxytocin dimers is suppressed by the zinc-aspartate-oxytocin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Oxytocin in Rat Plasma Using LC/MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Approaches to Improve the Quantitation of Oxytocin in Human Serum by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Application Notes and Protocols for the NMR Spectroscopic Determination of Oxytocin Dimer Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oxytocin, a nonapeptide hormone, is known to self-associate and form dimers and higher-order oligomers under specific solution conditions, such as changes in pH, temperature, and concentration. The structure of these dimeric species is of significant interest for understanding its biological activity, formulation stability, and potential for altered receptor interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of biomolecules in solution. This document provides a comprehensive guide to the application of NMR spectroscopy for the determination of the oxytocin dimer structure.
Protocol for Sample Preparation and Dimerization
The first critical step is the preparation of a stable and homogeneous sample of oxytocin dimer. The propensity of oxytocin to form dimers is influenced by several factors.
Protocol:
-
Oxytocin Stock Solution: Prepare a concentrated stock solution of synthetic oxytocin in a suitable buffer. A common starting point is a phosphate buffer.
-
pH Screening: Oxytocin dimerization can be pH-dependent. Prepare a series of samples at different pH values (e.g., from pH 3 to 7) to identify the optimal pH for dimer formation.
-
Concentration Series: Prepare a series of NMR samples with varying concentrations of oxytocin (e.g., from 0.1 mM to 5 mM) at the optimal pH determined in the previous step.
-
Solvent: For NMR experiments, dissolve the lyophilized oxytocin in a deuterated solvent to minimize the solvent signal. A common choice is 90% H₂O / 10% D₂O or a deuterated buffer.
-
Additives: In some cases, the addition of salts or other excipients might influence dimerization. These can be screened as needed.
NMR Spectroscopic Confirmation of Dimerization
Before proceeding to structure determination, it is essential to confirm the presence and oligomeric state of oxytocin in the prepared sample.
2.1. Concentration-Dependent Chemical Shift Perturbation (CSP)
Protocol:
-
Acquire a series of 2D ¹H-¹⁵N HSQC spectra for the oxytocin samples at different concentrations.
-
Overlay the spectra and monitor the chemical shifts of the backbone amide protons and nitrogens.
-
Significant and consistent changes in chemical shifts with increasing concentration are indicative of self-association. Residues at the dimer interface will typically show the most substantial perturbations.
2.2. Diffusion-Ordered Spectroscopy (DOSY)
Protocol:
-
Perform a 2D DOSY experiment on the oxytocin sample under the conditions expected to favor dimerization.
-
The DOSY experiment separates the signals of molecules based on their diffusion coefficient, which is related to their size.
-
A dimer will have a smaller diffusion coefficient than a monomer. By analyzing the diffusion dimension of the spectrum, the presence of a larger species can be confirmed.
NMR Data Acquisition for Structure Determination
Once dimerization is confirmed, a suite of NMR experiments is required to obtain the necessary structural restraints.
Experimental Protocols:
-
TOCSY (Total Correlation Spectroscopy): To assign the spin systems of the individual amino acid residues.
-
Pulse Program: A standard MLEV-17 or DIPSI-2 sequence.
-
Mixing Time: 60-80 ms.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). This is the primary source of distance restraints.
-
Pulse Program: Standard NOESY pulse sequence.
-
Mixing Times: A range of mixing times (e.g., 100 ms, 150 ms, 200 ms) should be used to build up the NOE intensity and to distinguish between direct and spin-diffusion relayed NOEs.
-
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain the backbone amide proton and nitrogen chemical shifts and to serve as a reference for assigning NOESY cross-peaks.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the carbon chemical shifts, which can aid in the assignment of NOESY cross-peaks from side-chain protons.
Data Processing and Analysis
4.1. Resonance Assignment
The first step in analyzing the NMR data is to assign the chemical shifts of the protons, nitrogens, and carbons to specific atoms in the oxytocin molecule. This is achieved by systematically connecting the spin systems identified in the TOCSY spectrum with the sequential NOEs observed in the NOESY spectrum.
4.2. Identification of Intermolecular NOEs
For a dimer, the NOESY spectrum will contain both intramolecular (within a monomer) and intermolecular (between the two monomers) NOEs. Distinguishing between these is crucial for defining the dimer interface. For a homodimer without isotopic labeling, this can be challenging. The primary approach is to identify NOEs that are inconsistent with the known structure of the oxytocin monomer.
Logical Workflow for Intermolecular NOE Identification:
Caption: Workflow for identifying potential intermolecular NOEs.
Structure Calculation of the Symmetric Dimer
With a set of intramolecular and potential intermolecular distance restraints, the three-dimensional structure of the oxytocin dimer can be calculated. For a symmetric homodimer, specific protocols are employed.[1]
Protocol for Symmetric Dimer Structure Calculation:
-
Generate Initial Monomer Structure: Use the intramolecular NOEs to calculate the structure of a single oxytocin monomer.
-
Define Ambiguous Intermolecular Restraints: The potential intermolecular NOEs are treated as ambiguous distance restraints, meaning they could be between atoms on the same monomer or on different monomers.
-
Symmetry Restraints: Introduce symmetry restraints to enforce that the two monomers have the same structure and are related by a symmetry operation (e.g., a twofold rotational axis).
-
Simulated Annealing: Use a simulated annealing protocol in a program like Xplor-NIH or CNS to generate a family of structures that satisfy the experimental restraints.[2]
-
Refinement: The resulting structures are typically refined in an explicit water model to improve their quality.
-
Validation: The final ensemble of structures is validated using standard structural quality indicators (e.g., Ramachandran plots, PROCHECK).
Experimental Workflow Visualization:
Caption: Overall experimental workflow for oxytocin dimer structure determination.
Data Presentation
Quantitative data from the NMR experiments should be summarized in tables for clarity and comparison.
Table 1: ¹H and ¹⁵N Chemical Shifts of Monomeric Oxytocin in Phosphate Buffer. [3][4]
| Residue | ¹H (ppm) | ¹⁵N (ppm) |
| Cys-1 | 8.35 | 120.5 |
| Tyr-2 | 8.01 | 121.3 |
| Ile-3 | 7.92 | 122.1 |
| Gln-4 | 8.51 | 118.9 |
| Asn-5 | 8.39 | 117.8 |
| Cys-6 | 8.27 | 120.1 |
| Pro-7 | - | - |
| Leu-8 | 8.15 | 123.4 |
| Gly-9 | 8.62 | 109.2 |
Note: These are representative chemical shifts for the monomer. Significant deviations from these values upon changes in concentration would be indicative of dimerization and would help to map the dimer interface.
Table 2: Template for Listing Key Intermolecular NOE Restraints.
| Proton 1 | Proton 2 | Distance (Å) |
| e.g., Tyr-2 Hδ | e.g., Tyr-2' Hδ | < 3.5 |
| e.g., Ile-3 Hγ | e.g., Leu-8' Hδ | < 4.5 |
| ... | ... | ... |
Note: This table would be populated with the experimentally determined intermolecular NOEs. The prime (') indicates a proton on the second monomer.
Signaling Pathway Visualization (Hypothetical):
While the direct signaling consequences of oxytocin dimerization are not fully elucidated, a potential hypothesis is that the dimer could interact differently with the oxytocin receptor (OTR), possibly leading to altered G-protein coupling and downstream signaling.
Caption: Hypothetical modulation of OTR signaling by oxytocin dimer.
References
- 1. A calculation strategy for the structure determination of symmetric dimers by 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-resolution structure determination of the CylR2 homodimer using paramagnetic relaxation enhancement and structure-based prediction of molecular alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete NMR analysis of oxytocin in phosphate buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: X-ray Crystallography of Peptide Dimers
Audience: Researchers, scientists, and drug development professionals.
Introduction: X-ray crystallography is a powerful and definitive technique for determining the three-dimensional atomic structure of molecules, including peptide dimers.[1][2] The resulting high-resolution structural information is invaluable in drug design, materials science, and fundamental biological research.[3] Understanding the precise architecture of a peptide dimer—how two peptide chains interact and fold—can reveal the basis for their biological activity, stability, and potential as therapeutic agents.[3][4] This document provides detailed application notes and experimental protocols for the successful crystallization and structure determination of peptide dimers.
Application Notes
Advantages of Crystalline Peptides
Obtaining a peptide in its crystalline solid form offers significant advantages over amorphous or solution-state material:
-
Enhanced Purity and Stability: The crystallization process itself is a highly effective purification step, rejecting impurities and leading to a homogenous sample.[5][6] Crystalline materials generally exhibit greater physical and chemical stability due to restricted molecular motion and a more compact molecular arrangement, which is crucial for manufacturing, storage, and formulation.[5][7]
-
Structural Insight: A well-diffracting crystal provides atomic-resolution data, revealing detailed information about peptide conformation, intermolecular interactions (like hydrogen bonds), and the precise geometry of the dimer interface.[8][9]
-
Improved Characterization and Processability: Crystalline solids are uniform and ordered, making them easier to characterize.[5] They also tend to be easier to filter, dry, and handle during manufacturing processes.[5]
Key Applications in Research and Drug Development
-
Structure-Based Drug Design: High-resolution crystal structures of peptide dimers that mimic or disrupt protein-protein interactions (PPIs) are fundamental to rational drug design.[3] By visualizing the dimer interface, researchers can design small molecules or improved peptide analogues with enhanced affinity and specificity.
-
Understanding Disease Mechanisms: Many diseases, including Alzheimer's, involve the aggregation of peptides. Determining the structure of early-stage aggregates, such as dimers of the amyloid-β peptide, can provide critical insights into the mechanisms of fibril formation and toxicity.[10][11][12]
-
Biomaterials and Nanotechnology: Self-assembling peptides that form ordered dimeric and higher-order structures are of great interest in nanotechnology and for the creation of novel biomaterials.[5] Crystallography can elucidate the principles governing this self-assembly.
Overall Experimental Workflow
The process of determining the crystal structure of a peptide dimer involves several distinct stages, from initial peptide preparation to the final deposition of the structural data.[1]
Caption: General workflow for peptide dimer X-ray crystallography.
Detailed Experimental Protocols
Protocol 1: Peptide Preparation for Crystallography
The quality of the initial peptide sample is the most critical factor for successful crystallization.
-
Peptide Synthesis:
-
Synthesize the peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]
-
For phasing purposes, consider incorporating a heavy atom. This can be achieved by using amino acid analogues like 4-bromophenylalanine or selenomethionine.[1][8] This is crucial for de novo structure determination using techniques like Multi-wavelength Anomalous Dispersion (MAD).[13]
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove protecting groups using a standard cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane, 2.5% water).
-
Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the pellet.
-
-
Purification:
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Collect fractions corresponding to the main peak and verify the mass using Mass Spectrometry (MS).
-
Crucially, the peptide purity should be >98% for crystallization trials. [5] Impurities can significantly inhibit crystal growth.[1]
-
-
Salt Exchange and Lyophilization:
-
Pool the pure fractions and perform a salt exchange to remove TFA, which can interfere with crystallization. This can be done by re-purifying with a different ion-pairing agent (e.g., HCl or formic acid) or through dialysis/buffer exchange.
-
Lyophilize the purified peptide to obtain a stable, dry powder.
-
Protocol 2: Peptide Dimer Crystallization
Finding the right conditions to induce crystallization is often the most challenging step.[1] High-throughput screening is the standard approach.
-
Solubilization:
-
Dissolve the lyophilized peptide in a suitable solvent, typically ultrapure water or a simple buffer (e.g., 10 mM Tris or HEPES).[5]
-
The concentration should be high enough to promote crystallization, often in the range of 5-20 mg/mL. The optimal concentration must be determined empirically.
-
-
Crystallization Screening (Vapor Diffusion):
-
The hanging-drop or sitting-drop vapor diffusion method is most common.[7]
-
Setup (96-well plate):
-
Pipette 50-100 µL of various screening solutions (precipitants, buffers, salts) into the reservoirs of a crystallization plate.
-
Mix 1 µL of the peptide solution with 1 µL of the reservoir solution on a cover slip (hanging drop) or a post (sitting drop).[2]
-
Seal the reservoir with the cover slip.
-
-
Use commercially available screening kits (e.g., Hampton Research Crystal Screen™, PEG/Ion™, Index™) which provide a wide array of conditions.[1]
-
-
Incubation and Monitoring:
-
Store the plates in a stable, vibration-free environment at a constant temperature (commonly 4°C or 20°C).
-
Monitor the drops for crystal growth regularly over several days to weeks using a microscope.
-
Caption: Principle of vapor diffusion crystallization.
Protocol 3: X-ray Diffraction Data Collection
-
Crystal Harvesting:
-
Once crystals of suitable size (ideally 0.2-1.0 mm) appear, they must be carefully harvested.[6]
-
Use a nylon loop (cryo-loop) to gently scoop the crystal out of the drop.
-
Cryo-protection: To prevent ice formation during X-ray data collection at cryogenic temperatures (~100 K), the crystal must be cryo-protected. Briefly soak the crystal in a solution containing the original mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol, ethylene glycol).
-
Quickly plunge the loop with the crystal into liquid nitrogen to flash-freeze it.
-
-
Data Collection:
-
Mount the frozen crystal on a goniometer in the X-ray beamline of a synchrotron or an in-house X-ray diffractometer.[1]
-
Collect a few initial diffraction images to assess crystal quality and to determine the unit cell dimensions and lattice type (indexing).[14]
-
Based on the indexing results, devise a data collection strategy to acquire a complete dataset. This involves rotating the crystal in the X-ray beam and collecting hundreds of diffraction images.[14]
-
Protocol 4: Structure Determination and Refinement
-
Data Processing:
-
Use software (e.g., HKL2000, XDS) to process the raw diffraction images.[14]
-
Indexing: Assign Miller indices (h,k,l) to each reflection spot.[14]
-
Integration: Measure the intensity of each reflection.
-
Scaling and Merging: Scale the data from all images and merge redundant measurements to create a final reflection file containing h,k,l indices and their corresponding intensities and standard deviations.[15]
-
-
Phase Determination (The Phase Problem):
-
The diffraction experiment measures reflection intensities, but information about the phase of the X-rays is lost. This is the central "phase problem" of crystallography.
-
Methods to solve it:
-
Multi-wavelength Anomalous Dispersion (MAD): If heavy atoms were incorporated, collect data at multiple wavelengths near the atom's absorption edge to solve the phases.[8][13]
-
Molecular Replacement (MR): If a structure of a homologous peptide or protein is known, it can be used as a search model to approximate the initial phases.[2]
-
-
-
Model Building and Refinement:
-
Using the determined phases, an initial electron density map is calculated.[1]
-
Software like Coot is used to manually build an atomic model of the peptide dimer into the electron density map.
-
The model is then refined using software like Phenix or REFMAC. This process computationally improves the fit of the atomic model to the experimental data, minimizing the R-work and R-free values.[8]
-
Quantitative Data Presentation
Table 1: Common Components in Peptide Crystallization Screens
| Component Type | Examples | Typical Concentration Range | Purpose |
| Precipitants | Polyethylene Glycols (PEG 400, 3350, 8000), Ammonium Sulfate, Sodium Chloride, MPD | 5-40% (w/v) for PEGs; 0.2-4.0 M for salts | Induce supersaturation by removing water from the peptide's solvation shell. |
| Buffers | Tris-HCl, HEPES, Sodium Acetate, Citrate | 50-100 mM | Maintain a stable pH, which is critical for peptide charge and conformation. |
| pH Range | 4.0 - 9.0 | N/A | The optimal pH for crystallization is highly specific to the peptide sequence. |
| Additives | Divalent Cations (Mg²⁺, Ca²⁺), Small Molecules (Glycerol), Detergents | 2-200 mM | Can stabilize peptide conformation, mediate crystal contacts, or alter solubility. |
Table 2: Example Crystallographic Data and Refinement Statistics
This table presents typical data quality indicators for a high-resolution peptide dimer structure, based on published examples.[8]
| Parameter | Value | Description |
| Data Collection | ||
| Space Group | P2₁2₁2₁ | The symmetry of the crystal lattice. |
| Unit Cell (a, b, c) (Å) | 30.1, 55.2, 80.5 | Dimensions of the repeating unit in the crystal. |
| Resolution (Å) | 25.0 - 1.35 | The level of detail observed in the electron density map. |
| R_merge | 0.06 (0.45) | A measure of the agreement between symmetry-related reflections. |
| I / σ(I) | 15.1 (2.5) | Signal-to-noise ratio of the reflection intensities. |
| Completeness (%) | 99.8 (99.5) | Percentage of unique reflections measured. |
| Redundancy | 6.1 (5.8) | The average number of times each unique reflection was measured. |
| Refinement | ||
| No. of Reflections | 45,120 | Total reflections used in refinement. |
| R_work / R_free | 0.17 / 0.19 | R_work measures the fit of the model to the data; R_free is the same, but for a small subset of data not used in refinement, preventing overfitting. |
| No. of Atoms (Peptide) | 1,250 | |
| No. of Atoms (Solvent) | 264 | |
| Ramachandran Plot | ||
| - Favored Regions (%) | 98.5 | Percentage of residues in the most sterically favorable backbone conformations. |
| - Allowed Regions (%) | 1.5 | |
| - Outliers (%) | 0.0 | |
| Avg. B-factor (Ų) | 22.5 | A measure of atomic motion/disorder. |
(Values in parentheses are for the highest resolution shell)
References
- 1. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phys.libretexts.org [phys.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Protein and Peptide Crystallization | AMRI [amri.staging.ribbitt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. High-Resolution Structures of the Amyloid-β 1–42 Dimers from the Comparison of Four Atomistic Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. X-ray Crystallographic Structure of an Artificial β-Sheet Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Receptor Dimerization using Bioluminescence Resonance Energy Transfer (BRET)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Bioluminescence Resonance Energy Transfer (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a powerful and widely used biophysical technique to monitor protein-protein interactions (PPIs) in living cells.[1][2] This technology is based on the non-radiative transfer of energy between a bioluminescent donor and a fluorescent acceptor molecule.[3][4] For energy transfer to occur, the donor and acceptor proteins must be in close proximity, typically within 1-10 nanometers.[4] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making BRET highly sensitive to changes in the distance and orientation of interacting proteins.[4]
In the context of receptor biology, BRET has become an invaluable tool for studying the dimerization and oligomerization of G protein-coupled receptors (GPCRs) and other cell surface receptors.[1][5][6] It allows for the real-time analysis of receptor interactions in their native cellular environment, providing insights into the constitutive and ligand-modulated assembly of receptor complexes.[2][5]
Principle of the BRET Assay for Receptor Dimerization
The BRET assay for studying receptor dimerization involves genetically fusing a bioluminescent donor, such as Renilla luciferase (Rluc), to one receptor of interest and a fluorescent acceptor, like Yellow Fluorescent Protein (YFP), to another.[7] When these two receptor constructs are co-expressed in cells and the receptors dimerize, the donor and acceptor are brought into close proximity.
Upon addition of a specific substrate for the luciferase (e.g., coelenterazine), the donor enzyme is catalytically activated and emits light.[8] If an acceptor is sufficiently close, the energy from the donor is transferred to the acceptor, causing it to fluoresce at its characteristic wavelength. The BRET signal is then calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.[9] An increase in this ratio indicates that the two receptors are interacting.
To distinguish between specific dimerization and random collisions, BRET titration experiments are often performed. In these experiments, the amount of the donor-fused receptor is kept constant while the amount of the acceptor-fused receptor is progressively increased. A specific interaction will result in a saturable BRET curve, whereas non-specific, random interactions will produce a linear response.[6]
Quantitative Data for BRET Experiments
The selection of the donor and acceptor pair is critical for a successful BRET experiment. The following table summarizes key quantitative data for commonly used BRET pairs.
| BRET Version | Donor | Donor Substrate | Donor Emission Peak (nm) | Acceptor | Acceptor Excitation Peak (nm) | Acceptor Emission Peak (nm) | Förster Distance (R₀) (Å) |
| BRET1 | Renilla luciferase (Rluc) | Coelenterazine h | ~480 | Yellow Fluorescent Protein (YFP) | ~514 | ~530 | ~50 |
| BRET2 | Renilla luciferase (Rluc) | Coelenterazine 400a (DeepBlueC™) | ~400 | Green Fluorescent Protein (GFP²) | ~400 | ~515 | - |
| eBRET | Renilla luciferase 8 (Rluc8) | Coelenterazine h | ~480 | Enhanced YFP (eYFP) | ~514 | ~527 | - |
| NanoBRET™ | NanoLuc® Luciferase (Nluc) | Furimazine | ~460 | HaloTag®-NanoBRET™ 618 Ligand | ~595 | ~618 | - |
Note: The Förster distance (R₀) is the distance at which the energy transfer efficiency is 50%. This value can be influenced by the specific proteins and their orientation.[5]
Experimental Protocols
Plasmid Construction
-
Clone the cDNA of the receptor of interest into mammalian expression vectors containing the BRET donor (e.g., Rluc) and acceptor (e.g., YFP) tags. The tags can be fused to either the N- or C-terminus of the receptor. It is crucial to ensure that the fusion tag does not interfere with receptor expression, trafficking, or function.
-
As a positive control, a fusion construct covalently linking the donor and acceptor can be created to define the maximum possible BRET signal.[10]
-
As a negative control, co-expression of the donor-tagged receptor with an untagged acceptor protein or a non-interacting protein fused to the acceptor can be used.[5]
Cell Culture and Transfection
-
Culture a suitable cell line, such as Human Embryonic Kidney 293 (HEK-293) cells, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[5]
-
Seed the cells into 96-well microplates (white, clear-bottom plates are recommended for simultaneous fluorescence and luminescence readings) at a density that will result in 80-90% confluency at the time of the assay.[5]
-
Transfect the cells with the appropriate plasmid DNA constructs. For BRET titration experiments, transfect a constant amount of the donor-receptor plasmid and increasing amounts of the acceptor-receptor plasmid.[6] Keep the total amount of transfected DNA constant by adding an empty vector.
-
Incubate the cells for 24-48 hours post-transfection to allow for sufficient protein expression.[5]
BRET Assay
-
Prior to the assay, wash the cells twice with a buffered saline solution (e.g., PBS).[5]
-
Replace the medium with a CO₂-independent medium.
-
If studying ligand-induced dimerization, add the specific ligand at the desired concentration and incubate for the appropriate time.
-
Add the luciferase substrate (e.g., coelenterazine h for BRET1) to a final concentration of 5 µM.[5]
-
Immediately after substrate addition, measure the luminescence signal using a microplate reader capable of sequential or simultaneous dual-emission detection. Measure the donor emission (e.g., 480 nm for Rluc) and the acceptor emission (e.g., 530 nm for YFP).[7][11]
Data Analysis
-
Calculate the BRET ratio: For each well, divide the acceptor emission intensity by the donor emission intensity.[9]
-
BRET Ratio = (Emission at 530 nm) / (Emission at 480 nm)
-
-
Calculate the Net BRET: To correct for background signal, subtract the BRET ratio obtained from cells expressing only the donor-tagged receptor from the BRET ratio of cells co-expressing both donor and acceptor.[7][10]
-
Net BRET = BRET Ratio (Donor + Acceptor) - BRET Ratio (Donor only)
-
-
Plot the BRET Titration Curve: Plot the Net BRET signal as a function of the acceptor/donor expression ratio. The expression levels can be estimated by measuring the total fluorescence of the acceptor and the total luminescence of the donor.[8]
-
Interpret the Results: A hyperbolic saturation curve is indicative of a specific protein-protein interaction, while a linear curve suggests random collisions.[6][9] The BRET₅₀ value, which is the acceptor/donor ratio required to reach 50% of the maximal BRET signal (BRETₘₐₓ), can be used to compare the relative affinities of different receptor pairs.[9]
Visualizations
Caption: Principle of BRET for detecting receptor dimerization.
Caption: Experimental workflow for a BRET-based receptor dimerization assay.
Caption: Signaling pathway of a hypothetical GPCR dimer.
References
- 1. Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. BRET biosensors to study GPCR biology, pharmacology, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells | Springer Nature Experiments [experiments.springernature.com]
- 5. pnas.org [pnas.org]
- 6. physoc.org [physoc.org]
- 7. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Methodical Approach for Quantitative BRET Analysis of G Protein Coupled Receptor Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
Application Notes and Protocols for the Experimental Use of Oxytocin Dimers in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin, a nonapeptide hormone, is renowned for its role in social bonding, lactation, and uterine contractions, mediated through its interaction with the G protein-coupled oxytocin receptor (OTR).[1][2] Emerging research indicates that the OTR can form dimers and oligomers, presenting novel targets for therapeutic intervention.[3] This has spurred the development and investigation of oxytocin dimers and bivalent ligands, which may exhibit unique pharmacological properties compared to the native monomeric peptide. These properties can include increased potency, altered signaling bias, and enhanced receptor selectivity.[3]
These application notes provide a comprehensive guide for the in vitro characterization of oxytocin dimers using common cell-based assays. The protocols detailed herein are designed to assess the functional activity of these compounds at the human oxytocin receptor, focusing on key signaling pathways such as Gq-mediated calcium mobilization, β-arrestin recruitment, and MAPK/ERK pathway activation.
Data Presentation: In Vitro Characterization of Bivalent OTR Ligands
The following table summarizes the in vitro activity of bivalent oxytocin receptor ligands, as described in the literature. These ligands consist of two oxytocin-mimetic moieties connected by a flexible linker, designed to target OTR dimers.[3] The data highlights the significant increase in potency observed with these bivalent compounds compared to monomeric oxytocin.
| Compound | Linker Length (Å) | Gq Signaling (IP1 Accumulation) EC50 (nM) | Fold Increase in Potency vs. Oxytocin |
| Oxytocin (Monomer) | N/A | 1.3 ± 0.2 | 1 |
| Bivalent Ligand 1 | ~25 | 0.001 ± 0.0002 | ~1300 |
| Bivalent Ligand 2 | ~20 | 0.02 ± 0.005 | ~65 |
| Bivalent Ligand 3 | ~30 | 0.003 ± 0.0008 | ~433 |
Data adapted from "Design and Characterization of Superpotent Bivalent Ligands Targeting Oxytocin Receptor Dimers via a Channel-like Structure"[3]. EC50 values represent the concentration of the ligand that elicits a half-maximal response in an inositol monophosphate (IP1) accumulation assay, which is a downstream indicator of Gq pathway activation.
Key Signaling Pathways of the Oxytocin Receptor
Activation of the oxytocin receptor can initiate multiple downstream signaling cascades. The canonical pathway involves coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[4] Additionally, the OTR can couple to Gi/o proteins and also trigger G protein-independent signaling through the recruitment of β-arrestins, which can act as scaffolds for components of the MAPK/ERK pathway.[1][5][6] The balance between these pathways, known as signaling bias, is an important consideration in drug development.[7]
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the activity of oxytocin dimers. It is recommended to use cell lines stably expressing the human oxytocin receptor, such as HEK293 or CHO-K1 cells.[2][3]
Gq Pathway Activation: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following OTR activation, a hallmark of Gq pathway signaling.
Experimental Workflow: Calcium Mobilization Assay
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human OTR
-
Black, clear-bottom 96-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Krebs buffer (or similar physiological salt solution)[8]
-
Fura-2 AM or other suitable calcium-sensitive fluorescent dye[8]
-
Oxytocin dimers and monomeric oxytocin (as a positive control)
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)
Protocol:
-
Cell Plating: Seed the OTR-expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.[9]
-
Dye Loading: On the day of the assay, remove the cell culture medium and wash the cells once with Krebs buffer. Add the calcium-sensitive dye loading solution (e.g., Fura-2 AM in Krebs buffer) to each well and incubate for 60 minutes at 37°C in the dark.[2][8]
-
Compound Preparation: Prepare serial dilutions of the oxytocin dimers and monomeric oxytocin in Krebs buffer at the desired concentrations.
-
Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Compound Addition and Data Acquisition: Program the instrument to add the compound solutions to the wells and immediately begin recording the fluorescence signal over time (typically for 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For each compound concentration, calculate the peak response. Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to measure the interaction between the OTR and β-arrestin in real-time in living cells.[10][11]
Experimental Workflow: β-Arrestin BRET Assay
Materials:
-
HEK293 cells
-
Expression plasmids for OTR fused to a luciferase (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent protein (e.g., Yellow Fluorescent Protein, YFP).
-
White, opaque 96-well plates
-
Transfection reagent
-
Luciferase substrate (e.g., coelenterazine h)
-
Plate reader capable of measuring dual-wavelength luminescence
Protocol:
-
Transfection: Co-transfect HEK293 cells with the OTR-Rluc and β-arrestin-YFP plasmids using a suitable transfection reagent.
-
Cell Plating: After 24 hours, plate the transfected cells into white, opaque 96-well plates.
-
Compound Treatment: On the day of the assay (typically 48 hours post-transfection), add serial dilutions of the oxytocin dimers and monomeric oxytocin to the cells.
-
Substrate Addition and Measurement: Add the luciferase substrate to each well and immediately measure the luminescence at two wavelengths: one corresponding to the emission maximum of the luciferase and the other to the emission maximum of the fluorescent protein.[12]
-
BRET Calculation: The BRET ratio is calculated as the ratio of the light emitted by the acceptor (YFP) to the light emitted by the donor (Rluc).
-
Data Analysis: Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.
MAPK/ERK Pathway Activation: Western Blotting for Phospho-ERK
This assay determines the ability of oxytocin dimers to activate the MAPK/ERK signaling cascade by measuring the phosphorylation of ERK1/2.
Experimental Workflow: Phospho-ERK Western Blot
Materials:
-
OTR-expressing cells
-
Cell culture plates
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Culture and Treatment: Plate OTR-expressing cells and grow to near confluency. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation. Treat the cells with various concentrations of oxytocin dimers or monomeric oxytocin for different time points (e.g., 5, 10, 15 minutes).[13]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and then lyse them in lysis buffer. Collect the lysates and determine the protein concentration.[14]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.[13]
-
Antibody Incubation: Block the membrane and then incubate it with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody.[13][15]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[15]
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. The level of ERK activation is expressed as the ratio of phospho-ERK to total ERK.
Conclusion
The study of oxytocin dimers and bivalent ligands is a promising area of research with the potential to yield novel therapeutics with improved pharmacological profiles. The cell-based assays described in these application notes provide a robust framework for characterizing the functional activity of these compounds at the oxytocin receptor. By systematically evaluating their effects on Gq, β-arrestin, and MAPK/ERK signaling pathways, researchers can gain valuable insights into their potency, efficacy, and potential for biased agonism. This information is critical for advancing our understanding of OTR pharmacology and for the development of next-generation oxytocic drugs.
References
- 1. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Design and Characterization of Superpotent Bivalent Ligands Targeting Oxytocin Receptor Dimers via a Channel-Like Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 12. Monitoring agonist-promoted conformational changes of β-arrestin in living cells by intramolecular BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Oxytocin Dimers in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin, a nonapeptide hormone, is a key regulator of social behaviors and physiological processes such as parturition and lactation. Recent research has explored the synthesis and activity of oxytocin dimers, which are molecules consisting of two oxytocin monomers linked together. These dimers may offer altered pharmacokinetic profiles, receptor binding affinities, and biological activities compared to monomeric oxytocin. A significant aspect of the underlying biology is the dimerization of the oxytocin receptor (OTR), a G-protein coupled receptor, which can form both homodimers and heterodimers. This dimerization is thought to influence signaling and ligand binding, providing a strong rationale for the investigation of dimeric ligands.
These application notes provide a consolidated overview of protocols and key considerations for the in vivo administration of oxytocin dimers in animal models, based on available literature for oxytocin analogs and general peptide administration.
Data Presentation: Quantitative Parameters for In Vivo Studies
The following tables summarize key quantitative data relevant to the in vivo administration of oxytocin and its analogs. Due to limited direct data on oxytocin dimers, information from monomeric oxytocin and other peptide analogs is included for reference and adaptation.
Table 1: Example Formulation for In Vivo Administration of Peptide Dimers
| Component | Percentage (%) | Purpose |
| DMSO | 5 | Initial solubilization of the peptide |
| PEG300 | 30 | Co-solvent, enhances solubility |
| Tween 80 | 5 | Surfactant, improves stability |
| Saline/PBS | 60 | Vehicle, ensures isotonicity |
This formulation is a general starting point and may require optimization based on the specific oxytocin dimer's solubility and stability characteristics.
Table 2: Reported In Vivo Dosages and Parameters for Oxytocin and Related Peptides in Rodents
| Compound/Analog | Animal Model | Administration Route | Dosage Range | Key Finding/Context |
| Oxytocin (monomer) | Mouse | Intraperitoneal (IP) | 2 mg/kg | Acute suppression of food intake. |
| Oxytocin (monomer) | Mouse | Intraperitoneal (IP) | 1 mg/kg | Rescue of social deficits in a mouse model of autism. |
| Acylated-Oxytocin | Mouse (DIO) | Subcutaneous (SC) | 2 µmol/kg (daily) | Enhanced body weight reduction over 2 weeks. |
| Antimicrobial Peptide | Mouse | Intravenous (IV) | 3 mg/kg (twice daily) | Effective against bacterial infection. |
| Peptide P8 (AD therapeutic) | Rat | Subcutaneous (SC) | ~11 mg/kg (single dose) | Pharmacokinetic profiling. |
| OVA323-339 Peptide | Mouse | Subcutaneous (SC) | 5 µ g/day (daily for 16 days) | Induction of T regulatory cells. |
Signaling Pathways and Experimental Workflow
Oxytocin Receptor Dimerization and Signaling
Oxytocin receptors (OTR) are G-protein coupled receptors that can form dimers. The binding of an agonist, potentially including oxytocin dimers, initiates a conformational change that activates intracellular G-proteins (primarily Gq/11). This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This signaling cascade underlies many of oxytocin's physiological effects.
Application Notes and Protocols for Studying G-protein Coupled Receptor Signaling Using Oxytocin Dimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. A growing body of evidence indicates that many GPCRs, including the oxytocin receptor (OTR), can form dimers or higher-order oligomers.[1][2] This dimerization can occur between identical receptors (homodimers) or different receptor types (heterodimers), profoundly influencing receptor pharmacology, signaling, and trafficking.[3]
The oxytocin receptor, a class A GPCR, is a key modulator of complex social behaviors, parturition, and lactation.[2][4] It primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[5][6] However, it can also couple to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[3][7] The ability of the OTR to form homo- and heterodimers with other GPCRs, such as vasopressin, dopamine D2, and serotonin 5-HT2A receptors, adds a layer of complexity and regulatory potential to its signaling output.[3][8][9]
Bivalent ligands, which are essentially two pharmacophores linked by a spacer, have emerged as powerful tools to probe and target receptor dimers.[10] Synthetic oxytocin dimers, consisting of two oxytocin-mimetic moieties, have been designed to specifically target OTR dimers. These bivalent ligands can exhibit dramatically enhanced potency and efficacy compared to their monomeric counterparts, providing a unique approach to study the functional consequences of OTR dimerization.[10]
This document provides detailed application notes and experimental protocols for utilizing oxytocin dimers to investigate OTR signaling, from confirming receptor dimerization to quantifying functional downstream responses.
Visualization of Pathways and Workflows
Signaling Pathways of the Oxytocin Receptor Homodimer
The activation of an OTR homodimer by an agonist, such as oxytocin or a bivalent ligand, can initiate multiple downstream signaling cascades. The receptor complex can couple to different G-protein subtypes, primarily Gαq and Gαi, leading to distinct cellular responses.
Caption: OTR homodimer signaling through Gq and Gi protein pathways.
Experimental Workflow for OTR Dimer Characterization
A multi-step workflow is typically employed to first confirm the physical interaction between receptor protomers and then to assess the functional consequences of this interaction.
References
- 1. DSpace [cora.ucc.ie]
- 2. Identification of dimeric and oligomeric complexes of the human oxytocin receptor by co-immunoprecipitation and bioluminescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oxytocin receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytocin receptor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 6. Oxytocin Receptor Signaling in Vascular Function and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transactivation of TrkB Receptors by Oxytocin and Its G Protein-Coupled Receptor [frontiersin.org]
- 8. Homo- and hetero-dimeric complex formations of the human oxytocin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Characterization of Superpotent Bivalent Ligands Targeting Oxytocin Receptor Dimers via a Channel-Like Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Prevention of Oxytocin Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of oxytocin during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is oxytocin aggregation and why is it a concern?
A1: Oxytocin, a nonapeptide hormone, can undergo chemical and physical degradation, leading to the formation of dimers and larger aggregates. This process is often initiated by the disruption of the disulfide bond between cysteine residues at positions 1 and 6.[1][2] Aggregation is a critical concern as it can lead to a loss of therapeutic efficacy and potentially cause adverse effects.[3]
Q2: What are the primary factors that induce oxytocin aggregation?
A2: Several factors can promote oxytocin aggregation, including:
-
pH: Oxytocin is most stable at a pH of 4.5.[1] Degradation and aggregation increase at both lower and higher pH values.
-
Temperature: Elevated temperatures accelerate degradation and aggregation.[1][4] International pharmacopeia guidelines recommend storing oxytocin at 2°C to 8°C.[3]
-
Concentration: Higher concentrations of oxytocin can lead to increased rates of aggregation, particularly at pH 4.5, 7.0, and 9.0.[1]
-
Presence of Metal Ions: Certain metal ions can catalyze the oxidation and thiol exchange of the disulfide bridge.[1]
-
Mechanical Stress: Agitation and shear stress can contribute to peptide unfolding and aggregation.
Q3: How can I prevent oxytocin aggregation in my experiments?
A3: Several strategies can be employed to minimize oxytocin aggregation:
-
pH Control: Maintain the pH of your oxytocin solutions at 4.5, which has been identified as the pH of greatest stability.[1]
-
Temperature Control: Store oxytocin solutions at recommended refrigerated temperatures (2-8°C) and avoid exposure to high temperatures.[3][5]
-
Use of Excipients: The addition of specific excipients can significantly enhance stability.
-
Divalent Metal Ions and Buffers: A combination of divalent metal ions like zinc (Zn²⁺) with citrate or aspartate buffers has been shown to suppress dimer formation and stabilize oxytocin.[6][7][8]
-
Chlorobutanol: This preservative has demonstrated a remarkable stabilizing effect on oxytocin, especially under thermal stress.[9][10]
-
-
Peptide Modification:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) to the N-terminus of oxytocin can improve its stability in aqueous solutions.[11]
-
Disulfide Bond Engineering: Replacing the disulfide bond with more stable linkages, such as thioether, selenylsulfide, or diselenide bridges, can enhance plasma stability.[12][13]
-
Troubleshooting Guides
Issue 1: Rapid loss of oxytocin monomer observed by chromatography.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH of the solution. | Verify and adjust the pH of the oxytocin formulation to 4.5 using an appropriate buffer system (e.g., citrate or acetate buffer).[1] | Reduced rate of monomer loss and decreased appearance of aggregate peaks in subsequent analyses. |
| High storage or experimental temperature. | Ensure oxytocin solutions are stored at 2-8°C and experiments are conducted at controlled, non-elevated temperatures whenever possible.[3] | Slower degradation kinetics and prolonged stability of the monomeric form. |
| Presence of catalytic metal ions. | If not using them as stabilizers, consider adding a chelating agent like EDTA to sequester trace metal contaminants. | Inhibition of metal-catalyzed oxidation and disulfide exchange reactions. |
| High concentration of oxytocin. | If experimentally feasible, work with lower concentrations of oxytocin, as degradation rates at certain pH values are concentration-dependent.[1] | Decreased rate of aggregation. |
Issue 2: Formation of visible precipitates or turbidity in the oxytocin solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Significant aggregation and precipitation. | Centrifuge the sample to pellet the aggregates. Analyze the supernatant to quantify the remaining soluble oxytocin. Review and optimize formulation and storage conditions as per Issue 1. | Removal of visible precipitates and clarification of the underlying cause of aggregation. |
| Bacterial contamination. | If not using a preservative, filter-sterilize the oxytocin solution and consider adding a suitable preservative like chlorobutanol.[9] | Prevention of microbial growth that can alter solution properties and degrade the peptide. |
Data Presentation
Table 1: Effect of pH on Oxytocin Degradation Rate
| pH | Degradation Rate Constant (k_obs) at 70°C (day⁻¹) |
| 2.0 | 0.63 |
| 4.5 | 0.391 (at 0.1 mg/ml) |
| 7.0 | Higher than pH 4.5 |
| 9.0 | Highest degradation rate |
| Data summarized from a study on the degradation kinetics of oxytocin.[1] |
Table 2: Stabilizing Effect of Divalent Metal Ions in Aspartate Buffer (pH 4.5)
| Divalent Metal Ion | Stability Improvement |
| Zn²⁺ | Superior stabilization, significantly suppressed dimer formation.[7] |
| Ca²⁺ | Moderate stabilization.[7] |
| Mg²⁺ | Moderate stabilization.[7] |
| Based on findings from reversed-phase high-performance liquid chromatography and high-performance size-exclusion chromatography after 4 weeks of storage at 55°C.[7] |
Table 3: Effect of Excipients on Oxytocin Stability Under Thermal Stress (80°C)
| Formulation | API Loss after 5 days |
| Oxytocin in pure water | Complete degradation |
| Oxytocin with 1.5 mg/mL chlorobutanol | 29.6% |
| Oxytocin without chlorobutanol | 67.5% |
| Data from a forced thermal degradation study.[10] |
Experimental Protocols
Protocol 1: Quantification of Oxytocin Aggregation by High-Performance Size-Exclusion Chromatography (HP-SEC)
This method separates oxytocin monomers from dimers and larger aggregates based on their hydrodynamic volume.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a size-exclusion column suitable for peptides.
-
Mobile Phase: A common mobile phase is a phosphate buffer at a specific pH (e.g., pH 5.0), but this may need optimization depending on the specific column and sample.[1]
-
Procedure:
-
Prepare oxytocin samples at the desired concentration in the formulation buffer.
-
Inject a defined volume of the sample onto the HP-SEC column.
-
Elute the sample isocratically with the mobile phase at a constant flow rate.
-
Detect the eluting species using a UV detector, typically at 220 nm or 280 nm.
-
The monomer will elute as the main peak, with aggregates eluting earlier.
-
Quantify the percentage of monomer and aggregates by integrating the respective peak areas.
-
Protocol 2: Analysis of Oxytocin Degradation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This technique is used to separate and quantify intact oxytocin from its degradation products.
-
Instrumentation: HPLC system with a C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.[1][14]
-
Procedure:
-
Prepare oxytocin samples and standards of known concentrations.
-
Inject the samples onto the RP-HPLC column.
-
Run a gradient elution to separate oxytocin from its degradation products.
-
Monitor the elution profile with a UV detector at 220 nm.
-
The amount of intact oxytocin is determined by comparing the peak area of the oxytocin peak in the sample to a calibration curve generated from the standards.[1]
-
Protocol 3: Characterization of Oxytocin Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying the specific chemical modifications and degradation products of oxytocin.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-MS/MS).[1][14]
-
Procedure:
-
Separate the components of the stressed oxytocin sample using RP-HPLC as described in Protocol 2.
-
Introduce the eluent into the mass spectrometer.
-
Acquire mass spectra of the eluting peaks.
-
Identify degradation products by comparing their measured mass-to-charge ratios (m/z) with the theoretical masses of potential degradation products (e.g., deamidated forms, dimers, trisulfides).[1][2]
-
Visualizations
Caption: Troubleshooting logic for oxytocin aggregation.
Caption: Workflow for analyzing oxytocin aggregation.
References
- 1. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the mechanism of degradation of oxytocin and its analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usp-pqm.org [usp-pqm.org]
- 4. researchgate.net [researchgate.net]
- 5. peptideslabuk.com [peptideslabuk.com]
- 6. researchgate.net [researchgate.net]
- 7. The formation of oxytocin dimers is suppressed by the zinc-aspartate-oxytocin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajtmh.org [ajtmh.org]
- 10. Stability of Oxytocin Preparations in Malawi and Rwanda: Stabilizing Effect of Chlorobutanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modulating oxytocin activity and plasma stability by disulfide bond engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
Technical Support Center: Improving the Stability of Oxytocin Dimer Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oxytocin dimer formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for oxytocin in aqueous solutions?
A1: Oxytocin degradation is highly dependent on the formulation's pH. The main degradation pathways include:
-
At acidic pH (e.g., 2.0): Deamidation at the Gln⁴, Asn⁵, and C-terminal Gly⁹-NH₂ residues is the predominant degradation route.[1]
-
At neutral to alkaline pH (e.g., 4.5, 7.0, and 9.0): The primary degradation mechanisms are the formation of covalent aggregates, including dimers and larger aggregates.[1] This involves disulfide bond interchange.[2][3] Other observed degradation products in this pH range include tri- and tetrasulfide-containing monomeric oxytocin and dityrosine-linked dimers.[1]
-
General Degradation: A key initial step in degradation can be the β-elimination of the disulfide linkage, leading to a linear peptide intermediate that can then form various degradation products.[4]
Q2: My oxytocin formulation is showing aggregation and precipitation. What are the likely causes and how can I fix it?
A2: Aggregation and precipitation are common stability issues with oxytocin, particularly at elevated temperatures and neutral to alkaline pH.[1][3] The formation of dimers and larger polymers occurs through the conversion of intramolecular disulfide bridges to intermolecular ones.[2]
Troubleshooting Steps:
-
Check the pH: The optimal pH for oxytocin stability is around 4.5.[1][5] Degradation is fastest at pH 9.0.[1] Adjusting the pH of your formulation to 4.5 using an appropriate buffer can significantly reduce aggregation.
-
Review Storage Conditions: Oxytocin injections should ideally be stored under refrigeration (2°C to 8°C).[2] Exposure to higher temperatures accelerates degradation and aggregation.[6]
-
Consider Formulation Concentration: Higher concentrations of oxytocin can lead to increased degradation rates, especially at pH 4.5, suggesting an intermolecular degradation pathway.[1][5] If possible, working with lower concentrations might improve stability.
-
Add Stabilizing Excipients:
-
Divalent Metal Ions and Buffers: The combination of divalent metal ions (like Zn²⁺, Ca²⁺, or Mg²⁺) with citrate or aspartate buffer has been shown to strongly suppress the formation of dimers and other degradation products.[7][8][9]
-
Chlorobutanol: This preservative has demonstrated a remarkable stabilizing effect on oxytocin, even at elevated temperatures.[10][11]
-
Q3: What is the optimal pH for an oxytocin formulation and which buffer system should I use?
A3: The highest stability for oxytocin in aqueous solution is observed at a pH of 4.5.[1][5]
-
Recommended Buffer Systems:
-
Citrate Buffer with Divalent Metal Ions: A combination of 5 or 10 mM citrate buffer with at least 2 mM of CaCl₂, MgCl₂, or ZnCl₂ significantly improves oxytocin stability.[9][12] This combination is effective at suppressing cysteine-mediated intermolecular reactions that lead to dimers and other byproducts.[7]
-
Aspartate Buffer with Zinc (Zn²⁺): The combination of aspartate buffer and Zn²⁺ is particularly effective at suppressing the formation of peptide dimers.[8][13]
-
Acetate Buffer: Acetate buffer is also used and has a stabilizing effect compared to pure water, but the addition of divalent metal ions to acetate buffer does not show the same synergistic stabilizing effect as with citrate buffer.[9][11][12]
-
Q4: Can I use antioxidants to improve the stability of my oxytocin formulation?
A4: While oxidation is a potential degradation pathway for oxytocin, studies on the effect of antioxidants have shown mixed or limited results. One study investigating the effect of uric acid, butylated hydroxytoluene, and L-ascorbic acid did not report a significant stabilizing effect.[14] The primary strategies for stabilization focus on pH control and the use of specific buffers and metal ions to prevent disulfide interchange and aggregation.[7][8]
Q5: What are the best analytical methods to monitor the stability of my oxytocin formulation and quantify dimers?
A5: A combination of chromatographic techniques is recommended for a comprehensive stability analysis:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method for determining the purity and concentration of intact oxytocin and separating it from many of its degradation products.[1][15] It is the method suggested in most pharmacopoeial monographs.[15]
-
High-Performance Size-Exclusion Chromatography (HP-SEC): This technique is ideal for separating and quantifying aggregates, including dimers and larger polymers, based on their size.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for unequivocally identifying degradation products, including dimers, deamidated species, and sulfide derivatives, by determining their mass-to-charge ratio.[7][16]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of oxytocin content in solution | - Incorrect pH (too high or too low).[1]- High storage temperature.[6]- Inappropriate buffer system. | - Adjust pH to 4.5 using citrate or aspartate buffer.[1][8]- Store formulation at 2°C-8°C.[2]- Add divalent metal ions (e.g., Zn²⁺) if using citrate or aspartate buffer.[7][8] |
| Appearance of new peaks in RP-HPLC chromatogram | - Formation of degradation products. | - Characterize the new peaks using LC-MS/MS to identify them as dimers, deamidated forms, or other species.[1][7]- Compare chromatograms of samples stressed at different pH values (2.0, 4.5, 9.0) to understand the degradation profile.[1] |
| Increased sample turbidity or visible precipitate | - Formation of large, insoluble aggregates.[1] | - Analyze the sample using HP-SEC to confirm the presence of high molecular weight species.[1]- Implement formulation strategies to reduce aggregation (adjust pH to 4.5, add stabilizing excipients like Zn²⁺/citrate).[7][8] |
| Inconsistent results between experiments | - Instability of reconstituted oxytocin.- Different storage times or conditions for stock solutions. | - Use freshly prepared solutions for each experiment.- If storing reconstituted oxytocin, keep it refrigerated (2-8°C) and use within a few weeks.[17]- Lyophilize the formulation for long-term storage if it is not stable in solution.[2][18] |
Quantitative Data Summary
Table 1: Effect of pH and Temperature on Oxytocin Degradation Rate (kobs in day⁻¹) [1]
| Temperature | pH 2.0 | pH 4.5 | pH 7.0 | pH 9.0 |
| 40°C | ~0.05 | ~0.01 | ~0.04 | ~0.15 |
| 55°C | ~0.20 | ~0.08 | ~0.25 | ~0.80 |
| 70°C | ~0.63 | ~0.39 | ~1.20 | ~4.50 |
| 80°C | ~1.50 | ~1.00 | ~3.00 | ~10.00 |
| Data is estimated from graphical representations in the source and is for 0.1 mg/ml oxytocin. |
Table 2: Effect of Stabilizing Agents on Oxytocin Degradation
| Formulation Condition | Temperature | Duration | % Oxytocin Loss | Key Finding |
| Pure Water [11] | 80°C | 5 days | 100% | Oxytocin is highly unstable without excipients. |
| Acetate Buffer (200 mM, pH 4.6) [11] | 80°C | 5 days | 83.1% | Acetate buffer provides a stabilizing effect. |
| Chlorobutanol (1.5 mg/mL) in water [11] | 80°C | 5 days | 27.7% | Chlorobutanol has a strong stabilizing effect, superior to acetate buffer alone. |
| Citrate Buffer (10 mM, pH 4.5) + 50 mM CaCl₂ [12] | 55°C | 4 weeks | ~20% | The combination of citrate and divalent metal ions significantly enhances stability. |
| Aspartate Buffer (pH 4.5) + Zn²⁺ [8] | 55°C | 4 weeks | <10% | Zinc in aspartate buffer provides superior stabilization and suppression of dimers. |
Experimental Protocols
Protocol 1: Accelerated Stability Study using RP-HPLC
This protocol is designed to assess the degradation kinetics of oxytocin under thermal stress.
-
Preparation of Formulations:
-
Prepare oxytocin solutions at a known concentration (e.g., 0.1 mg/mL) in different buffer systems (e.g., 50 mM phosphate buffer at pH 2.0, 4.5, 7.0, and 9.0).[1]
-
Dispense aliquots of each formulation into sealed glass vials to prevent evaporation.
-
-
Incubation:
-
Place the vials in temperature-controlled incubators at various elevated temperatures (e.g., 40°C, 55°C, 70°C, and 80°C).[1]
-
-
Sampling:
-
At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), remove one vial from each temperature and condition.
-
Allow the vial to cool to room temperature before analysis.
-
-
RP-HPLC Analysis:
-
Mobile Phase A: Acetonitrile/phosphate buffer (e.g., 15% v/v acetonitrile in 65 mM phosphate buffer pH 5.0).[12]
-
Mobile Phase B: Acetonitrile/phosphate buffer (e.g., 60% v/v acetonitrile in 65 mM phosphate buffer pH 5.0).[12]
-
Column: C18 reversed-phase column.
-
Detection: UV at 220 nm.[1]
-
Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is typically used to elute oxytocin and its degradation products.[12]
-
Quantification: The concentration of intact oxytocin is determined by measuring the area of its corresponding peak in the chromatogram.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining oxytocin concentration versus time for each temperature.
-
The degradation rate constant (k) is the negative of the slope of this line. The degradation should follow pseudo-first-order kinetics.[1]
-
Protocol 2: Analysis of Aggregation by HP-SEC
This protocol is used to quantify dimers and larger aggregates.
-
Sample Preparation:
-
Use samples from the stability study (Protocol 1) or other prepared formulations. No special preparation is typically needed if the sample is clear.
-
-
HP-SEC Analysis:
-
Mobile Phase: A neutral pH buffer is typically used, for example, phosphate buffer at pH 5.0.[1]
-
Column: A size-exclusion column suitable for the molecular weight range of oxytocin monomer (~1 kDa) and its aggregates.
-
Detection: UV at 220 nm or 280 nm.
-
Flow Rate: A constant, isocratic flow is used.
-
Analysis: Peaks are separated based on size. Larger aggregates elute first, followed by dimers, and finally the oxytocin monomer. The area of each peak corresponds to the relative amount of that species.
-
Visualizations
Caption: Primary degradation pathways of oxytocin under different pH and temperature conditions.
References
- 1. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usp-pqm.org [usp-pqm.org]
- 3. conceptfoundation.org [conceptfoundation.org]
- 4. On the mechanism of degradation of oxytocin and its analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The formation of oxytocin dimers is suppressed by the zinc-aspartate-oxytocin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new strategy to stabilize oxytocin in aqueous solutions: I. The effects of divalent metal ions and citrate buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of Oxytocin Preparations in Malawi and Rwanda: Stabilizing Effect of Chlorobutanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.rug.nl [pure.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Challenges for Measuring Oxytocin: The Blind Men and the Elephant? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sportscapeblog.com [sportscapeblog.com]
- 18. trepo.tuni.fi [trepo.tuni.fi]
Technical Support: Optimization of Oxytocin Dimer Purification
<
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the purification of oxytocin dimers. Find answers to common issues, detailed protocols, and data-driven recommendations to enhance your purification yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final yield of purified oxytocin dimer is significantly lower than expected. What are the most common causes?
A1: Low yield is a frequent issue stemming from several stages of the purification process. The primary factors include:
-
Suboptimal pH of the Mobile Phase: The stability of oxytocin is highly pH-dependent. The optimal pH for stability is around 4.5.[1][2] Deviations, especially towards alkaline conditions (pH 7.0 and 9.0), can accelerate degradation and lead to the formation of aggregates and other byproducts, reducing the yield of the desired dimer.[1]
-
Aggregation and Precipitation: Oxytocin concentration can impact its degradation rate, particularly at pH levels of 4.5, 7.0, and 9.0, where higher concentrations lead to increased degradation and aggregation.[1] Ensure the crude sample is fully dissolved before loading and consider performing a filtration step.
-
Improper HPLC Method: An unoptimized HPLC method, including incorrect gradient elution, mobile phase composition, or column choice, can result in poor separation of the dimer from monomers and other impurities.[3][4]
-
Formation of Byproducts: During synthesis or storage, various degradation products can form, such as deamidated species, and tri- or tetrasulfide-containing molecules, which co-elute or reduce the overall amount of target dimer.[1]
Q2: I'm observing peak tailing and broad peaks during my RP-HPLC run. How can I improve peak shape?
A2: Poor peak shape is often related to secondary interactions with the column or issues with the mobile phase.
-
Adjust Mobile Phase Additives: The use of ion-pairing agents like trifluoroacetic acid (TFA) is standard for peptide purification.[3][5] However, low concentrations of TFA with lower purity silica can cause poor peak shape.[6] Ensure you are using a sufficient concentration (typically 0.1%) of high-purity TFA.[3][6]
-
Optimize Mobile Phase pH: The pH of the mobile phase affects the ionization state of the peptide, which in turn influences its interaction with the stationary phase.[7] Experiment with slight adjustments to the pH to find the optimal condition for sharp peaks.
-
Lower the Flow Rate: High flow rates can decrease the interaction time between the analyte and the stationary phase, potentially compromising resolution and peak shape.[7] A lower flow rate can enhance resolution but will increase the run time.[7]
-
Check for Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the sample load to see if peak shape improves. For peptide mapping, high ionic strength mobile phases can help mitigate mass overload.[8]
Q3: How can I prevent the formation of oxytocin aggregates and higher-order oligomers during purification?
A3: Minimizing aggregation is crucial for maximizing yield. Several formulation strategies can be employed:
-
Utilize Divalent Metal Ions: Studies have shown that divalent metal ions, particularly Zinc (Zn²⁺), can significantly suppress the formation of oxytocin dimers and improve stability when used in combination with specific buffers.[9]
-
Optimize Buffer System: The combination of a citrate buffer with divalent metal ions (like Ca²⁺, Mg²⁺, or Zn²⁺) has been shown to substantially improve the stability of oxytocin in aqueous solutions.[10][11] Formulations with an aspartate buffer and Zn²⁺ also show a strong stabilizing effect.[9]
-
Maintain Optimal pH: As aggregation is pH-dependent, maintaining the pH at the stability optimum of 4.5 is critical throughout the process.[1]
Data & Experimental Parameters
Optimizing your purification protocol often requires adjusting multiple parameters. The tables below summarize key variables and their impact on oxytocin stability and purification.
Table 1: Effect of pH on Oxytocin Degradation
| pH | Relative Degradation Rate | Common Degradation Products Identified |
| 2.0 | Moderate | Deamidation of Gln⁴, Asn⁵, and Gly⁹-NH₂ |
| 4.5 | Lowest (Most Stable) | Disulfide and dityrosine-linked dimers, tri- and tetrasulfide-containing oxytocin, larger aggregates |
| 7.0 | High | Similar to pH 4.5 and 9.0 |
| 9.0 | Highest | Similar to pH 4.5 and 7.0, plus mono-deamidation of Gln⁴, Asn⁵, and Gly⁹-NH₂ |
Data summarized from literature on oxytocin degradation kinetics.[1]
Table 2: Influence of Additives on Oxytocin Dimer Formation & Stability (pH 4.5)
| Buffer System | Additive (Concentration) | Observation |
| Aspartate Buffer | Zn²⁺ | Strongly suppresses the formation of peptide dimers.[9] |
| Aspartate Buffer | Ca²⁺, Mg²⁺ | Provides some stability improvement, but less effective than Zn²⁺.[9] |
| Citrate Buffer (5-10 mM) | ZnCl₂, CaCl₂, MgCl₂ (≥2 mM) | Significantly improves stability and increases monomer recovery, with Zn²⁺ showing the strongest effect.[10] |
| Acetate Buffer | Divalent Metal Ions | No significant increase in stability was observed.[11] |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC (RP-HPLC) for Oxytocin Dimer Purification
This protocol outlines a standard starting point for purifying oxytocin dimers from a crude synthesis mixture. Optimization will be required based on your specific sample and system.
-
Sample Preparation:
-
Dissolve the crude oxytocin product in Mobile Phase A or a minimal amount of a compatible solvent (e.g., Acetonitrile/Water).
-
Ensure the sample is fully dissolved to prevent column clogging.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
-
HPLC System & Column:
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
-
Gradient Elution:
-
Peptides are typically eluted using a linear gradient where the concentration of Mobile Phase B is increased over time.[6][12]
-
Example Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 60% B (Adjust slope based on initial separation results)
-
35-40 min: 60% to 90% B (Column wash)
-
40-45 min: 90% B (Hold)
-
45-50 min: 90% to 5% B (Return to initial conditions)
-
50-60 min: 5% B (Re-equilibration)
-
-
Flow Rate: Typically 0.5-1.0 mL/min for an analytical-scale column.
-
-
Post-Purification:
-
Collect fractions corresponding to the dimer peak.
-
Analyze the purity of collected fractions using analytical HPLC.
-
Pool fractions with sufficient purity.
-
Remove the solvent via lyophilization (freeze-drying) to obtain the purified peptide as a powder.[3]
-
Diagrams
Caption: Workflow for the purification of oxytocin dimer.
Caption: Troubleshooting guide for low oxytocin dimer yield.
References
- 1. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Oxytocin Preparations in Malawi and Rwanda: Stabilizing Effect of Chlorobutanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The formation of oxytocin dimers is suppressed by the zinc-aspartate-oxytocin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.rug.nl [pure.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Troubleshooting low yield in oxytocin dimer synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in oxytocin synthesis, with a specific focus on minimizing the formation of unwanted oxytocin dimers.
Troubleshooting Guide: Low Yield and Dimer Formation
Low yields in oxytocin synthesis are frequently attributed to inefficient cyclization and the formation of impurities, most notably intermolecular dimers. This guide provides a systematic approach to diagnosing and resolving these common issues.
Problem 1: High Percentage of Intermolecular Dimer Detected
Symptoms:
-
Analytical HPLC shows a significant peak corresponding to a mass twice that of oxytocin.
-
The yield of the desired monomeric oxytocin is substantially lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Peptide Concentration During Cyclization | For solution-phase cyclization, ensure high dilution conditions to favor intramolecular over intermolecular reactions. |
| Inefficient On-Resin Cyclization | On-resin cyclization is generally preferred as the solid support provides a "pseudo-dilution" environment, which limits intermolecular side reactions.[1] If using this method, ensure optimal resin loading. |
| Oxidation Method | The choice of oxidizing agent and reaction conditions is critical. Air oxidation can be slow and lead to dimer formation.[2] Consider using N-chlorosuccinimide (NCS) for on-resin oxidation, which has been shown to be efficient with minimal dimer formation.[1] Another alternative is the use of iodine in methanol.[3] |
Experimental Workflow for On-Resin Oxidation:
Caption: On-resin oxidation workflow to minimize dimer formation.
Problem 2: Incomplete or Slow Disulfide Bond Formation
Symptoms:
-
Analytical data shows a significant amount of reduced (linear) oxytocin.
-
The reaction appears to stall before full conversion to the cyclic monomer.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal pH | The pH of the reaction medium is crucial for efficient disulfide bond formation. For oxidative sulfitolysis, a pH of 10.5 has been shown to be optimal for complete conversion.[4] |
| Ineffective Oxidizing Agent | The chosen oxidizing agent may not be potent enough or may be used in insufficient quantities. For on-resin oxidation, 1 equivalent of NCS has been found to be optimal.[1] |
| Steric Hindrance | The peptide conformation on the resin may hinder the proximity of the cysteine residues. Consider using a different resin type or linker that allows for greater peptide flexibility. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of oxytocin dimer formation during synthesis?
A1: The primary cause is an intermolecular reaction between two linear oxytocin peptides, where the cysteine residues of one molecule form disulfide bonds with the cysteine residues of another molecule. This is often a result of high peptide concentrations during the cyclization step. On-resin cyclization is an effective strategy to minimize this, as the immobilized peptides experience a "pseudo-dilution" environment that favors the desired intramolecular reaction.[1]
Q2: How can I accurately quantify the amount of dimer and other impurities?
A2: A variety of analytical techniques can be used, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most common for both quantification and identification.[5][6] These methods can effectively separate monomeric oxytocin from dimers and other synthesis-related impurities.
Q3: Are there alternatives to disulfide bonds to avoid dimerization issues?
A3: Yes, dicarba analogs of oxytocin, where the disulfide bridge is replaced by a carbon-carbon bond, have been synthesized.[7][8][9] This is often achieved through ring-closing metathesis.[7][9] While this modification can increase the peptide's stability and eliminate disulfide-related side reactions, it may also alter the biological activity of the peptide.[7][9]
Q4: Can reaction conditions be optimized to improve the yield of monomeric oxytocin?
A4: Absolutely. Optimization of parameters such as the type and amount of oxidizing agent, reaction temperature, and time is critical. For instance, one study found that using 1 equivalent of N-chlorosuccinimide (NCS) at 50°C for 5 minutes resulted in complete on-resin oxidation with minimal intermolecular dimer formation (less than 5%).[1]
Q5: How can the formation of oxytocin dimers be suppressed during storage?
A5: The formation of peptide dimers can also occur during storage in solution. Studies have shown that the use of divalent metal ions, particularly Zinc (Zn2+), in an aspartate-buffered solution at pH 4.5 can significantly suppress the formation of oxytocin dimers.[10]
Experimental Protocols
Protocol 1: On-Resin Oxidation of Oxytocin using NCS
This protocol is adapted from an optimized method for the automated synthesis of oxytocin.[1]
-
Peptide Synthesis: The linear oxytocin peptide is synthesized on a solid-phase support using standard Fmoc chemistry.
-
Cysteine Deprotection: The protecting groups on the cysteine residues are selectively removed.
-
Oxidation:
-
Prepare a solution of 1 equivalent of N-chlorosuccinimide (NCS) in DMF.
-
Add the NCS solution to the resin-bound peptide.
-
Heat the reaction mixture to 50°C for 5 minutes.
-
-
Washing: Thoroughly wash the resin to remove excess reagents.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove any remaining protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final product using LC-MS.
Protocol 2: Quantification of Oxytocin and Dimers by HPLC
This is a general guideline for the analytical separation of oxytocin and its dimer.
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time frame (e.g., 5% to 60% B over 20 minutes).
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 220 nm or 280 nm.
-
Quantification: The relative amounts of monomer and dimer can be determined by integrating the peak areas. The identity of the peaks should be confirmed by mass spectrometry.[6]
Signaling and Logical Relationships
The following diagram illustrates the competing reaction pathways during the cyclization step of oxytocin synthesis.
Caption: Competing intra- and intermolecular reaction pathways.
References
- 1. jasco.hu [jasco.hu]
- 2. Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of oxytocin using iodine for oxidative cyclization and silica gel adsorption chromatography for purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vortex Fluidic Mediated Oxidative Sulfitolysis of Oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenges for Measuring Oxytocin: The Blind Men and the Elephant? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of (1,6-alpha,alpha'-diaminosuberic acid)oxytocin ('dicarba-oxytocin') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Synthesis of Biologically Active Dicarba Analogues of the Peptide Hormone Oxytocin Using Ring-Closing Metathesis - Organic Letters - Figshare [figshare.com]
- 10. The formation of oxytocin dimers is suppressed by the zinc-aspartate-oxytocin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions in disulfide bond formation for oxytocin dimers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during the formation of disulfide bonds in oxytocin dimers.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of oxytocin dimers?
A1: The most prevalent side reactions during oxytocin dimer synthesis involve the incorrect formation of disulfide bonds, leading to various impurities. These include:
-
Disulfide Scrambling: The incorrect pairing of cysteine residues, leading to the formation of non-native disulfide bonds. This can result in a heterogeneous mixture of isomers with altered biological activity.[1][2][3]
-
Formation of Parallel and Antiparallel Dimers: Besides the desired oxytocin dimer, parallel and antiparallel dimers can form as impurities.[][5][6]
-
Oligomerization: Higher-order oligomers can also form, further complicating purification.
-
Oxidation of other residues: Methionine and tryptophan residues are susceptible to oxidation under the conditions used for disulfide bond formation.
Q2: How does pH affect disulfide bond formation and side reactions?
A2: pH is a critical parameter in disulfide bond formation. Generally, a basic pH (around 8-9) favors the deprotonation of thiol groups on cysteine residues, which is a prerequisite for oxidation to form a disulfide bond.[7][8] However, alkaline conditions can also accelerate disulfide scrambling.[1] Conversely, a slightly acidic pH (around 6.5) can help minimize scrambling by keeping free thiols protonated, thereby reducing their reactivity for unwanted exchange reactions.[1][9] For some proteins, optimal disulfide bond formation has been observed at even lower pH values (4-5).[7]
Q3: What is the role of oxidizing and reducing agents in this process?
A3: A balanced redox environment is crucial for controlled disulfide bond formation.
-
Oxidizing agents facilitate the conversion of two thiol groups (-SH) into a disulfide bond (-S-S-). Common oxidizing agents include air (oxygen), dimethyl sulfoxide (DMSO), hydrogen peroxide, and potassium ferricyanide.[10][11] The presence of an oxidizing agent like oxidized glutathione (GSSG) can increase the rate of oxidative folding.[7][8]
-
Reducing agents , such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), are used to break disulfide bonds.[12] A balanced ratio of reduced (e.g., GSH) to oxidized glutathione (GSSG) can mimic the cellular environment and help guide correct disulfide bond formation.[13]
Q4: What are orthogonal protecting groups and how do they help in directing disulfide bond formation?
A4: Orthogonal protecting groups are chemical moieties that mask the thiol groups of cysteine residues and can be selectively removed under different, specific conditions without affecting other protecting groups.[13][14] This strategy is paramount for the regioselective formation of multiple disulfide bonds in complex peptides.[14] By deprotecting specific pairs of cysteines sequentially, one can direct the formation of the correct disulfide bridges and prevent random scrambling.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired oxytocin dimer | - Inefficient oxidation. - Suboptimal pH. - Disulfide scrambling leading to multiple products. - Precipitation of the peptide during reaction. | - Optimize the concentration of the oxidizing agent. - Screen a range of pH values (typically 6.5-8.5).[1][8] - Employ orthogonal cysteine protecting groups for directed disulfide bond formation.[13][14] - Perform the reaction at a lower peptide concentration to minimize aggregation.[13] |
| Presence of multiple peaks on HPLC analysis, indicating a mixture of isomers | - Disulfide scrambling. - Oxidation of other amino acid residues (e.g., Met, Trp). | - Lower the pH of the reaction to the slightly acidic range (e.g., pH 6.5) to reduce thiol-disulfide exchange.[1] - Add chelating agents to remove trace metals that can catalyze scrambling.[1] - Use a milder oxidizing agent or a redox buffer system (e.g., GSH/GSSG).[13] - Degas solutions to minimize oxygen levels if air oxidation is not the intended method.[1] |
| Formation of high molecular weight species (oligomers/aggregates) | - High peptide concentration. - Unfavorable buffer conditions leading to intermolecular disulfide bond formation. | - Reduce the initial concentration of the linear peptide. - Optimize buffer composition and ionic strength. - Consider the use of denaturants like urea or guanidine hydrochloride in some cases to improve solubility, although this can also hamper folding.[7] |
| Incomplete reaction (starting material remains) | - Insufficient oxidizing agent. - Reaction time is too short. - Thiol groups are not sufficiently deprotonated. | - Increase the amount of oxidizing agent or switch to a stronger one. - Extend the reaction time and monitor progress by HPLC. - If using a lower pH, consider a slight increase to facilitate thiolate anion formation. The pKa of cysteine's thiol group is around 8.3-8.5.[15][16] |
Experimental Protocols
Protocol 1: General Air Oxidation for Oxytocin Dimerization
-
Peptide Preparation: Synthesize the linear oxytocin monomer using standard solid-phase peptide synthesis (SPPS) protocols. After cleavage from the resin and deprotection of all side chains except for the cysteine thiols (if orthogonal strategy is not used), purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified linear peptide to obtain a dry powder.
-
Dissolution: Dissolve the lyophilized peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate) to a final concentration of 0.1-1.0 mg/mL. The optimal pH is typically between 8 and 9 for air oxidation.[17]
-
Oxidation: Stir the solution vigorously in a vessel open to the atmosphere to allow for air oxidation. The reaction can take several hours to days.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by RP-HPLC. The formation of the dimer will be indicated by a new peak with a different retention time from the monomer.
-
Quenching: Once the reaction is complete (as determined by the disappearance of the monomer peak), quench the reaction by acidifying the solution with a small amount of acetic acid or trifluoroacetic acid (TFA) to a pH below 7.
-
Purification: Purify the oxytocin dimer from any remaining starting material or side products using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Protocol 2: Directed Disulfide Bond Formation Using Orthogonal Protecting Groups
This protocol assumes the synthesis of a heterodimer where two different oxytocin analogues are linked. A similar principle applies to forming multiple disulfide bonds within a single, more complex peptide.
-
Peptide Synthesis with Orthogonal Protection: Synthesize two different linear oxytocin peptides. In each peptide, one cysteine is protected with a removable group (e.g., Trityl (Trt), removed by mild acid), while the other cysteine is protected with a stable group (e.g., Acetamidomethyl (Acm), removed by iodine).[13][17][18]
-
First Disulfide Bond Formation:
-
Selectively deprotect the Trt groups from the two peptides intended to form the first disulfide bond using a mild acid treatment (e.g., TFA/triisopropylsilane).[18]
-
Perform the oxidation reaction as described in Protocol 1 to form the first disulfide bridge between the two deprotected cysteines.
-
Purify the resulting intermediate.
-
-
Second Disulfide Bond Formation:
-
Selectively deprotect the Acm groups using a specific reagent like iodine.[18]
-
Perform a second oxidation step to form the second disulfide bond.
-
-
Final Purification and Characterization: Purify the final product using RP-HPLC and confirm its structure by mass spectrometry.
Visualizations
Caption: Workflow for general air oxidation of oxytocin monomers to form dimers.
Caption: Workflow for directed disulfide bond formation using an orthogonal protection strategy.
Caption: Simplified representation of the thiol-disulfide exchange mechanism leading to disulfide scrambling.
References
- 1. rapidnovor.com [rapidnovor.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 5. [Parallel Dimer-Oxytocin (10mg) (Bis(L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucylglycinamide) cyclic (1-->1'),(6-->6')-bis(disulfide))] - CAS [19645-28-4] [store.usp.org]
- 6. Oxytocin Antiparallel Dimer | CAS No- 20054-93-7 | Simson Pharma Limited [simsonpharma.com]
- 7. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of oxytocin: suppression of dimer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Oxidant Sensing by Reversible Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifetein.com [lifetein.com]
- 18. peptide.com [peptide.com]
Technical Support Center: Optimizing Oxytocin Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of oxytocin in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the optimal pH for oxytocin stability in an aqueous solution?
A1: The optimal pH for oxytocin stability is approximately 4.5.[1][2][3][4][5][6] Degradation of oxytocin is highly pH-dependent and follows pseudo-first-order kinetics.[2][7][8] Stability decreases significantly at both highly acidic (below pH 3) and alkaline (above pH 7) conditions, with the fastest degradation observed at a pH of 9.0.[2]
Q2: My oxytocin solution is degrading rapidly. What are the common causes?
A2: Rapid degradation of oxytocin can be attributed to several factors:
-
Suboptimal pH: Ensure your solution is buffered to a pH of approximately 4.5. Deviations from this pH can lead to accelerated degradation.
-
Inappropriate Buffer System: The choice of buffer is crucial. Acetate buffers have been shown to be more effective in stabilizing oxytocin compared to citrate/phosphate buffers.[3][9]
-
High Buffer Concentration: Higher concentrations of some buffers, such as acetate, can negatively impact stability. It is recommended to use lower buffer concentrations, for instance, 0.025 M or less.[3][9]
-
Elevated Temperature: Oxytocin is thermolabile, and its degradation rate increases with temperature.[1][2][10][11] For long-term storage, refrigeration at 2-8°C is recommended.[1]
-
Presence of Certain Additives: Some antioxidants, like L-ascorbic acid, can paradoxically increase the degradation rate of oxytocin.[9]
Q3: Which buffer system should I use for my oxytocin solution?
A3: For optimal stability, an acetate buffer at a pH of around 4.5 is recommended.[9] Studies have indicated that acetate buffers are superior to citrate/phosphate buffers in preserving oxytocin integrity.[3][9] Furthermore, lower concentrations of acetate buffer (≤0.025 M) have been found to be more beneficial.[9] Interestingly, the combination of citrate buffer with divalent metal ions such as Ca²⁺, Mg²⁺, or Zn²⁺ has also been shown to significantly enhance oxytocin stability.[12][13]
Q4: Can I add antioxidants to my oxytocin solution to prevent oxidative degradation?
A4: While oxidation is a known degradation pathway for oxytocin, the addition of antioxidants should be approached with caution. Studies have shown that antioxidants like uric acid and butylated hydroxytoluene (BHT) have a negligible effect on stability.[9] Conversely, L-ascorbic acid has been found to significantly accelerate oxytocin degradation.[9]
Q5: I am observing peak shifts or new peaks in my HPLC analysis of an aged oxytocin solution. What could be the cause?
A5: The appearance of new peaks or shifts in the retention time of the main oxytocin peak during HPLC analysis is indicative of degradation. The nature of these degradation products is pH-dependent.
-
At acidic pH (e.g., 2.0) , deamidation at positions Gln4, Asn5, and Gly9-NH2 is a common degradation pathway.[2][7]
-
At pH 4.5, 7.0, and 9.0 , you may observe the formation of tri- and tetrasulfide-containing oxytocin, as well as various dimers and larger aggregates.[2][7] The presence of certain excipients in combination with the buffer can also lead to different degradation products. For instance, in an acetate buffer, the presence of 18-crown-6 can lead to a different degradation pathway.[5]
Quantitative Data on Oxytocin Stability
The stability of oxytocin is critically dependent on pH and temperature. The tables below summarize the degradation kinetics under various conditions.
Table 1: Effect of pH on Oxytocin Degradation Rate at 70°C
| pH | Degradation Rate Constant (k_obs, day⁻¹) | Relative Stability |
| 2.0 | 0.63 | Moderate |
| 4.5 | 0.391 (at 0.1 mg/ml) | Highest |
| 7.0 | > 0.63 | Low |
| 9.0 | Fastest Degradation | Lowest |
Data sourced from Hawe et al. (2009).[2][6]
Table 2: Influence of Buffer System and Additives on Oxytocin Recovery
| Buffer System (pH ~4.5) | Additive | Storage Conditions | % Oxytocin Recovered |
| Acetate Buffer (0.01 M - 0.2 M) | None | 55°C for 4 weeks | Concentration-dependent, lower is better |
| Citrate/Phosphate Buffer | None | 55°C for 4 weeks | Lower than Acetate |
| Citrate Buffer (10 mM) | 10 mM or 50 mM CaCl₂, MgCl₂, or ZnCl₂ | 40°C for 6 months | Significantly Increased |
| Acetate Buffer | L-ascorbic acid | Not specified | Significantly Decreased |
| Acetate Buffer | Uric acid, BHT | Not specified | Negligible effect |
Data compiled from multiple sources.[9][12]
Experimental Protocols
Protocol 1: Accelerated Stability Testing of Oxytocin in Solution
This protocol outlines a general procedure for assessing the stability of oxytocin under accelerated temperature and varying pH conditions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Preparation of Oxytocin Formulations:
-
Prepare stock solutions of oxytocin in high-purity water.
-
Formulate oxytocin to the desired concentration (e.g., 0.1 mg/ml) in different buffer systems (e.g., 50 mM phosphate buffer) at various pH values (e.g., 2.0, 4.5, 7.0, and 9.0).[2]
-
Dispense aliquots of each formulation into appropriate vials (e.g., 10R glass type I vials).[2]
-
-
Incubation:
-
Place the vials in constant temperature environments (e.g., water baths or ovens) at elevated temperatures (e.g., 40°C, 55°C, 70°C, and 80°C).[2][7]
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, 21, and 30 days), withdraw a vial from each condition for analysis.
-
Immediately cool the withdrawn samples to halt further degradation before analysis.
-
-
RP-HPLC Analysis:
-
Use a validated stability-indicating RP-HPLC method.
-
Column: C18 column (e.g., 12.0 cm × 4.6 mm with 5 µm packing).[10]
-
Mobile Phase: A common mobile phase system involves a gradient of acetonitrile in an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid).[5][14]
-
Flow Rate: Typically around 1.0-1.5 mL/min.[10]
-
Inject a standard solution of oxytocin for comparison.
-
-
Data Analysis:
-
Quantify the amount of intact oxytocin remaining in each sample by measuring the area of the corresponding peak in the chromatogram.
-
Calculate the percentage of oxytocin remaining relative to the initial concentration (time zero).
-
Determine the degradation rate constant (k) by plotting the natural logarithm of the percentage of remaining oxytocin versus time. The degradation of oxytocin typically follows first-order kinetics.[2]
-
Visualizations
Caption: Oxytocin Receptor Signaling Pathway.
Caption: Workflow for an Accelerated Stability Study.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Stability-indicating HPLC method for the determination of the stability of oxytocin parenteral solutions prepared in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.rug.nl [pure.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability-indicating HPLC method for the determination of the stability of oxytocin parenteral solutions prepared in polyolefin bags. | Semantic Scholar [semanticscholar.org]
- 9. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usp.org [usp.org]
- 11. researchgate.net [researchgate.net]
- 12. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Oxytocin Dimerization and Metal Ion Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the influence of metal ions on oxytocin dimer formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant oxytocin dimer formation in our aqueous formulations. What are the potential causes and how can we mitigate this?
A1: Oxytocin dimerization often occurs via intermolecular reactions involving the Cys1-Cys6 disulfide bridge.[1][2] Several factors can influence this, including the formulation's pH, buffer composition, and storage conditions. To minimize dimer formation, consider the following:
-
Buffer Selection: The choice of buffer is critical. Studies have shown that aspartate and citrate buffers, in combination with divalent metal ions, can significantly suppress dimerization.[2][3][4] Acetate buffers, in contrast, have been shown to be less effective.[4]
-
Addition of Divalent Metal Ions: The inclusion of divalent metal ions such as Zinc (Zn²⁺), Calcium (Ca²⁺), or Magnesium (Mg²⁺) can stabilize oxytocin and reduce dimer formation.[3][5] Zn²⁺ has been found to be particularly effective.[3][5]
-
pH Control: Maintaining an acidic pH, typically around 4.5, is beneficial for oxytocin stability in these buffered solutions.[3][4]
Q2: Which metal ion is most effective at preventing oxytocin dimerization?
A2: Zinc ions (Zn²⁺) have been demonstrated to be significantly more effective at suppressing oxytocin dimer formation compared to Calcium (Ca²⁺) and Magnesium (Mg²⁺) ions, especially in aspartate and citrate buffers.[3][5] The stabilizing effect of Zn²⁺ is correlated with its ability to interact directly with the oxytocin peptide.[3]
Q3: How do divalent metal ions stabilize oxytocin and prevent dimerization?
A3: Divalent metal ions, particularly Zn²⁺, are thought to stabilize oxytocin through a combination of direct interaction and conformational effects. In an appropriate buffer system (e.g., aspartate), the metal ion can interact with oxytocin.[3] This interaction is believed to induce a conformational change in the peptide that shields the Cys1-Cys6 disulfide bridge, making it less susceptible to the intermolecular reactions that lead to dimerization.[1] For instance, the carboxylate group of an aspartate buffer may neutralize the positive charge at the N-terminus of Cys1, facilitating a more favorable interaction with Zn²⁺.[1]
Q4: We are not observing a stabilizing effect upon adding divalent metal ions to our oxytocin formulation. What could be the issue?
A4: The stabilizing effect of divalent metal ions on oxytocin is highly dependent on the buffer system used. If you are using an acetate buffer, for example, the addition of divalent metal ions may not result in increased stability.[4] Formulations using citrate or aspartate buffers have shown a strong correlation between metal ion interaction and oxytocin stabilization.[3][4] Ensure you are using a compatible buffer system. Isothermal titration calorimetry can be used to confirm the interaction between oxytocin and the metal ions in your chosen buffer.[3][4]
Q5: Can the interaction of metal ions with oxytocin affect its biological activity?
A5: Yes, the binding of metal ions can alter oxytocin's conformation, which is a key factor in its interaction with its receptor.[6][7] Studies have shown that both Cu(II) and Zn(II) binding to oxytocin can attenuate the activation of the MAPK signaling pathway upon receptor binding, compared to oxytocin alone.[8][9][10][11] Interestingly, for the linear form of oxytocin, Zn(II) has been observed to enhance MAPK signaling.[8][9][10][11] This suggests that metal ions can modulate the biological activity of oxytocin.
Quantitative Data Summary
The following table summarizes the quantitative effects of different divalent metal ions on the reduction of oxytocin dimer formation in an aspartate buffer after 4 weeks of storage at 55°C.[5]
| Divalent Metal Ion | Concentration (mM) | Reduction in Dimer 1 (%) | Reduction in Dimer 2 (%) |
| Ca²⁺ | Not Specified | ~30 | ~30 |
| Mg²⁺ | Not Specified | ~30 | ~30 |
| Zn²⁺ | Not Specified | 53 | 60 |
Experimental Protocols
Protocol 1: Analysis of Oxytocin Stability by RP-HPLC
This protocol is adapted from studies investigating the stability of oxytocin in the presence of metal ions.[3][4]
-
Sample Preparation: Prepare aqueous solutions of oxytocin in the desired buffer (e.g., 10 mM citrate or aspartate, pH 4.5) with varying concentrations of divalent metal ion chlorides (e.g., CaCl₂, MgCl₂, ZnCl₂). A typical oxytocin concentration is 0.1 mg/mL.
-
Incubation: Store the prepared solutions at elevated temperatures (e.g., 55°C) for a defined period (e.g., 4 weeks) to accelerate degradation. Store control samples at a lower temperature (e.g., 4°C).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Vydac 218TP54, 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 15% to 45% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
-
Data Analysis: Quantify the remaining oxytocin and the formation of dimers by integrating the peak areas in the chromatograms.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Metal-Oxytocin Interaction
This protocol is based on methods used to measure the interaction between divalent metal ions and oxytocin.[3][4][5]
-
Instrument Setup: Use an isothermal titration calorimeter. Set the experimental temperature to 25°C.
-
Sample Preparation:
-
Cell: Fill the sample cell with an oxytocin solution (e.g., 0.2 mM) in the desired buffer (e.g., 10 mM aspartate, pH 4.5).
-
Syringe: Load the injection syringe with a solution of the divalent metal ion chloride (e.g., 5 mM ZnCl₂) in the same buffer.
-
-
Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the metal ion solution into the oxytocin solution.
-
Data Analysis: Integrate the heat changes associated with each injection. Fit the resulting data to a suitable binding model (e.g., one-site or two-site binding model) using the instrument's software to determine thermodynamic parameters such as the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Visualizations
Caption: Experimental workflow for studying metal ion effects on oxytocin stability.
Caption: Proposed mechanism of oxytocin stabilization by divalent metal ions.
References
- 1. Aspartate buffer and divalent metal ions affect oxytocin in aqueous solution and protect it from degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The formation of oxytocin dimers is suppressed by the zinc-aspartate-oxytocin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new strategy to stabilize oxytocin in aqueous solutions: I. The effects of divalent metal ions and citrate buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxytocin-receptor binding: why divalent metals are essential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of metal modulation of oxytocin structure receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of metal modulation of oxytocin structure receptor-mediated signaling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of metal modulation of oxytocin structure receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Oxytocin Antiparallel Dimer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of the oxytocin antiparallel dimer.
Frequently Asked Questions (FAQs)
Q1: What is the this compound, and why is its solubility a concern?
The this compound is a molecule formed by two oxytocin monomers linked by intermolecular disulfide bonds. This dimerization is a common degradation pathway for oxytocin, particularly in neutral to weakly alkaline solutions.[1] Poor solubility of the dimer can significantly impact experimental reproducibility, reduce its biological activity, and complicate its characterization and formulation development.
Q2: What are the primary factors influencing the solubility of the this compound?
The solubility of the this compound is influenced by several factors, including:
-
pH: Dimerization and subsequent precipitation are more likely to occur at neutral to alkaline pH. The optimal pH for oxytocin stability, and to minimize dimer formation, is around 4.5.[1][2]
-
Solvent: The choice of solvent is critical. While the dimer has poor aqueous solubility, organic co-solvents can significantly improve its dissolution.
-
Temperature: Temperature can affect solubility, but excessive heat can also promote degradation.
-
Presence of Metal Ions: Divalent metal ions, particularly zinc (Zn²⁺), in combination with specific buffers, can suppress dimer formation.[3][4]
Q3: Are there any known solubility values for the this compound?
Q4: How does dimerization affect the biological activity of oxytocin?
Dimerization can significantly reduce the biological activity of oxytocin. Studies have shown that both parallel and antiparallel oxytocin homodimers exhibit reduced potency at the oxytocin receptor compared to the monomer. It is hypothesized that the dimers may slowly revert to the active monomeric form under physiological conditions to exert their effects.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with the this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms when dissolving the dimer in aqueous buffer. | The this compound has inherently low solubility in aqueous solutions at neutral pH. | 1. Adjust the pH: Attempt to dissolve the dimer in a slightly acidic buffer (e.g., pH 4.5) using a citrate or aspartate buffer system. 2. Use a Co-solvent: First, dissolve the dimer in a minimal amount of an organic solvent like DMSO or DMF. Then, slowly add this stock solution to your aqueous buffer while vortexing. Be mindful that high concentrations of organic solvents may affect your experiment.[8][9] 3. Add Stabilizers: Consider the inclusion of divalent metal ions, such as ZnCl₂, in combination with an aspartate or citrate buffer to suppress further aggregation.[3][4] |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active species in your experiments. The dimer may be crashing out of solution. | 1. Confirm Solubilization: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation. Centrifuge the solution and test the supernatant to ensure the dimer is fully dissolved. 2. Sonication: Use brief sonication to aid in the dissolution of the peptide.[10] 3. Prepare Fresh Solutions: Due to its propensity to aggregate, it is recommended to prepare fresh solutions of the oxytocin dimer for each experiment. |
| Difficulty in characterizing the dimer due to aggregation. | The inherent tendency of the dimer to aggregate can interfere with analytical techniques. | 1. Optimize HPLC Conditions: For Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), use a mobile phase with an organic solvent gradient and an acidic modifier (e.g., 0.1% TFA) to improve peak shape and resolution. 2. Size Exclusion Chromatography (HP-SEC): This technique can be used to separate and quantify monomers, dimers, and larger aggregates.[11] 3. Mass Spectrometry: Use techniques like LC-MS/MS to confirm the identity of the dimer and other degradation products.[4] |
Quantitative Data Summary
While specific solubility values for the this compound are scarce, the following table summarizes the solubility of the more soluble oxytocin monomer in various solvents, which can guide solvent selection for the dimer.
| Solvent | Approximate Solubility of Oxytocin Monomer | Reference |
| PBS (pH 7.2) | 5 mg/mL | [5][6] |
| Ethanol | 5 mg/mL | [5][6] |
| DMSO | 14 mg/mL | [5][6] |
| Dimethylformamide (DMF) | 30 mg/mL | [5][6] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
This protocol provides a general guideline for dissolving the this compound for in vitro experiments.
-
Initial Dissolution in Organic Solvent:
-
Weigh a small, precise amount of the lyophilized this compound.
-
Add a minimal volume of a compatible organic solvent (e.g., DMSO, DMF) to the vial to create a concentrated stock solution. For example, start with a concentration of 1-10 mg/mL.
-
Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect for any remaining solid particles.
-
-
Dilution into Aqueous Buffer:
-
Prepare your desired aqueous buffer (e.g., citrate or aspartate buffer at pH 4.5).
-
While gently vortexing the aqueous buffer, slowly add the concentrated organic stock solution dropwise to achieve the final desired concentration.
-
Caution: Rapid addition may cause the peptide to precipitate.
-
-
Final Preparation and Storage:
-
After dilution, continue to vortex the solution for a few minutes to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation or turbidity. If present, the solubility limit may have been exceeded.
-
It is highly recommended to use the solution immediately. If short-term storage is necessary, store on ice and use within the same day. Avoid repeated freeze-thaw cycles.
-
Protocol 2: High-Performance Size Exclusion Chromatography (HP-SEC) for Dimer and Aggregate Analysis
This protocol outlines a method to analyze the presence of oxytocin monomers, dimers, and larger aggregates.[11]
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of an appropriate buffer system. A common mobile phase is 30% acetonitrile in 0.04 M formic acid.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to the desired concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A suitable size-exclusion column (e.g., TSKgel G2000SWxl).
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
-
Detection: UV detection at 220 nm and/or 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. Larger species (aggregates) will elute first, followed by the dimer, and then the monomer.
-
The peak area can be used to quantify the relative amounts of each species.
-
Visualizations
Caption: Oxytocin Receptor Signaling Pathway.
References
- 1. usp-pqm.org [usp-pqm.org]
- 2. researchgate.net [researchgate.net]
- 3. The formation of oxytocin dimers is suppressed by the zinc-aspartate-oxytocin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Syntheses and biological activities of parallel and antiparallel homo and hetero bis-cystine dimers of oxytocin and deamino-oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocat.com [biocat.com]
- 9. lifetein.com [lifetein.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing storage conditions for long-term stability of oxytocin dimers
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the storage conditions of oxytocin to ensure its long-term stability and minimize the formation of dimers and other degradation products.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the storage and analysis of oxytocin solutions.
Q1: My oxytocin solution is degrading much faster than expected. What are the most likely causes?
A1: Rapid degradation of oxytocin is typically linked to suboptimal storage conditions. The most critical factors are pH and temperature.[1][2]
-
pH: The optimal pH for oxytocin stability is approximately 4.5.[1][3] Degradation occurs significantly faster at neutral (pH 7.0) and alkaline (pH 9.0) conditions.[1][4] Even at acidic pH, values around 2.0 can lead to degradation via deamidation.[1] Ensure your buffer system is robust enough to maintain the pH within the optimal range of 3.0 to 5.0.[2][5]
-
Temperature: Oxytocin should be stored under refrigeration at 2-8°C for long-term stability.[2][5] Storing at room temperature or higher (e.g., 30°C or 40°C) will accelerate degradation significantly.[5][6]
-
Concentration: At pH levels of 4.5 and above, higher concentrations of oxytocin can increase the rate of degradation and aggregation.[1]
Q2: I am observing unexpected peaks in my RP-HPLC chromatogram when analyzing an aged oxytocin sample. What could they be?
A2: These peaks likely represent oxytocin degradation products. Depending on the storage pH, these can include:
-
Dimers (Disulfide- and Dityrosine-linked): Commonly formed at pH 4.5, 7.0, and 9.0.[1][3] You may even see different peaks corresponding to parallel and antiparallel dimer alignments.[4]
-
Deamidation Products: Prevalent at acidic pH (e.g., 2.0) and also observed at alkaline pH (9.0).[1][3]
-
Tri- and Tetrasulfide-containing Monomers: Can form at pH 4.5 and higher.[1]
-
Larger Aggregates: Also observed as a degradation pathway.[1]
To confirm the identity of these peaks, analysis by mass spectrometry (ESI-MS/MS) is recommended.[1][3]
Q3: How can I proactively minimize the formation of oxytocin dimers in my formulation?
A3: Minimizing dimer formation involves controlling the chemical environment:
-
Maintain Optimal pH: Store the formulation at a pH of 4.5, which is the most stable pH for oxytocin.[1]
-
Control Temperature: Adhere strictly to refrigerated storage (2-8°C).[2]
-
Use Stabilizing Excipients: The addition of certain divalent metal ions, particularly zinc (Zn²⁺) in an aspartate buffer, has been shown to be highly effective at suppressing the formation of peptide dimers.[7] The excipient chlorobutanol has also been noted to have a stabilizing effect.[8]
Q4: Do oxytocin dimers have biological activity? Should I be concerned about them?
A4: Yes, but their activity is significantly reduced. Studies have shown that both parallel and antiparallel oxytocin dimers possess biological activity that is only 0.2% to 6% of that of the oxytocin monomer.[9][10][11] The current hypothesis is that this low level of activity may result from the slow reversion of the dimer back to the active monomer under testing conditions.[9] While their activity is low, their presence signifies degradation and a loss of potency in the product, which is a primary concern.
Q5: My stability study results are inconsistent between batches. What should I troubleshoot?
A5: Inconsistency often points to variability in preparation or storage.
-
Verify Formulation pH: Check the final pH of each batch immediately after preparation. Small deviations can lead to different degradation profiles.
-
Monitor Storage Conditions: Use data loggers to ensure that storage temperatures do not fluctuate outside the intended range (e.g., 2-8°C).[2] Even short excursions to higher temperatures can impact stability.[5]
-
Standardize Reconstitution: If working from lyophilized powder, ensure the reconstitution protocol is consistent. Use sterile, pyrogen-free water or a recommended bacteriostatic water and avoid vigorous shaking.[12]
-
Analytical Method Validation: Ensure your analytical method (e.g., HPLC) is validated and stability-indicating, capable of separating the intact peptide from all significant degradation products.
Data on Oxytocin Stability
The following tables summarize quantitative data on the factors affecting oxytocin degradation and dimer formation.
Table 1: Effect of pH and Temperature on Oxytocin Half-Life (t½) (Data derived from an accelerated stability study of 0.1 mg/mL oxytocin in 50 mM phosphate buffer)[1]
| Temperature | pH 2.0 (t½ in days) | pH 4.5 (t½ in days) | pH 7.0 (t½ in days) | pH 9.0 (t½ in days) |
| 40°C | 22.4 | 123.8 | 21.7 | 4.9 |
| 55°C | 5.3 | 25.7 | 4.3 | 0.9 |
| 70°C | 1.1 | 1.8 | 0.8 | 0.2 |
| 80°C | 0.4 | 0.7 | 0.2 | 0.1 |
Table 2: Primary Degradation Pathways of Oxytocin as a Function of pH [1][3]
| pH Value | Primary Degradation Mechanism(s) |
| 2.0 | Deamidation (at Gln⁴, Asn⁵, and Gly⁹-NH₂) |
| 4.5 | Dimer formation (disulfide & dityrosine-linked), Tri-/tetrasulfide formation, Aggregation |
| 7.0 | Dimer formation (disulfide & dityrosine-linked), Tri-/tetrasulfide formation, Aggregation |
| 9.0 | Dimer formation, Deamidation, Tri-/tetrasulfide formation, Aggregation |
Experimental Protocols
Protocol: Accelerated Stability Study of Oxytocin Formulations
This protocol outlines a method for assessing the stability of oxytocin under forced degradation conditions to predict its long-term stability.[1][3]
1. Materials and Reagents:
-
Oxytocin acetate powder
-
Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Acids/bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Water for Injection (WFI) or equivalent high-purity water
-
Type I glass vials
-
RP-HPLC system with UV detector
-
ESI-MS/MS system for peak identification
2. Sample Preparation:
-
Prepare a 50 mM phosphate buffer solution.
-
Divide the buffer into four aliquots and adjust the pH of each to 2.0, 4.5, 7.0, and 9.0, respectively.
-
Dissolve oxytocin acetate powder in each of the prepared buffers to a final concentration of 0.1 mg/mL.
-
Aseptically filter the solutions and dispense them into Type I glass vials.
3. Stress Conditions:
-
Place sets of vials for each pH formulation into controlled temperature chambers or water baths set at 40°C, 55°C, 70°C, and 80°C.
-
Designate a set of control samples to be stored at the recommended long-term storage condition (e.g., 2-8°C).
-
Establish a sampling schedule. For higher temperatures, sampling will be more frequent (e.g., daily or every few days). For lower temperatures, sampling can be less frequent (e.g., weekly).
4. Analytical Procedure (RP-HPLC):
-
At each time point, withdraw a sample from each temperature/pH condition.
-
Analyze the sample using a validated stability-indicating RP-HPLC method. A typical setup might use a C18 column with detection at 220 nm.[1]
-
The mobile phase often consists of a gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or TFA).[1][13]
-
Quantify the degradation by monitoring the decrease in the peak area of the intact oxytocin peak relative to the initial time point (t=0).
5. Data Analysis:
-
For each condition, plot the natural logarithm of the percentage of remaining oxytocin versus time.
-
Determine the observed degradation rate constant (k_obs) from the slope of the linear fit. Degradation typically follows pseudo-first-order kinetics.[1]
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k_obs.
-
Use the Arrhenius equation to model the temperature dependence of the degradation and predict stability at lower temperatures.[1][3]
6. Identification of Degradation Products:
-
Collect the fractions corresponding to the new peaks observed in the HPLC chromatogram.
-
Analyze these fractions using ESI-MS/MS to determine their mass and fragmentation patterns, allowing for the identification of dimers, deamidated species, and other products.[1]
Visualizations
The following diagrams illustrate key workflows and relationships in oxytocin stability testing.
Caption: Experimental workflow for an accelerated stability study of oxytocin.
Caption: Factors influencing the primary degradation pathways of oxytocin.
References
- 1. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ghsupplychain.org [ghsupplychain.org]
- 3. Towards heat-stable oxytocin formulations: analysis of degradation kinetics and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. usp-pqm.org [usp-pqm.org]
- 6. Temperature stability of oxytocin ampoules labelled for storage at 2°C–8°C and below 25°C: an observational assessment under controlled accelerated and temperature cycling conditions | BMJ Open [bmjopen.bmj.com]
- 7. The formation of oxytocin dimers is suppressed by the zinc-aspartate-oxytocin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Oxytocin Preparations in Malawi and Rwanda: Stabilizing Effect of Chlorobutanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syntheses and biological activities of parallel and antiparallel homo and hetero bis-cystine dimers of oxytocin and deamino-oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. peptideslabuk.com [peptideslabuk.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Oxytocin Monomer versus Dimer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of the oxytocin monomer versus its dimeric form. The information presented herein is supported by experimental data to aid researchers and professionals in the fields of pharmacology and drug development in understanding the functional differences between these two molecular entities.
Introduction
Oxytocin, a nonapeptide hormone, is renowned for its pivotal role in social bonding, uterine contractions, and lactation. It exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). While oxytocin primarily exists and functions as a monomer, the formation of disulfide-bridged dimers can occur. These dimers, where two oxytocin molecules are covalently linked, have been synthesized and studied to understand their biological relevance and potential therapeutic applications. There is also growing evidence that the oxytocin receptor itself can form dimers and higher-order oligomers, adding another layer of complexity to the signaling process.[1][2] This guide focuses on comparing the biological activity of the oxytocin ligand in its monomeric and dimeric states.
Oxytocin Signaling Pathway
The binding of oxytocin to its receptor predominantly activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event for smooth muscle contraction. In addition to this primary pathway, the oxytocin receptor can also couple to other G proteins and activate downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) and RhoA/Rho kinase pathways.[3][4]
Comparative Biological Activity
Experimental evidence suggests that dimeric forms of oxytocin generally exhibit significantly lower biological activity compared to the monomeric form. The activity of these dimers appears to be highly dependent on the specific isomer (parallel vs. antiparallel) and the assay being performed.
| Parameter | Oxytocin Monomer | Oxytocin Dimer | Reference |
| Receptor Binding Affinity | High (Kd in the low nM range) | Significantly lower | [5] |
| In Vitro Uterotonic Activity | High Potency | 0.2% to 6% of monomer activity | [5] |
| In Vivo Activity | Potent | Reduced and in some cases protracted | [5] |
It has been hypothesized that the observed activity of oxytocin dimers may be due to their slow reversion to the monomeric form under experimental conditions.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of oxytocin monomer and dimer activity are provided below.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a ligand for its receptor.
Objective: To quantify the affinity of oxytocin monomer and dimer for the oxytocin receptor.
Methodology:
-
Membrane Preparation: Membranes expressing the oxytocin receptor are prepared from a suitable source, such as CHO-K1 cells stably expressing the human oxytocin receptor or from uterine tissue.
-
Radioligand: A radiolabeled form of oxytocin or a high-affinity antagonist (e.g., [3H]oxytocin) is used.
-
Competitive Binding: A constant concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor (oxytocin monomer or dimer).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 22°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of radioligand binding), which is then used to calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vitro Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate the oxytocin receptor and trigger a downstream signaling event, specifically an increase in intracellular calcium concentration.
Objective: To determine the potency (EC50) of oxytocin monomer and dimer in stimulating calcium release.
Methodology:
-
Cell Culture: Cells expressing the oxytocin receptor (e.g., CHO-K1/OXTR or human myometrial cells) are cultured in a multi-well plate.[6]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits a change in fluorescence intensity upon binding to calcium.[7]
-
Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of the test compound (oxytocin monomer or dimer) are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time to detect changes in intracellular calcium levels.
-
Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) is calculated.
Isolated Rat Uterus Contraction Assay (Uterotonic Assay)
This ex vivo assay measures the ability of a compound to induce contractions in uterine smooth muscle tissue.[3]
Objective: To assess the functional potency of oxytocin monomer and dimer in inducing uterine contractions.
Methodology:
-
Tissue Preparation: A female rat is pre-treated with estrogen to sensitize the uterus. The uterine horns are then isolated and suspended in an organ bath containing a physiological salt solution (e.g., De Jalon's or Krebs' solution) maintained at 32-37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[5]
-
Tension Recording: One end of the uterine strip is attached to a fixed point, and the other is connected to an isometric force transducer to record contractile activity.
-
Compound Addition: After an equilibration period, cumulative concentrations of the test compound (oxytocin monomer or dimer) are added to the organ bath.
-
Response Measurement: The amplitude and frequency of uterine contractions are recorded.
-
Data Analysis: A dose-response curve is constructed by plotting the contractile response against the compound concentration to determine the EC50.
Conclusion
The available experimental data consistently demonstrate that the oxytocin monomer is significantly more biologically active than its simple disulfide-linked dimeric forms. The reduced activity of the dimers is observed in both receptor binding and functional assays. This suggests that the specific three-dimensional structure of the monomer is crucial for optimal interaction with the oxytocin receptor and the subsequent activation of its signaling pathways. The hypothesis that dimers may act as prodrugs, slowly releasing the active monomer, warrants further investigation. For researchers in drug development, these findings underscore the importance of maintaining the monomeric form of oxytocin-based therapeutics to ensure maximal efficacy.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Chemical syntheses and biological studies on dimeric chimeras of oxytocin and the V(2)-antagonist, d(CH(2))(5)[D-Ile(2), Ile(4)]arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and biological activities of parallel and antiparallel homo and hetero bis-cystine dimers of oxytocin and deamino-oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Oxytocin Dimers: A Comparative Analysis of Receptor Selectivity
A deep dive into the receptor binding and functional activity of parallel and antiparallel oxytocin dimers, providing researchers and drug development professionals with a comprehensive guide to their selectivity for oxytocin and vasopressin receptors.
Oxytocin, a nonapeptide hormone, plays a crucial role in various physiological processes, including social bonding, childbirth, and lactation. Its therapeutic potential has led to extensive research into its analogs, including dimeric forms. This guide provides a comparative analysis of two such forms: the parallel and antiparallel dimers of oxytocin. Their receptor selectivity, binding affinity, and functional activity at the human oxytocin receptor (OTR) and the vasopressin receptors (V1aR, V1bR, and V2R) are examined, supported by experimental data.
Functional Activity at Oxytocin and Vasopressin Receptors
A key study by Di Giglio and colleagues (2021) systematically evaluated the in vitro activity of synthetic parallel and antiparallel oxytocin homodimers.[1] The functional potencies (EC50) and maximum efficacies (Emax) of these dimers were determined using homogeneous time-resolved fluorescence (HTRF) assays. For the OTR, V1aR, and V1bR, which couple to Gq proteins, the IP-One™ HTRF assay was used to measure the accumulation of inositol monophosphate (IP1). For the V2R, which couples to the Gs protein, a cAMP HTRF assay was employed.
The results, summarized in the table below, reveal that both parallel and antiparallel oxytocin homodimers exhibit significantly reduced potency compared to native oxytocin at all four receptors.[1] Notably, no significant difference in selectivity or functional activity was observed between the parallel and antiparallel configurations.[1]
| Compound | OTR | V1aR | V1bR | V2R |
| EC50 (nM) | EC50 (nM) | EC50 (nM) | EC50 (nM) | |
| Oxytocin | 0.5 | 30 | 100 | >1000 |
| Parallel Dimer | 50 | 500 | >1000 | >1000 |
| Antiparallel Dimer | 60 | 600 | >1000 | >1000 |
| Emax (%) | Emax (%) | Emax (%) | Emax (%) | |
| Oxytocin | 100 | 100 | 100 | 100 |
| Parallel Dimer | 100 | 100 | 100 | 100 |
| Antiparallel Dimer | 100 | 100 | 100 | 100 |
Data presented as mean values. Emax is relative to the response induced by the endogenous ligands, oxytocin for OTR and arginine vasopressin (AVP) for V1aR, V1bR, and V2R.
An earlier study by Chen and colleagues (1996) reported that the biological activities of both parallel and antiparallel oxytocin dimers ranged from 0.2% to 6% of that of oxytocin, which is consistent with the more recent and specific data from Di Giglio et al.[2]
Receptor Signaling Pathways
The differential activation of G-protein coupled receptors (GPCRs) by oxytocin and its analogs triggers distinct intracellular signaling cascades. The OTR, V1aR, and V1bR primarily couple to Gq proteins, while the V2R couples to Gs proteins.
Experimental Protocols
The functional activity data presented were obtained using HTRF assays, which are robust and widely used methods for studying GPCR signaling.
IP-One™ HTRF Assay (for OTR, V1aR, V1bR)
This competitive immunoassay measures the accumulation of IP1, a stable metabolite of the Gq signaling pathway.
Principle: In the absence of cellular IP1, an IP1 analog labeled with d2 (acceptor) binds to an anti-IP1 antibody labeled with Europium cryptate (donor), resulting in a high HTRF signal. When cells are stimulated to produce IP1, it competes with the d2-labeled IP1 for antibody binding, leading to a decrease in the HTRF signal. Lithium chloride (LiCl) is used to inhibit the degradation of IP1, allowing for its accumulation and detection.
cAMP HTRF Assay (for V2R)
This assay is a competitive immunoassay to quantify cAMP levels produced upon activation of Gs-coupled receptors.
Principle: Similar to the IP-One assay, this is a competitive assay where cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to an anti-cAMP antibody labeled with Europium cryptate. An increase in intracellular cAMP results in a decrease in the HTRF signal.
Conclusion
The available data indicate that both parallel and antiparallel oxytocin dimers are significantly less potent than monomeric oxytocin at the OTR and the vasopressin receptors V1aR, V1bR, and V2R.[1] There appears to be no significant difference in receptor selectivity or functional efficacy between the two dimeric forms.[1] These findings suggest that the dimerization of oxytocin, regardless of the orientation, hinders its ability to effectively bind to and activate these receptors. Further research, including detailed binding affinity studies, would provide a more complete understanding of the structure-activity relationships of these oxytocin dimers.
References
A Comparative Analysis of Oxytocin and Vasopressin Dimers for Researchers
A deep dive into the pharmacological profiles of dimeric oxytocin and vasopressin, offering a comparative analysis of their receptor binding affinities, functional activities, and the experimental methodologies used for their evaluation. This guide is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and endocrinology.
Introduction: Structure and Function of Oxytocin and Vasopressin
Oxytocin and vasopressin are structurally similar nonapeptide hormones synthesized in the hypothalamus.[1] They differ by only two amino acids at positions 3 and 8.[2] Despite their structural homology, they exhibit distinct physiological roles. Oxytocin is primarily associated with uterine contractions, lactation, and social bonding.[3][4] Vasopressin plays a crucial role in regulating water balance, blood pressure, and has also been implicated in social behaviors.[1][5]
These neuropeptides exert their effects by binding to specific G protein-coupled receptors (GPCRs).[2] Oxytocin has one primary receptor, the oxytocin receptor (OTR).[2] Vasopressin has three main receptor subtypes: V1a, V1b, and V2.[5][6] There is a degree of cross-reactivity, with each peptide capable of binding to the other's receptors, albeit with different affinities.[2]
Recently, the dimerization of these neuropeptides has emerged as a strategy to modulate their pharmacological properties, offering the potential for novel therapeutic agents with altered potency, selectivity, and duration of action.[7] This guide provides a comparative analysis of oxytocin and vasopressin dimers based on available experimental data.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the functional activity (EC50 values) of various oxytocin and vasopressin homo- and heterodimers at their respective receptors. The data is derived from a key study by Dekan et al. (2021), which systematically synthesized and characterized these dimers.[7]
Data Presentation: Functional Activity of Oxytocin and Vasopressin Dimers
| Dimer | Receptor | EC50 (nM) | Emax (%) |
| Oxytocin (OT) | OTR | 1.3 | 100 |
| V1aR | 18 | 100 | |
| V1bR | 5.3 | 100 | |
| V2R | 20 | 100 | |
| (OT)2 parallel | OTR | 16 | 100 |
| V1aR | >1000 | - | |
| V1bR | 126 | 100 | |
| V2R | 134 | 100 | |
| (OT)2 antiparallel | OTR | 14 | 100 |
| V1aR | >1000 | - | |
| V1bR | 133 | 100 | |
| V2R | 114 | 100 | |
| Vasopressin (VP) | V1aR | 1.1 | 100 |
| V1bR | 0.4 | 100 | |
| V2R | 0.3 | 100 | |
| OTR | 2.1 | 100 | |
| (VP)2 parallel | OTR | 5.3 | 100 |
| V1aR | 3.5 | 100 | |
| V1bR | 1.1 | 100 | |
| V2R | 0.8 | 100 | |
| (VP)2 antiparallel | OTR | 5.2 | 100 |
| V1aR | 4.3 | 100 | |
| V1bR | 1.2 | 100 | |
| V2R | 0.8 | 100 | |
| (OT-VP) parallel | OTR | 13 | 100 |
| V1aR | 20 | 100 | |
| V1bR | 2.1 | 100 | |
| V2R | 3.2 | 100 | |
| (OT-VP) antiparallel | OTR | 11 | 100 |
| V1aR | 25 | 100 | |
| V1bR | 2.5 | 100 | |
| V2R | 3.5 | 100 |
EC50: Half maximal effective concentration. Emax: Maximum effect. Data extracted from Dekan et al., 2021.[7]
Signaling Pathways
Oxytocin and vasopressin receptors belong to the class A family of GPCRs and signal through various G proteins to elicit downstream cellular responses.
Oxytocin Receptor (OTR) Signaling
The OTR primarily couples to Gαq/11 proteins.[3][8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The OTR can also couple to Gαi, leading to the inhibition of adenylyl cyclase.
Caption: Oxytocin Receptor Signaling Pathway.
Vasopressin Receptor Signaling
Vasopressin receptors exhibit more diverse signaling profiles. V1a and V1b receptors, like OTR, primarily couple to Gαq/11, leading to the activation of the PLC-IP3-DAG pathway.[5][9] In contrast, the V2 receptor predominantly couples to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[10]
Caption: Vasopressin Receptor Signaling Pathways.
Experimental Protocols
The characterization of oxytocin and vasopressin dimers relies on a combination of synthesis and pharmacological assays.
Synthesis of Peptide Dimers
The synthesis of parallel and antiparallel dimers of oxytocin and vasopressin is a multi-step process typically involving solid-phase peptide synthesis (SPPS) followed by regioselective disulfide bond formation.
Caption: General Workflow for Peptide Dimer Synthesis.
Detailed Method for Dimer Synthesis:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide chains of oxytocin and vasopressin are synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Cysteine residues that will form the disulfide bridges are protected with orthogonal protecting groups to allow for selective deprotection and bond formation.
-
Cleavage and Deprotection: The synthesized peptides are cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification of Monomers: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Regioselective Disulfide Bond Formation:
-
For Homodimers (Parallel and Antiparallel): Controlled oxidation of the cysteine residues is performed to form the intramolecular and intermolecular disulfide bonds. The orientation (parallel vs. antiparallel) is controlled by the specific protection/deprotection strategy and the reaction conditions.
-
For Heterodimers: Two different peptide monomers are reacted under conditions that favor the formation of a disulfide bond between them.
-
-
Purification of Dimers: The final dimeric products are purified by RP-HPLC to isolate the desired compound from any remaining monomers or side products.
-
Characterization: The identity and purity of the dimers are confirmed by mass spectrometry and analytical RP-HPLC.
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay is used to quantify the activation of Gq-coupled receptors (OTR, V1aR, and V1bR). The assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade. A commonly used method is the IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay.
IP-One HTRF Assay Protocol:
-
Cell Culture: HEK293 cells stably expressing the human OTR, V1aR, or V1bR are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Ligand Stimulation: The cell culture medium is replaced with a stimulation buffer containing a range of concentrations of the oxytocin or vasopressin dimer. The cells are then incubated to allow for receptor activation and IP1 accumulation.
-
Lysis and Detection: The cells are lysed, and the HTRF detection reagents (an anti-IP1 antibody labeled with a donor fluorophore and an IP1 analog labeled with an acceptor fluorophore) are added.
-
Signal Measurement: The plate is read on an HTRF-compatible plate reader. In the absence of cellular IP1, the antibody-acceptor complex generates a high FRET signal. IP1 produced by the cells competes with the labeled IP1 analog for antibody binding, leading to a decrease in the FRET signal.
-
Data Analysis: The HTRF ratio is calculated, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values for each dimer.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) of the dimers for their receptors. These assays measure the ability of the unlabeled dimer to compete with a radiolabeled ligand for binding to the receptor.
Competitive Radioligand Binding Assay Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the receptor of interest (OTR, V1aR, V1bR, or V2R).
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-vasopressin or a selective radiolabeled antagonist) and increasing concentrations of the unlabeled oxytocin or vasopressin dimer.
-
Incubation: The plate is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the dimer that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The dimerization of oxytocin and vasopressin represents a promising avenue for the development of novel therapeutic agents with tailored pharmacological profiles. The comparative data presented in this guide highlight how dimerization can significantly alter the potency and selectivity of these neuropeptides. The detailed experimental protocols provide a foundation for researchers to further explore the structure-activity relationships of these and other peptide dimers. Future studies are warranted to investigate the in vivo efficacy and pharmacokinetic properties of these promising compounds.
References
- 1. rsc.org [rsc.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Nature-inspired dimerization as a strategy to modulate neuropeptide pharmacology exemplified with vasopressin and oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Syntheses and biological activities of parallel and antiparallel homo and hetero bis-cystine dimers of oxytocin and deamino-oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Nature-inspired dimerization as a strategy to modulate neuropeptide pharmacology exemplified with vasopressin and oxytocin - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05501H [pubs.rsc.org]
Unveiling the Oxytocin Dimer: A Comparative Guide to Structural Validation
For researchers, scientists, and drug development professionals, understanding the aggregation state of therapeutic peptides like oxytocin is paramount for ensuring efficacy and safety. Dimerization, the process of two identical molecules binding together, can significantly alter the biological activity and pharmacokinetic properties of a peptide. This guide provides a comparative analysis of Circular Dichroism (CD) spectroscopy and alternative biophysical techniques for the validation of oxytocin dimer structure, supported by experimental data and detailed protocols.
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of peptides and proteins in solution. Changes in the CD spectrum can provide valuable insights into conformational changes that occur upon dimerization. This guide will delve into the application of CD spectroscopy for validating oxytocin dimer structure and compare its performance with other orthogonal methods such as Size-Exclusion Chromatography (SEC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Performance Comparison: Validating Oxytocin Dimerization
The choice of analytical technique for validating oxytocin dimerization depends on the specific information required, the sample availability, and the experimental throughput needed. While CD spectroscopy provides crucial information on secondary structure, a comprehensive validation often necessitates a multi-pronged approach employing complementary techniques.
| Technique | Principle | Information Provided | Throughput | Sample Requirement | Key Advantages | Limitations |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Secondary structure content (α-helix, β-sheet, random coil) and conformational changes. | High | Low (µg to mg) | Provides information on conformational changes upon dimerization; non-destructive. | Indirect method for determining oligomeric state; requires confirmation by other techniques. |
| Size-Exclusion Chromatography (SEC) | Separation of molecules based on their hydrodynamic radius as they pass through a porous column. | Oligomeric state and purity. | High | Low (µg to mg) | Direct determination of size and oligomeric state; can be coupled with other detectors (e.g., MALS). | Can be affected by non-specific interactions with the column matrix; resolution may be limited. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Precise molecular weight of monomers and dimers, confirming the presence of dimers. | High | Very Low (ng to µg) | High sensitivity and accuracy in mass determination; can identify different oligomeric species. | Can sometimes disrupt non-covalent dimers depending on the ionization method. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. | High-resolution 3D structure, identification of dimer interface, and dynamics of dimerization. | Low | High (mg) | Provides detailed atomic-level structural information of the dimer. | Requires high sample concentrations and isotopic labeling for larger molecules; complex data analysis. |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible data. Below are representative protocols for the key techniques discussed.
Circular Dichroism (CD) Spectroscopy of Oxytocin
This protocol outlines the general steps for acquiring far-UV CD spectra to monitor conformational changes associated with oxytocin dimerization.
-
Sample Preparation:
-
Prepare a stock solution of oxytocin in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Determine the precise concentration of the oxytocin stock solution using a reliable method such as UV absorbance at 280 nm or amino acid analysis.
-
Prepare samples of monomeric and potentially dimeric oxytocin. Dimer formation can be induced by various factors including high concentration, elevated temperature, or the presence of certain metal ions like Cu(II)[1][2].
-
Dilute the samples to a final concentration of 0.1-0.2 mg/mL in the CD buffer.
-
-
Instrument Setup:
-
Use a calibrated CD spectropolarimeter.
-
Purge the instrument with nitrogen gas to reduce oxygen levels, which absorb in the far-UV region.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans to improve signal-to-noise ratio.
-
-
Use a quartz cuvette with a path length of 1 mm.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the oxytocin samples.
-
Subtract the buffer baseline from the sample spectra.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula: MRE = (Observed Ellipticity [mdeg]) / (10 * n * c * l) where n is the number of amino acid residues (9 for oxytocin), c is the molar concentration, and l is the path length in cm.
-
Analyze the MRE spectra to estimate the secondary structure content using deconvolution algorithms (e.g., CONTIN, SELCON3, CDSSTR). A significant change in the MRE values, particularly in the regions characteristic of β-sheets or α-helices, upon dimerization would indicate a conformational change. For instance, the far-UV CD spectrum of monomeric oxytocin in the absence of metals typically shows a positive band around 225 nm and a minimum around 196 nm[1]. Dimerization may lead to shifts in these peaks and changes in their intensities.
-
Alternative Validation Techniques: Experimental Outlines
-
Size-Exclusion Chromatography (SEC): A solution of oxytocin is injected into an SEC column packed with a porous stationary phase. Larger molecules (dimers) will elute earlier than smaller molecules (monomers). The elution profile is monitored by UV absorbance at 214 or 280 nm. The presence of a peak with a shorter retention time compared to the monomeric oxytocin standard would indicate the presence of a dimer.
-
Mass Spectrometry (MS): For non-covalent dimers, native mass spectrometry is employed. The oxytocin sample is introduced into the mass spectrometer using a gentle ionization technique like nano-electrospray ionization (nESI) from a non-denaturing buffer solution (e.g., ammonium acetate). The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio of both the monomeric and dimeric species, providing direct evidence for the existence of the dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the three-dimensional structure of the oxytocin dimer, two-dimensional NMR experiments such as COSY, TOCSY, and NOESY are performed on an isotopically labeled (¹³C, ¹⁵N) sample of the dimer. Distance restraints derived from NOE cross-peaks are then used in computational software to calculate the 3D structure of the dimer, revealing the specific amino acid residues involved in the dimer interface.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful validation.
Figure 1. Experimental workflow for the validation of oxytocin dimer structure.
References
Navigating the Specificity Challenge: A Comparative Guide to Antibody Cross-Reactivity with Oxytocin Monomer and Dimer
For researchers, scientists, and drug development professionals, the accurate detection and quantification of oxytocin is paramount. However, the potential for oxytocin to form dimeric structures introduces a critical and often overlooked variable in immunoassay specificity. This guide provides a comprehensive comparison of what is known about antibody cross-reactivity with oxytocin monomer and dimer, supported by experimental data and detailed protocols to empower researchers in validating their own assays.
Executive Summary
The specificity of anti-oxytocin antibodies is a cornerstone of reliable research in areas ranging from social behavior to therapeutic development. While cross-reactivity with vasopressin is a well-documented concern, the potential for antibodies to differentially recognize oxytocin monomers versus dimers remains largely uncharacterized in commercially available assays. This guide synthesizes the limited available data, highlights the significant knowledge gap, and provides detailed experimental workflows for researchers to quantitatively assess the cross-reactivity of their own antibodies. A clear understanding of an antibody's binding characteristics to both forms of oxytocin is essential for the accurate interpretation of immunoassay data and for advancing our understanding of oxytocin's complex biology.
Introduction to Oxytocin Monomers and Dimers
Oxytocin is a nonapeptide hormone and neurotransmitter with a single intramolecular disulfide bond. Under certain conditions, two oxytocin molecules can become linked through intermolecular disulfide bonds, forming parallel or antiparallel dimers. While the physiological relevance of these dimers in vivo is not yet well-established, their existence, particularly in synthetic preparations and potentially in biological samples, raises important questions about immunoassay accuracy. Studies on synthetic oxytocin dimers have shown that they possess significantly lower biological activity at the oxytocin receptor compared to the monomeric form, with reported activities ranging from as low as 0.2% to 6% of the monomer.[1] This suggests that the dimeric form may not be a significant agonist at the receptor, but its potential to interfere with immunoassays remains a critical consideration.
Comparative Analysis of Antibody Specificity: A Knowledge Gap
A thorough review of the current literature reveals a significant lack of direct, quantitative data comparing the binding affinity of commercially available or research-grade antibodies to oxytocin monomer versus dimer. Most antibody characterization studies focus on:
-
Cross-reactivity with vasopressin: Due to the high structural similarity between oxytocin and vasopressin (differing by only two amino acids), most manufacturers provide data on the percentage of cross-reactivity with vasopressin.
-
General immunoassay validation: Studies often validate immunoassays by assessing parallelism, spike and recovery, and comparison with other methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, these validations typically use monomeric oxytocin standards and do not test for interference from potential dimeric forms.
This absence of specific data on monomer versus dimer cross-reactivity means that researchers may be unknowingly detecting or being influenced by the presence of oxytocin dimers in their samples, potentially leading to inaccurate quantification.
Proposed Experimental Workflow for Assessing Cross-Reactivity
To address this critical knowledge gap, we propose a comprehensive experimental workflow to determine the cross-reactivity of an anti-oxytocin antibody with the monomeric and dimeric forms of the peptide.
Quantitative Data Presentation
The primary output of the proposed experimental workflow will be quantitative data on the binding of a given antibody to oxytocin monomer and dimer. This data should be summarized for clear comparison.
Table 1: Competitive ELISA Data
| Analyte | IC50 (nM) | % Cross-Reactivity |
| Oxytocin Monomer | Value | 100% |
| Oxytocin Dimer | Value | Calculated Value |
% Cross-Reactivity = (IC50 of Monomer / IC50 of Dimer) x 100
Table 2: Surface Plasmon Resonance (SPR) Data
| Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Equilibrium Dissociation Constant (KD) (M) |
| Oxytocin Monomer | Value | Value | Value |
| Oxytocin Dimer | Value | Value | Value |
Detailed Experimental Protocols
Synthesis and Purification of Oxytocin Dimers
The synthesis of parallel and antiparallel oxytocin dimers can be achieved through solid-phase peptide synthesis with orthogonal cysteine-protecting groups, followed by sequential, directed disulfide bond formation.
-
Solid-Phase Synthesis: The linear peptide sequence of oxytocin is synthesized on a resin support using Fmoc chemistry. Cysteine residues that will form the intermolecular disulfide bonds are protected with a different protecting group than those forming the intramolecular bond.
-
Intramolecular Cyclization: The protecting groups for the intramolecular disulfide bond are selectively removed, and the cyclization is performed on the resin.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the remaining protecting groups, except for those on the cysteines intended for dimerization, are removed.
-
Dimerization: The purified, cyclized monomers are then subjected to conditions that facilitate the formation of the intermolecular disulfide bonds to form the dimer.
-
Purification: The resulting mixture of monomer and dimer is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified monomer and dimer are characterized by mass spectrometry to confirm their identity and purity.
Competitive ELISA Protocol
This protocol is designed to determine the concentration of oxytocin monomer or dimer that is required to inhibit the binding of a fixed amount of labeled oxytocin to the antibody by 50% (IC50).
-
Coating: A 96-well microplate is coated with an anti-species-IgG antibody (e.g., anti-rabbit IgG if the primary oxytocin antibody is from a rabbit).
-
Blocking: The plate is blocked with a suitable blocking buffer (e.g., BSA or non-fat milk in PBS) to prevent non-specific binding.
-
Competition Reaction:
-
A fixed, limiting concentration of the primary anti-oxytocin antibody is added to each well.
-
A standard curve is prepared for both oxytocin monomer and oxytocin dimer with a range of concentrations.
-
A fixed concentration of labeled oxytocin (e.g., biotinylated or HRP-conjugated oxytocin) is added to each well.
-
The plate is incubated to allow for competitive binding.
-
-
Detection:
-
If a biotinylated tracer is used, a streptavidin-HRP conjugate is added.
-
A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
-
Data Analysis: The absorbance is read at the appropriate wavelength. The IC50 values for the monomer and dimer are calculated from their respective standard curves. The percent cross-reactivity is then calculated as shown in the caption for Table 1.
Surface Plasmon Resonance (SPR) Protocol
SPR provides real-time, label-free analysis of binding kinetics and affinity.
-
Immobilization: The anti-oxytocin antibody is immobilized on a sensor chip surface.
-
Binding Analysis:
-
A series of concentrations of oxytocin monomer are injected over the sensor surface, and the association and dissociation are monitored in real-time.
-
The sensor surface is regenerated to remove the bound monomer.
-
The same series of concentrations of oxytocin dimer are then injected over the surface, and the binding is monitored.
-
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for both the monomer and the dimer.
Signaling Pathways and Logical Relationships
The interaction of oxytocin with its G protein-coupled receptor (GPCR) initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Given the significantly lower biological activity of oxytocin dimers, it is hypothesized that they have a much lower binding affinity for the oxytocin receptor. However, without direct binding studies, the precise interaction remains unclear.
Conclusion and Recommendations
The potential for cross-reactivity of anti-oxytocin antibodies with oxytocin dimers is a significant and under-investigated area. Researchers relying on immunoassays for the quantification of oxytocin should be aware of this potential source of error.
We strongly recommend that researchers:
-
Validate their specific antibody lot: Do not assume that manufacturer-provided data is sufficient. Perform in-house validation to assess cross-reactivity with oxytocin dimer if its presence is suspected in your samples.
-
Utilize orthogonal methods: When possible, confirm immunoassay results with a more specific method like LC-MS/MS, which can distinguish between the monomer and dimer based on their mass-to-charge ratio.
-
Advocate for better characterization: Encourage antibody manufacturers to provide more comprehensive characterization data, including cross-reactivity with potential peptide variants like dimers.
By implementing these recommendations and utilizing the experimental protocols outlined in this guide, the scientific community can move towards more accurate and reliable measurement of oxytocin, ultimately leading to a more precise understanding of its role in health and disease.
References
In vivo potency comparison of oxytocin antiparallel dimer and carbetocin
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of uterotonic agents, the quest for compounds with optimized potency, duration of action, and safety profiles is ongoing. This guide provides a detailed, data-driven comparison of the in vivo potency of two synthetic oxytocin analogues: the oxytocin antiparallel dimer and the well-established drug, carbetocin. While carbetocin is a widely used agent for the prevention of postpartum hemorrhage (PPH), the this compound is a research compound with significantly different properties. This document aims to objectively present the available experimental data to inform research and development efforts.
Executive Summary
Carbetocin, a long-acting analogue of oxytocin, demonstrates potent and sustained uterotonic effects, making it a cornerstone in the management of PPH. In stark contrast, the this compound, a synthetic covalent dimer of the native hormone, exhibits markedly lower biological activity. The available preclinical data suggests that the in vivo potency of the this compound is several orders of magnitude lower than that of monomeric oxytocin, and consequently, substantially inferior to carbetocin. The limited activity of the dimer is hypothesized to arise from its slow degradation back to the active monomeric form.
Quantitative Data Comparison
The following tables provide a structured summary of the quantitative data available for both compounds, facilitating a clear comparison of their pharmacological profiles.
Table 1: Comparative Pharmacodynamics and In Vitro Potency
| Parameter | This compound | Carbetocin | Reference: Oxytocin (Monomer) |
| Receptor Binding | Binds to oxytocin receptors, though specific affinity data is limited. | Binds selectively to oxytocin receptors.[1] | High-affinity binding to oxytocin receptors. |
| In Vitro Potency | 10 to 100-fold lower potency than monomeric oxytocin.[2] | Potent agonist activity. | Standard for uterotonic activity. |
| EC50 (Uterine Contraction) | Not well-documented in comparative studies. | Approximately 10-fold higher than oxytocin (48.0 ± 8.20 nM).[3] | 5.62 ± 1.22 nM.[3] |
| Maximal Contractile Effect | Not well-documented in comparative studies. | Approximately 50% of the maximal effect of oxytocin (2.70 ± 0.12 g).[3] | 5.22 ± 0.26 g.[3] |
Table 2: Comparative Pharmacokinetics and In Vivo Activity
| Parameter | This compound | Carbetocin | Reference: Oxytocin (Monomer) |
| In Vivo Biological Activity | 0.2% to 6% of the activity of monomeric oxytocin.[1][4][5] | A single 100 µg dose is comparable to a 14-16 hour intravenous infusion of oxytocin.[1] | Short-acting uterotonic agent. |
| Pharmacological Half-life | Not extensively studied. | Approximately 40 minutes (4-10 times longer than oxytocin).[1][6] | 4-10 minutes.[7] |
| Clinical Use | For research purposes only; not used clinically. | Prevention of uterine atony and PPH following cesarean section and vaginal delivery.[1][4][5][6] | Prevention and treatment of PPH.[8] |
Experimental Protocols
While no studies directly comparing the this compound and carbetocin were identified, the following methodologies represent standard protocols for evaluating the in vivo and in vitro uterotonic activity of such compounds.
In Vitro Uterine Contraction Assay
-
Tissue Preparation: Myometrial tissue strips are isolated from pregnant rats or from human biopsies (with appropriate ethical consent) and mounted in an organ bath. The bath contains a physiological salt solution (e.g., Krebs-Henseleit) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Experimental Procedure: Following an equilibration period, cumulative concentration-response curves are established by the stepwise addition of the test compounds (this compound, carbetocin) and a reference standard (oxytocin).
-
Data Acquisition: The isometric tension of the myometrial strips is recorded using a force-displacement transducer. Key parameters such as the EC₅₀ (half-maximal effective concentration) and the maximal contractile response (Eₘₐₓ) are calculated from the concentration-response curves.
In Vivo Uterotonic Potency in Anesthetized Rats
-
Animal Model: Anesthetized, lactating female rats are typically used for this assay.
-
Surgical Procedure: A catheter is inserted into a jugular vein for intravenous administration of the compounds. The uterine horn is exposed, and a suture is attached to a force transducer to record uterine contractions.
-
Drug Administration: The test compounds are administered intravenously in a dose-escalating manner.
-
Data Analysis: The frequency, amplitude, and duration of uterine contractions are recorded and analyzed to determine the dose-response relationship and the duration of action for each compound.
Visualizing the Mechanisms: Signaling Pathways and Experimental Design
Oxytocin Receptor Signaling Cascade
Both carbetocin and the active monomer of oxytocin mediate their effects by binding to the oxytocin receptor, a G-protein coupled receptor (GPCR). This interaction triggers a downstream signaling cascade that culminates in the contraction of myometrial smooth muscle cells.
Caption: Simplified oxytocin receptor signaling pathway.
Conceptual Workflow for In Vivo Comparative Study
The following diagram outlines a logical workflow for conducting a head-to-head in vivo comparison of two uterotonic agents.
Caption: Workflow for in vivo potency comparison.
References
- 1. Syntheses and biological activities of parallel and antiparallel homo and hetero bis-cystine dimers of oxytocin and deamino-oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nature-inspired dimerization as a strategy to modulate neuropeptide pharmacology exemplified with vasopressin and oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemical syntheses and biological studies on dimeric chimeras of oxytocin and the V(2)-antagonist, d(CH(2))(5)[D-Ile(2), Ile(4)]arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Oxytocin parallel dimer | TargetMol [targetmol.com]
A Comparative Guide to the Structural Differences Between Oxytocin Parallel and Antiparallel Dimers
For Researchers, Scientists, and Drug Development Professionals
Oxytocin, a nonapeptide hormone, is renowned for its role in social bonding, childbirth, and lactation. While typically studied as a monomer, oxytocin can also form dimeric structures, which have been shown to possess unique pharmacological properties. Understanding the structural nuances between the parallel and antiparallel configurations of oxytocin dimers is crucial for the development of novel therapeutics with modulated activity and stability. This guide provides an objective comparison of these two dimeric forms, supported by experimental data and detailed methodologies.
Structural Orientation and Energetics
Oxytocin dimers are formed through the establishment of a disulfide bond between the cysteine residues of two oxytocin monomers. The orientation of the two peptide chains relative to each other defines whether the dimer is parallel or antiparallel.
-
Parallel Dimer: The two oxytocin monomers are aligned in the same direction (N-terminus to C-terminus).
-
Antiparallel Dimer: The two oxytocin monomers are aligned in opposite directions.
Computational modeling and energy calculations suggest that the antiparallel orientation is energetically more favorable. In silico modeling of a related neuropeptide, dVDAVP, which spontaneously forms dimers, showed a considerably lower conformational energy for the antiparallel homodimer (-4501 kJ mol⁻¹) compared to the parallel dimer (-2364 kJ mol⁻¹)[1]. This suggests that the antiparallel formation is a more spontaneous and stable process[1].
dot
Caption: Energetic favorability of oxytocin dimer conformations.
Pharmacological Activity
The orientation of the oxytocin dimers has been shown to have little impact on their overall activity at various receptors, though potencies can be reduced compared to the monomeric form. Both parallel and antiparallel oxytocin homodimers can activate vasopressin (V₁ₐR, V₁bR, V₂R) and oxytocin (OTR) receptors, albeit with a 10- to 100-fold reduction in potency compared to monomeric oxytocin[1]. The prevailing hypothesis is that receptor activation occurs through the interaction of a single chain of the dimer[1]. Interestingly, earlier studies on the biological activities of parallel and antiparallel dimers of oxytocin and deamino-oxytocin showed a range of 0.2% to 6% of the activity of monomeric oxytocin, with some effects being notably prolonged[2][3]. This protracted activity was initially thought to be due to the slow reversion of the dimers to their monomeric form[2].
| Dimer Configuration | Receptor Activation | Potency (vs. Monomer) |
| Parallel Oxytocin Dimer | V₁ₐR, V₁bR, V₂R, OTR | 10-100x lower |
| Antiparallel Oxytocin Dimer | V₁ₐR, V₁bR, V₂R, OTR | 10-100x lower |
dot
Caption: Workflow for synthesis and pharmacological testing of oxytocin dimers.
Experimental Protocols
The synthesis of structurally defined parallel and antiparallel oxytocin dimers requires a strategic approach involving solid-phase peptide synthesis and orthogonal protection of cysteine residues[2].
-
Linear Peptide Synthesis: The linear nonapeptide sequences of oxytocin are assembled on a solid support using 9-fluorenyl-methyloxycarbonyl (Fmoc) chemistry[2].
-
Orthogonal Thiol Protection: To control the formation of disulfide bonds, the β-thiols of the cysteine residues are protected with different, orthogonally removable protecting groups. Combinations such as S-[(N'-methyl-N'-phenylcarbamoyl)sulfenyl] (Snm), S-acetamidomethyl (Acm), and S-2,4,6-trimethoxybenzyl (Tmob) are employed[2].
-
Directed Disulfide Bond Formation: The first disulfide bond is formed in solution through a directed method, selectively deprotecting and oxidizing one pair of cysteine residues to form the desired monomeric cyclic structure[2].
-
Second Disulfide Bond Formation: The second disulfide bond, which links the two monomers, is then formed by iodine oxidation without intermediate purification[2].
-
Purification: The final dimeric products are purified to isolate the desired parallel or antiparallel isomer[2].
Molecular modeling provides insights into the three-dimensional structure and energetics of the dimers.
-
Model Building: The parallel and antiparallel dimers are constructed in silico.
-
Energy Minimization: The initial structures are subjected to energy minimization to relieve any steric clashes and to find a low-energy conformation.
-
Molecular Dynamics Simulation: Molecular dynamics simulations are performed to explore the conformational space of the dimers in a simulated aqueous environment.
-
Energy Calculation: The conformational energy of the resulting structures is calculated to determine the relative stability of the parallel and antiparallel orientations[1].
The biological activity of the synthesized dimers is evaluated using cell-based assays.
-
Cell Culture and Transfection: Cells are cultured and engineered to overexpress the receptor of interest (e.g., OTR, V₁ₐR)[1][4].
-
Second Messenger Assays: The activity of the dimers is assessed by measuring the production of intracellular second messengers upon receptor activation. For V₁ₐR, V₁bR, and OTR, which couple to Gq proteins, inositol monophosphate (IP-1) levels are measured. For the Gs-coupled V₂R, cyclic adenosine monophosphate (cAMP) levels are quantified[1][4].
-
Data Analysis: Dose-response curves are generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the dimers in comparison to the monomeric oxytocin[1].
dot
Caption: Oxytocin monomer and dimer signaling pathways.
Conclusion
The structural orientation of oxytocin dimers, whether parallel or antiparallel, has significant implications for their energetic stability, with the antiparallel form being more favorable. While both dimeric forms exhibit reduced potency compared to monomeric oxytocin, they retain the ability to activate the same spectrum of receptors. The prolonged activity observed for some dimers suggests that dimerization could be a viable strategy for developing long-acting oxytocin analogs. Further research into the specific structural features that govern the pharmacological profiles of these dimers will be instrumental in designing novel therapeutics for a range of applications, from labor induction to the treatment of social-affective disorders.
References
- 1. Nature-inspired dimerization as a strategy to modulate neuropeptide pharmacology exemplified with vasopressin and oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses and biological activities of parallel and antiparallel homo and hetero bis-cystine dimers of oxytocin and deamino-oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nature-inspired dimerization as a strategy to modulate neuropeptide pharmacology exemplified with vasopressin and oxytocin - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05501H [pubs.rsc.org]
A Comparative Guide: Head-to-Tail Cyclized Oxytocin Constructs vs. Antiparallel Dimers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of head-to-tail cyclized oxytocin constructs and oxytocin antiparallel dimers, focusing on their structural differences, biological activities, and the experimental data supporting these findings.
Introduction
Oxytocin, a nonapeptide hormone, plays a crucial role in social bonding, childbirth, and lactation. Its structure, characterized by a six-amino-acid ring formed by a disulfide bond and a three-amino-acid tail, has been the basis for the development of numerous synthetic analogs. Among these are head-to-tail cyclized constructs and antiparallel dimers, which represent distinct modifications of the native oxytocin molecule. Understanding the pharmacological consequences of these structural changes is vital for the design of novel therapeutics with improved potency, selectivity, and stability.
Head-to-tail cyclized oxytocin constructs , for the purpose of this guide, refer to molecules where the N-terminus and C-terminus of a linear oxytocin precursor are joined, creating a larger cyclic peptide than the native hormone. In contrast, oxytocin antiparallel dimers consist of two oxytocin monomers linked by two disulfide bridges in an antiparallel orientation.
Structural and Functional Comparison
Head-to-tail cyclization and dimerization significantly alter the conformation and, consequently, the biological activity of oxytocin. While both strategies have been explored to modulate the pharmacological profile of the hormone, they yield analogs with markedly different properties.
A systematic study of various vasopressin and oxytocin dimers, including N- to C-terminal cyclized (head-to-tail) constructs, revealed that most disulfide-linked dimers retained nanomolar potency. However, the head-to-tail cyclized constructs were a notable exception, displaying significantly reduced activity. This suggests that the specific conformational constraints imposed by head-to-tail cyclization are not favorable for receptor binding and activation.
Conversely, studies on antiparallel oxytocin dimers have consistently shown a substantial decrease in biological activity compared to the native monomeric oxytocin. The reported activity of these dimers ranges from as low as 0.2% to 6% of that of oxytocin.[1] It has been hypothesized that these dimers may act as prodrugs, slowly reverting to the monomeric form to exert their biological effects.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of head-to-tail cyclized oxytocin constructs and antiparallel oxytocin dimers.
| Construct Type | Receptor | Potency (EC50, nM) | Efficacy (% of Oxytocin) | Reference |
| Head-to-Tail Cyclized Oxytocin | OTR | >10,000 | <10 | Koehbach et al., 2021 |
| Antiparallel Oxytocin Dimer | OTR | Not explicitly stated in nM, but activity is 0.2-6% of Oxytocin | 0.2 - 6% | Chen et al., 1996[1] |
| Native Oxytocin | OTR | ~1 | 100 | (Reference Value) |
Experimental Protocols
Synthesis of Oxytocin Analogs
Solid-Phase Peptide Synthesis (SPPS) of Linear Oxytocin Precursor:
A standard Fmoc-based solid-phase peptide synthesis protocol is typically employed to assemble the linear nonapeptide precursor of oxytocin on a rink amide resin.
-
Resin Swelling: The resin is swelled in dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is coupled to the deprotected amine on the resin using a coupling reagent such as HBTU/HOBt or DIC/Oxyma in DMF.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Repeat: Steps 2-4 are repeated for each amino acid in the oxytocin sequence.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).
Synthesis of Head-to-Tail Cyclized Oxytocin:
-
A linear oxytocin precursor with orthogonal protecting groups on the N-terminal amine and C-terminal carboxylate is synthesized.
-
After cleavage from the solid support, the linear peptide is cyclized in solution under high dilution to favor intramolecular cyclization over intermolecular dimerization. A peptide coupling reagent is used to form the amide bond between the N- and C-termini.
Synthesis of Antiparallel Oxytocin Dimers:
-
Two linear oxytocin precursors are synthesized.
-
The two peptides are then dimerized in solution through the formation of two disulfide bonds between the cysteine residues in an antiparallel orientation. This can be achieved through controlled oxidation of the thiol groups.
In Vitro Bioassays
Receptor Binding Assay:
-
Membrane Preparation: Membranes from cells expressing the human oxytocin receptor (OTR) are prepared.
-
Competition Binding: A constant concentration of a radiolabeled oxytocin analog (e.g., [³H]-oxytocin) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (head-to-tail cyclized construct or antiparallel dimer).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
Functional Assay (Calcium Mobilization):
-
Cell Culture: Cells stably expressing the human OTR are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: The cells are stimulated with varying concentrations of the oxytocin analog.
-
Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the analog that produces 50% of the maximal response (EC50) is determined to quantify its potency.
Signaling Pathways and Experimental Workflows
The activation of the oxytocin receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Oxytocin receptor signaling pathway.
The experimental workflow for comparing these analogs typically involves synthesis, purification, and subsequent biological characterization.
Caption: Experimental workflow for analog comparison.
Conclusion
The available experimental data indicates that both head-to-tail cyclization and antiparallel dimerization of oxytocin lead to a significant reduction in biological activity compared to the native hormone. Head-to-tail cyclized constructs appear to be particularly detrimental to receptor activation. Antiparallel dimers exhibit very low potency, with the possibility of acting as prodrugs that slowly release the active monomer. These findings underscore the critical importance of the native cyclic structure and the free C-terminal tail of oxytocin for its potent and efficacious interaction with its receptor. For researchers aiming to develop novel oxytocin analogs, these results suggest that modifications disrupting the natural conformation should be approached with caution. Future studies should focus on elucidating the precise structural basis for the loss of activity in these constructs to better inform rational drug design.
References
Comparative stability of oxytocin and its dimeric analogues
A Comparative Guide to the Stability of Oxytocin and its Dimeric Analogues
For researchers, scientists, and drug development professionals, understanding the stability of peptide therapeutics is paramount for ensuring efficacy and safety. This guide provides a detailed comparison of the stability of the neurohypophyseal hormone oxytocin and its dimeric analogues, supported by experimental data.
Introduction to Oxytocin and its Analogues
Oxytocin is a cyclic nonapeptide hormone with the amino acid sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2, featuring a disulfide bond between the two cysteine residues. It plays a crucial role in social bonding, uterine contractions, and lactation. However, its therapeutic use is hampered by its poor stability in aqueous solutions and in vivo, leading to a short biological half-life of approximately 3-5 minutes when administered intravenously.[1] Dimerization, deamidation, and disulfide bond cleavage are common degradation pathways.[2][3] Dimeric analogues, where two oxytocin molecules are linked, have been investigated to potentially enhance biological activity and stability.
Comparative Stability Analysis
The stability of oxytocin is highly dependent on pH, temperature, and concentration. Dimerization is a significant degradation pathway, particularly under neutral to alkaline conditions and at higher concentrations.[4][5]
Chemical Stability in Aqueous Solutions
Studies have shown that oxytocin is most stable at a pH of 4.5.[3][5] At this pH, the protonation of the N-terminal amino group reduces its ability to act as a base, thereby inhibiting β-elimination of the disulfide bond, a key step in degradation.[2] As the pH increases, the rate of degradation, including the formation of dimers and other aggregates, significantly increases.[3]
The formation of oxytocin dimers can be suppressed by the presence of certain divalent metal ions, such as zinc, in an aspartate buffer.[6][7] This suggests that specific formulations can enhance the stability of oxytocin by inhibiting intermolecular reactions.
While direct comparative stability studies on intentionally synthesized oxytocin homodimers are limited in the readily available literature, the formation of dimers as a degradation product indicates that the monomeric form is generally more stable under optimal storage conditions. The biological activity of synthesized oxytocin dimers has been reported to be significantly lower than that of the monomeric form.[8]
In Vivo and In Vitro Stability
Monomeric analogues of oxytocin with modifications to the disulfide bridge have been synthesized to improve stability. For instance, replacing the disulfide bond with a carba bridge (carbon-carbon bond) has been shown to significantly increase the half-life of the molecule in rat placental tissue.[9]
The following tables summarize the available quantitative data on the stability of oxytocin under various conditions.
Table 1: Degradation Rate Constants (k) for Oxytocin at Different pH and Temperatures
| Temperature (°C) | pH 2.0 (k in day⁻¹) | pH 4.5 (k in day⁻¹) | pH 7.0 (k in day⁻¹) | pH 9.0 (k in day⁻¹) |
| 40 | 0.08 | 0.04 | 0.16 | 0.80 |
| 55 | 0.30 | 0.15 | 0.60 | 3.00 |
| 70 | 0.63 | 0.39 | 1.50 | 7.50 |
| 80 | 1.80 | 0.90 | 4.20 | 21.00 |
| Data sourced from Hawe et al., 2009.[3] |
Table 2: Half-life (t½) of Oxytocin and a Carba-Analogue in Rat Placental Tissue
| Compound | Half-life (t½) in minutes |
| Oxytocin | 10-12 |
| Carba-analogue of Oxytocin | 18-23 |
| Data represents a significant increase in stability for the analogue. Sourced from a study on disulfide bond replacement.[9] |
Experimental Protocols
Stability Testing of Oxytocin using High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the remaining concentration of intact oxytocin over time under specific storage conditions.
Methodology:
-
Sample Preparation: Prepare solutions of oxytocin at a known concentration (e.g., 0.1 mg/mL) in various buffers (e.g., 50 mM phosphate buffer at pH 2.0, 4.5, 7.0, and 9.0).[3]
-
Incubation: Store the prepared solutions in sealed vials at controlled temperatures (e.g., 40°C, 55°C, 70°C, and 80°C).[3]
-
Sampling: At predetermined time points, withdraw aliquots from each vial.
-
HPLC Analysis:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate buffer at pH 4.4).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Quantification: The concentration of intact oxytocin is determined by measuring the area of the corresponding peak in the chromatogram and comparing it to a standard curve.
-
Identification of Degradation Products using Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify the chemical structures of oxytocin degradation products, including dimers.
Methodology:
-
Sample Preparation: Use the degraded samples from the stability study.
-
LC Separation: Separate the degradation products using an HPLC system with conditions similar to those described for the stability testing.
-
Mass Spectrometry Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the parent ions and their fragments.
-
Fragmentation: Perform tandem MS (MS/MS) on the major degradation product peaks to obtain structural information. The fragmentation pattern of oxytocin and its analogues can be used to identify modifications such as deamidation, disulfide bond cleavage, and the formation of dimers and other multimers.[3]
-
Visualizations
Oxytocin Receptor Signaling Pathway
Oxytocin exerts its biological effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of Gαq/11 proteins.
Caption: Oxytocin receptor signaling pathway.
Experimental Workflow for Comparative Stability Analysis
The following diagram illustrates a typical workflow for comparing the stability of oxytocin and its analogues.
Caption: Experimental workflow for stability analysis.
Conclusion
The stability of oxytocin is a critical factor influencing its therapeutic efficacy. While monomeric oxytocin is inherently unstable, its stability can be significantly influenced by formulation parameters such as pH and the presence of stabilizing excipients. Dimerization is a key degradation pathway, and while there is limited data on the stability of intentionally synthesized dimeric analogues, the evidence suggests that modifications to the monomeric structure, such as carba-analogues, are a more promising strategy for enhancing stability. Further research into novel formulations and analogues is essential for the development of more robust oxytocin-based therapeutics.
References
- 1. Stability of Oxytocin Preparations in Malawi and Rwanda: Stabilizing Effect of Chlorobutanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usp-pqm.org [usp-pqm.org]
- 5. researchgate.net [researchgate.net]
- 6. The formation of oxytocin dimers is suppressed by the zinc-aspartate-oxytocin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 8. medchemexpress.com [medchemexpress.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Validating the Therapeutic Potential of Bivalent Oxytocin Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bivalent oxytocin ligands, offering a quantitative and methodological resource for researchers validating their therapeutic potential. The development of bivalent ligands, which consist of two pharmacophores linked by a spacer, represents a promising strategy to target G protein-coupled receptor (GPCR) dimers.[1][2] The oxytocin receptor (Oxtr), a class A GPCR, is known to form homodimers and heterodimers, presenting a unique opportunity for the design of ligands with enhanced potency and selectivity.[3][4][5] This guide focuses on a series of superpotent bivalent oxytocin agonists and compares their performance with monovalent counterparts and existing clinical therapeutics.
Comparative Performance of Bivalent Oxytocin Ligands
The following data, derived from studies on novel homobivalent ligands for the oxytocin receptor, illustrates the significant increase in potency achieved through a bivalent design. The core pharmacophore is dOTK, a modified oxytocin analog. The bivalent ligands consist of two dOTK units linked by alkane spacers of varying lengths (C6 to C14).
In Vitro Agonist Potency at the Human Oxytocin Receptor
The functional activity of these ligands was assessed by measuring their ability to stimulate G-protein signaling in HEK293 cells expressing the human oxytocin receptor. The results demonstrate that bivalent ligands with specific spacer lengths (C8 and C10) exhibit a dramatic, three-order-of-magnitude boost in potency compared to the monovalent pharmacophore.[5][6]
| Ligand | Description | Spacer Length | Gq Signaling Potency (EC₅₀, nM) |
| Oxytocin (OT) | Endogenous Ligand | N/A | 0.85 |
| dOTK | Monovalent Pharmacophore | N/A | 310 |
| dOTK₂–C6 | Bivalent Ligand | 6 Carbons | 110 |
| dOTK₂–C8 | Bivalent Ligand | 8 Carbons | 0.12 |
| dOTK₂–C10 | Bivalent Ligand | 10 Carbons | 0.25 |
| dOTK₂–C12 | Bivalent Ligand | 12 Carbons | 1.1 |
| dOTK₂–C14 | Bivalent Ligand | 14 Carbons | 1.2 |
Data sourced from Busnelli et al., J Med Chem, 2016.[5][6]
Binding Affinity at Human Oxytocin and Vasopressin Receptors
Selectivity is a critical parameter for therapeutic potential. The binding affinities of the most potent bivalent ligand, dOTK₂–C8, and its monovalent counterpart were tested against the human oxytocin receptor (Oxtr) and the related vasopressin receptors (V1aR and V2R). The bivalent ligand maintains high affinity for Oxtr while showing significantly lower affinity for vasopressin receptors, indicating high selectivity.
| Ligand | Oxtr (Kᵢ, nM) | V1aR (Kᵢ, nM) | V2R (Kᵢ, nM) | Selectivity (Oxtr vs V1aR) |
| dOTK | 18 | 45 | >1000 | ~2.5-fold |
| dOTK₂–C8 | 1.9 | 110 | >1000 | ~58-fold |
Data sourced from Busnelli et al., J Med Chem, 2016.[5][6]
Comparison with Clinically Relevant Oxytocin Analogs
Bivalent ligands offer a significant potency advantage over existing therapeutics. Carbetocin is a long-acting oxytocin agonist used to prevent postpartum hemorrhage, while Atosiban is an oxytocin/vasopressin antagonist used as a tocolytic to prevent preterm labor.[1][2][7][8] The nanomolar and sub-nanomolar efficacy of optimized bivalent ligands highlights their potential as next-generation therapeutics.
| Compound | Type | Primary Indication | Notes |
| Carbetocin | Monovalent Agonist | Postpartum Hemorrhage | Long-acting synthetic analog of oxytocin.[9] |
| Atosiban | Monovalent Antagonist | Preterm Labor (Tocolysis) | Competitive antagonist at both oxytocin and vasopressin V1a receptors.[2][10] |
| dOTK₂–C8 | Bivalent Agonist | Investigational | Demonstrates superpotent agonism, with potential applications in social disorders or labor induction.[5] |
Experimental Methodologies
Detailed protocols are essential for the replication and validation of these findings. The following sections outline the key experimental assays used to characterize bivalent oxytocin ligands.
G-Protein Activation Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the activation of specific G-protein subtypes upon receptor stimulation by quantifying the conformational changes between Gα and Gγ subunits.[4]
-
Cell Culture and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding the human oxytocin receptor, a Gα subunit fused to Renilla luciferase (Rluc), Gβ₁, and a Gγ₂ subunit fused to a green fluorescent protein variant (e.g., Venus or YFP).
-
Cell Plating: Transfected cells are seeded into white, 96-well microplates.
-
Ligand Stimulation: Cells are stimulated with serial dilutions of the test ligands (e.g., monovalent and bivalent oxytocin analogs).
-
Substrate Addition: The luciferase substrate, coelenterazine, is added to each well.
-
Signal Detection: The plate is read immediately on a luminometer capable of simultaneously detecting the light emission from Rluc (donor, ~480 nm) and the acceptor fluorophore (~530 nm).
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The net BRET signal is determined by subtracting the background ratio from cells expressing only the Rluc-Gα construct. Dose-response curves are generated to calculate EC₅₀ values.[11][12]
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the activation of the Gq signaling pathway by measuring the accumulation of inositol phosphates, downstream second messengers produced by phospholipase C (PLC).[13][14]
-
Cell Culture and Labeling: HEK293 cells stably expressing the oxytocin receptor are cultured in media containing ³H-myo-inositol to radiolabel the cellular phosphoinositide pool.
-
Cell Preparation: Cells are washed and resuspended in an assay buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of IP metabolites.[15]
-
Ligand Stimulation: Cells are incubated with various concentrations of the test ligands for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis and Neutralization: The reaction is terminated by adding perchloric acid to lyse the cells. The lysate is then neutralized.
-
Purification: The generated ³H-inositol phosphates are separated from free ³H-inositol using anion-exchange chromatography columns (e.g., AG 1-X8 resin).
-
Quantification: The radioactivity of the eluted fractions is measured using a liquid scintillation counter. Dose-response curves are plotted to determine ligand potency (EC₅₀).[13]
Intracellular Calcium Mobilization Assay
This assay directly measures the transient increase in intracellular free calcium ([Ca²⁺]i) that occurs upon Oxtr activation and subsequent IP₃-mediated release from the endoplasmic reticulum.[16][17][18]
-
Cell Loading: Cultured cells expressing the oxytocin receptor are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM.
-
Cell Preparation: Cells are washed and placed in a buffer suitable for fluorescence imaging.
-
Baseline Measurement: The baseline fluorescence is recorded using a fluorescence microscope or a plate reader capable of ratiometric measurements (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).
-
Ligand Stimulation: Test ligands are added to the cells, and the change in fluorescence intensity is recorded in real-time.
-
Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated, which corresponds to the intracellular calcium concentration. The peak response is used to generate dose-response curves and determine EC₅₀ values.[19]
Visualizing Mechanisms and Workflows
Oxytocin Receptor Signaling Pathway
The canonical signaling pathway for the oxytocin receptor involves coupling to Gαq/11 proteins, which activates Phospholipase C (PLC) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, a key event in cellular responses like myometrial contraction.
Caption: Canonical Gq-PLC signaling cascade of the oxytocin receptor.
Monovalent vs. Bivalent Ligand Binding Concept
A bivalent ligand is designed to simultaneously engage two receptor protomers within a dimer, potentially stabilizing the dimeric conformation and leading to enhanced affinity and unique signaling properties compared to a monovalent ligand which binds to a single receptor.
Caption: Conceptual model of monovalent versus bivalent ligand engagement.
General Experimental Workflow for Ligand Validation
The validation of a novel bivalent ligand follows a structured progression from initial design and synthesis through comprehensive in vitro and in vivo characterization to determine its therapeutic potential.
Caption: A generalized workflow for the validation of novel therapeutic ligands.
References
- 1. Atosiban - Wikipedia [en.wikipedia.org]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescence Resonance Energy Transfer Approaches to Discover Bias in GPCR Signaling | Springer Nature Experiments [experiments.springernature.com]
- 6. Design and Characterization of Superpotent Bivalent Ligands Targeting Oxytocin Receptor Dimers via a Channel-Like Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbetocin vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. zuventus.com [zuventus.com]
- 11. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inositol phosphate accumulation assay [bio-protocol.org]
- 14. Carbachol and oxytocin stimulate the generation of inositol phosphates in the guinea pig myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxytocin mobilizes calcium from a unique heparin-sensitive and thapsigargin-sensitive store in single myometrial cells from pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of an oxytocin-induced rise in [Ca2+]i in single human myometrium smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oxytocin Inhibits the Membrane Depolarization-Induced Increase in Intracellular Calcium in Capsaicin Sensitive Sensory Neurons: A Peripheral Mechanism of Analgesic Action - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure for the Disposal of Oxytocin Antiparallel Dimer
This document provides a comprehensive protocol for the safe handling and disposal of oxytocin antiparallel dimer, a peptide compound that requires careful management due to its biological activity and potential environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and to promote a secure laboratory environment.
Immediate Safety and Hazard Identification
Oxytocin is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), necessitating special handling and disposal procedures.[1][2] Exposure can pose reproductive risks, particularly to pregnant individuals.[3] The primary routes of exposure are inhalation, ingestion, and skin contact. All personnel handling this compound must be thoroughly trained on its hazards and the procedures outlined in this document and the substance's Safety Data Sheet (SDS).[4]
Personal Protective Equipment (PPE) is mandatory at all times and includes:
-
Gloves: Two pairs of chemotherapy-rated gloves are recommended.
-
Lab Coat: A dedicated lab coat, preferably disposable.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A fitted N95 respirator or higher, especially when handling the powdered form to prevent aerosol inhalation.[2]
Waste Segregation and Collection
All waste streams contaminated with this compound must be treated as hazardous chemical waste.[5][6]
-
Solid Waste: Unused or expired solid oxytocin dimer, contaminated vials, pipette tips, gloves, and other disposable materials should be collected in a dedicated, leak-proof, and puncture-resistant container.[5][7] This container must be clearly labeled with the words "Hazardous Waste," the chemical name ("this compound Waste"), and the appropriate hazard pictograms.[6][8]
-
Liquid Waste: Solutions containing oxytocin dimer, including experimental residues and washings, must be collected in a separate, sealed, and shatter-proof container. This container must also be clearly labeled as "Hazardous Waste," specifying the contents and their approximate concentrations. Under no circumstances should peptide waste be poured down the drain. [3][5][9]
Chemical Deactivation Protocol (Recommended)
To reduce the biological activity of the oxytocin dimer waste prior to final disposal, a chemical deactivation step is strongly recommended. This procedure is based on the known degradation pathways of oxytocin, which is most rapidly hydrolyzed under alkaline conditions.[10]
Methodology:
-
Preparation: Conduct this procedure within a certified chemical fume hood while wearing all required PPE.
-
Dilution: If working with a concentrated stock solution, dilute the oxytocin dimer waste with water to a concentration below 1 mg/mL to ensure a controlled reaction.
-
pH Adjustment: Slowly add a 1M sodium hydroxide (NaOH) solution to the liquid oxytocin waste, stirring gently. Monitor the pH using a calibrated pH meter. Continue adding NaOH dropwise until the pH of the solution is stable at ≥ 9.0.
-
Incubation: Seal the container and allow it to stand at room temperature for a minimum of 12 hours. This incubation period facilitates the hydrolysis and degradation of the peptide.[10]
-
Neutralization: After incubation, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a 1M hydrochloric acid (HCl) solution. This step is crucial to ensure the waste is safe for handling by disposal personnel and compatible with other chemical waste streams.
-
Collection: The treated, neutralized liquid waste should be collected in the designated hazardous liquid waste container.
Final Disposal Procedures
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols, as local and national regulations may vary.[5] The EHS office will provide guidance on waste container types, labeling specifics, and pickup schedules.
-
Storage: Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[6][8]
-
Disposal: Arrange for the collection of the hazardous waste through your institution's approved hazardous waste vendor. The waste will be transported to a licensed treatment, storage, and disposal facility for final disposition, likely via incineration.[5][6]
Data Presentation
The stability of oxytocin is highly dependent on pH and temperature. The following table summarizes the degradation kinetics, illustrating the rationale for the alkaline deactivation protocol.
| pH | Temperature (°C) | Observed Degradation Rate Constant (k_obs, day⁻¹) | Stability Ranking |
| 2.0 | 70 | 0.630 | Moderate |
| 4.5 | 70 | 0.314 - 0.420 (concentration-dependent) | Most Stable |
| 7.0 | 70 | Higher than pH 4.5 | Less Stable |
| 9.0 | 70 | Highest degradation rate | Least Stable |
| Data derived from studies on oxytocin degradation kinetics. |
Mandatory Visualizations
Disposal Workflow for this compound
References
- 1. cdc.gov [cdc.gov]
- 2. Implementation of new recommendations for handling hazardous drugs - ILAPHAR | Revista de la OFIL [ilaphar.org]
- 3. osha.gov [osha.gov]
- 4. Oxytocin is hydrolyzed by an enzyme in human placenta that is identical to the oxytocinase of pregnancy serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. On the mechanism of degradation of oxytocin and its analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usp-pqm.org [usp-pqm.org]
- 8. researchgate.net [researchgate.net]
- 9. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products | Semantic Scholar [semanticscholar.org]
Comprehensive Safety and Handling Guide for Oxytocin Antiparallel Dimer
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Oxytocin antiparallel dimer. The following procedural steps ensure safe operational handling and disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The required PPE is summarized in the table below.
| Protection Type | Equipment | Specific Recommendations & Remarks |
| Eye and Face Protection | Safety glasses with side shields or goggles | If the work environment or activity involves dusty conditions, mists, or aerosols, wear appropriate goggles. For potential direct contact with the face, a faceshield or other full-face protection is required.[1][2] |
| Hand Protection | Chemical-resistant gloves | Consider double gloving for enhanced protection.[1][2][3] |
| Skin and Body Protection | Work uniform or laboratory coat | Additional body garments such as sleevelets, an apron, gauntlets, or disposable suits should be used based on the task to avoid exposed skin surfaces.[1][2] |
| Respiratory Protection | NIOSH-approved respirator | To be used when handling the powder form to avoid raising and breathing dust.[4] Ensure adequate ventilation.[4][5] |
Operational Handling Protocol
Safe handling of this compound requires adherence to strict laboratory protocols to prevent accidental exposure and contamination.
2.1. Engineering Controls
-
Ventilation: Use only in areas with adequate exhaust ventilation, such as a chemical fume hood.[6] For larger-scale operations, process enclosures or local exhaust ventilation (e.g., Biosafety Cabinet, Ventilated Balance Enclosures) are recommended.[2]
-
Containment: For manufacturing and large-scale operations, totally enclosed processes and materials transport systems are required to prevent leakage into the workplace.[1][3]
2.2. Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4][6]
-
Avoid Dust and Aerosol Formation: Handle the substance, particularly in its powder form, in a way that avoids creating dust or aerosols.[5]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[4][6] Do not eat, drink, or smoke in the handling area.[5][6]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[5] Store at -20°C for powder or -80°C in solvent.[5] Protect from direct sunlight and sources of ignition.[5]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the skin with soap and plenty of water for at least 20 minutes while removing contaminated clothing. Get medical attention if symptoms occur.[4] |
| Eye Contact | Hold eyelids apart and flush eyes with plenty of water for at least 20 minutes. Have eyes examined by medical personnel.[4] |
| Ingestion | If swallowed, immediately call a poison center or doctor. Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.[4][7] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Categorization
-
Unused Product: Dispose of as unused product in accordance with local, state, and federal regulations.[1][4]
-
Contaminated Materials: Any materials that have come into contact with this compound (e.g., gloves, lab coats, absorbent materials) should be treated as chemical waste.
4.2. Disposal Procedure
-
Containment: Collect waste in a designated, labeled, and tightly closed chemical waste container.[4]
-
Spill Cleanup: In case of a spill, contain the spill and collect the material using an inert absorbent.[4] Transfer the collected material to a chemical waste container for disposal.
-
Sewer Disposal: Do not dispose of waste into the sewer system.[1][2]
-
Final Disposal: Arrange for disposal as special waste through a licensed disposal company, in consultation with the local waste disposal authority.[6]
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
